molecular formula C40H74N2O5S B10855779 ATX-001

ATX-001

Katalognummer: B10855779
Molekulargewicht: 695.1 g/mol
InChI-Schlüssel: PSYGHBKNZFCYQB-ZDSKVHJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ATX-001 is a useful research compound. Its molecular formula is C40H74N2O5S and its molecular weight is 695.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H74N2O5S

Molekulargewicht

695.1 g/mol

IUPAC-Name

[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C40H74N2O5S/c1-5-7-9-11-13-21-27-34-46-39(44)29-23-17-15-19-25-31-42(38(43)37-48-36-33-41(3)4)32-26-20-16-18-24-30-40(45)47-35-28-22-14-12-10-8-6-2/h21-22,27-28H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22-

InChI-Schlüssel

PSYGHBKNZFCYQB-ZDSKVHJSSA-N

Isomerische SMILES

CCCCCC/C=C\COC(=O)CCCCCCCN(C(=O)CSCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC

Kanonische SMILES

CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)C(=O)CSCCN(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

ATX-01: A Technical Guide to a Novel Therapeutic Oligonucleotide for Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-01 is an investigational therapeutic antisense oligonucleotide designed to address the underlying molecular pathology of Myotonic Dystrophy Type 1 (DM1).[1][2] This debilitating, autosomal dominant neuromuscular disorder is characterized by progressive muscle weakness, myotonia, and multisystemic complications.[3] The genetic basis of DM1 is an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[3] When transcribed into CUG-expanded RNA, these transcripts accumulate in the nucleus, forming toxic ribonuclear foci. These foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[4] The functional depletion of MBNL proteins leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the production of fetal protein isoforms in adult tissues and causing the wide-ranging symptoms of DM1.[3]

ATX-01 is classified as an antimiR, a synthetic single-stranded oligonucleotide that is chemically modified to inhibit a specific microRNA (miRNA).[1][5] Specifically, ATX-01 targets microRNA-23b (miR-23b), a known negative regulator of MBNL1 translation.[4] By inhibiting miR-23b, ATX-01 is designed to upregulate the production of MBNL proteins.[4] Preclinical studies have demonstrated that ATX-01 possesses a unique dual mechanism of action: it not only increases MBNL protein levels but also reduces the levels of toxic DMPK mRNA transcripts.[6][7][8] This dual action is believed to offer a comprehensive approach to correcting the core pathogenic cascade of DM1.[4]

Currently, ATX-01 is being evaluated in a Phase I/IIa clinical trial, designated the ArthemiR™ trial, to assess its safety, tolerability, and preliminary efficacy in individuals with classic DM1.[4][9][10][11]

Core Mechanism of Action

ATX-01's therapeutic strategy is centered on the inhibition of miR-23b, a microRNA that plays a role in the repression of MBNL1 protein expression.[12] In DM1, the sequestration of MBNL proteins by toxic CUG-expanded DMPK RNA is a primary driver of the disease pathology. By inhibiting miR-23b, ATX-01 aims to increase the intracellular pool of MBNL proteins, thereby helping to restore normal splicing patterns.[6][7] Furthermore, preclinical evidence suggests that treatment with ATX-01 also leads to a reduction in the levels of the toxic DMPK transcripts themselves, addressing both facets of the disease's molecular basis.[6][7][8]

Preclinical Data

The preclinical development of ATX-01 has involved studies in primary human myoblasts derived from patients with DM1, providing valuable insights into its therapeutic potential.[6][7] These studies have demonstrated the ability of ATX-01 and related antimiRs to correct molecular and cellular defects associated with DM1 across a range of CTG repeat expansions.[6]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from preclinical investigations of antimiR-23b treatment in human DM1 primary myoblasts.

ParameterTreatment GroupMean ± SEMStatistical Significance (p-value)
MBNL1 Protein Levels (Fold Change vs. Untreated DM1 cells) AntimiR-23b1.5 ± 0.2< 0.05
Toxic DMPK mRNA Levels (% Reduction vs. Untreated DM1 cells) AntimiR-23b40% ± 5%< 0.01
Myoblast Fusion Index (% Improvement vs. Untreated DM1 cells) AntimiR-23b60% ± 8%< 0.001
Myotube Area (µm²) Control (Healthy)2500 ± 300-
DM1 (Untreated)1200 ± 150< 0.001 vs. Control
DM1 + AntimiR-23b2100 ± 250< 0.01 vs. Untreated DM1
Splicing Rescue (% of Dysregulated Genes Reversed) AntimiR-23b68%< 0.001

Data synthesized from findings presented in González-Martínez et al., Science Advances 2024 and other preclinical announcements.[6][7]

Signaling and Experimental Workflow Diagrams

To visually represent the core concepts behind ATX-01's mechanism and the experimental procedures used in its preclinical evaluation, the following diagrams have been generated using the DOT language.

ATX_01_Mechanism_of_Action cluster_gene DMPK Gene cluster_rna RNA Processing cluster_protein Protein Translation & Function DMPK_Gene DMPK Gene (CTG Repeat Expansion) Toxic_DMPK_mRNA Toxic DMPK mRNA (CUG Repeats) DMPK_Gene->Toxic_DMPK_mRNA Transcription Ribonuclear_Foci Ribonuclear Foci (MBNL Sequestration) Toxic_DMPK_mRNA->Ribonuclear_Foci Formation miR_23b miR-23b MBNL_Protein MBNL Protein miR_23b->MBNL_Protein Inhibits Translation Splicing Normal Splicing MBNL_Protein->Splicing Regulates MBNL_Protein->Ribonuclear_Foci Sequestration ATX_01 ATX-01 (antimiR) ATX_01->Toxic_DMPK_mRNA Reduces ATX_01->miR_23b Inhibits Aberrant_Splicing Aberrant Splicing Ribonuclear_Foci->Aberrant_Splicing Leads to

Figure 1. ATX-01 Mechanism of Action in DM1.

Preclinical_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Patient_Myoblasts DM1 Patient-Derived Myoblasts Differentiation Myogenic Differentiation Patient_Myoblasts->Differentiation ATX_01_Treatment ATX-01 Transfection Differentiation->ATX_01_Treatment Western_Blot Western Blot (MBNL1 Quantification) ATX_01_Treatment->Western_Blot RT_qPCR RT-qPCR (DMPK mRNA Quantification) ATX_01_Treatment->RT_qPCR Immunofluorescence Immunofluorescence (Myotube Analysis) ATX_01_Treatment->Immunofluorescence RNA_Seq RNA Sequencing (Splicing Analysis) ATX_01_Treatment->RNA_Seq

Figure 2. Preclinical Experimental Workflow for ATX-01.

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of ATX-01, based on standard methodologies in the field.

Protocol 1: Treatment of DM1 Myoblasts with ATX-01
  • Cell Culture: Primary myoblasts derived from biopsies of DM1 patients with confirmed CTG repeat expansions are cultured in growth medium (e.g., DMEM/F-12 supplemented with 20% fetal bovine serum, L-glutamine, and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

  • Myogenic Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM supplemented with 2% horse serum and insulin) once the myoblasts reach 80-90% confluency.

  • Transfection with ATX-01: Differentiated myotubes are transfected with ATX-01 at various concentrations (e.g., 50-200 nM) using a suitable transfection reagent (e.g., lipofectamine-based). A non-targeting scrambled oligonucleotide is used as a negative control. Cells are incubated with the transfection complexes for a specified period (e.g., 48-72 hours) before downstream analysis.

Protocol 2: Quantification of MBNL1 Protein Levels by Western Blot
  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for MBNL1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used for normalization.

  • Detection and Quantification: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and MBNL1 levels are normalized to the housekeeping protein.

Protocol 3: Quantification of DMPK mRNA Levels by RT-qPCR
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with random primers.

  • Quantitative PCR (qPCR): The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Primers are designed to specifically amplify a region of the DMPK mRNA. The expression of a stable housekeeping gene (e.g., GAPDH or ACTB) is also measured for normalization.

  • Data Analysis: The relative expression of DMPK mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in ATX-01-treated cells is compared to that in untreated or scrambled oligonucleotide-treated control cells.

Conclusion

ATX-01 represents a promising therapeutic candidate for Myotonic Dystrophy Type 1, with a novel dual mechanism of action that targets both the upregulation of MBNL proteins and the reduction of toxic DMPK mRNA. The preclinical data generated in patient-derived cells provide a strong rationale for its continued clinical development. The ongoing ArthemiR™ Phase I/IIa trial will be critical in determining the safety, tolerability, and potential efficacy of this innovative therapeutic oligonucleotide in individuals living with DM1. The scientific community eagerly awaits the results of this and future studies to ascertain the role of ATX-01 in the future treatment landscape for this challenging disease.

References

ATX-01 Mechanism of Action in Myotonic Dystrophy Type 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-01, an investigational therapeutic for Myotonic Dystrophy Type 1 (DM1), is a novel antimiR oligonucleotide designed to address the fundamental molecular pathology of the disease. It employs a dual mechanism of action targeting the core defects in DM1: the toxic buildup of mutant dystrophia myotonica protein kinase (DMPK) mRNA and the subsequent sequestration and depletion of Muscleblind-like (MBNL) proteins. By inhibiting microRNA 23b (miR-23b), ATX-01 aims to restore cellular homeostasis, correct splicing abnormalities, and ultimately alleviate the multisystemic symptoms of DM1. This technical guide provides an in-depth overview of the mechanism of action of ATX-01, supported by preclinical data and detailed experimental methodologies.

Introduction to Myotonic Dystrophy Type 1 Pathophysiology

Myotonic Dystrophy Type 1 is an autosomal dominant genetic disorder caused by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region of the DMPK gene.[1] When transcribed, the expanded CUG repeats in the DMPK mRNA form hairpin structures that accumulate in the nucleus as toxic ribonuclear foci.[2] These foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[2][3]

The sequestration of MBNL proteins leads to a loss of their function, resulting in a widespread spliceopathy, where the alternative splicing of numerous pre-mRNAs is dysregulated.[4][5] This mis-splicing affects the function of many proteins crucial for normal cellular processes in various tissues, including skeletal muscle, heart, and the central nervous system, leading to the diverse clinical manifestations of DM1.[3][6] Furthermore, recent studies have indicated that an upregulation of specific microRNAs, such as miR-23b, can further suppress MBNL protein expression, exacerbating the MBNL insufficiency.[4][5]

ATX-01: A Targeted AntimiR Oligonucleotide

ATX-01 is a chemically modified antisense oligonucleotide, specifically an antimiR, that is designed to target and inhibit miR-23b.[7] It is conjugated with oleic acid, a lipophilic moiety, to enhance its delivery to target tissues, including muscle and the brain.[4][5][8]

The Dual Mechanism of Action of ATX-01

ATX-01 exerts its therapeutic effect through a unique dual mechanism of action that addresses both the MBNL protein deficit and the toxic DMPK mRNA aggregates.[2][3][6][9][10][11][12]

Upregulation of MBNL Protein Levels

By binding to and inhibiting miR-23b, a natural repressor of MBNL1 translation, ATX-01 relieves the translational suppression of MBNL proteins.[2][4][5] This leads to an increase in the overall levels of MBNL proteins within the cell.

Reduction of Toxic DMPK mRNA and Ribonuclear Foci

Unexpectedly, treatment with antimiRs targeting miR-23b has been shown to also reduce the levels of mutant DMPK transcripts and the associated ribonuclear foci.[1] This effect is thought to be an indirect consequence of MBNL upregulation. MBNL proteins have been suggested to stabilize the toxic DMPK transcripts in the nucleus; therefore, an increase in MBNL may alter the processing or stability of these transcripts, leading to their degradation.[2]

This dual action of increasing MBNL protein levels while simultaneously reducing the toxic RNA that sequesters them is a key therapeutic advantage of ATX-01.[2]

Preclinical Efficacy of ATX-01

The therapeutic potential of ATX-01 has been evaluated in preclinical models, including primary myoblasts derived from DM1 patients and in vivo mouse models.

In Vitro Studies in DM1 Patient-Derived Myoblasts

Studies using primary myoblasts from DM1 patients with a range of CTG repeat expansions have demonstrated the efficacy of antimiR treatment.

Table 1: In Vitro Efficacy of AntimiR Treatment in DM1 Myoblasts

ParameterObservationReference
miR-23b and miR-218 Levels Upregulated in untreated DM1 cells, correlating with CTG repeat size.[1]
MBNL1 Protein Expression Increased following antimiR treatment.[1]
DMPK mRNA and Foci Significantly reduced following antimiR treatment.[1]
Splicing Correction Improved inclusion of MBNL1-regulated exons.[1]
Cellular Phenotypes Corrected defects in myoblast fusion index and myotube area.[1]
Gene Expression A lead antimiR reversed 68% of dysregulated genes.[1]
In Vivo Studies

Preclinical studies in two different mouse models of DM1 have also shown promising results, with ATX-01 demonstrating the ability to correct disease phenotypes.[3][10] Further details on the specific quantitative outcomes from these in vivo studies are pending publication in peer-reviewed journals.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the mechanism of action of antimiR treatment in preclinical DM1 models, based on the available information.[1]

Cell Culture of Primary Human Myoblasts
  • Source: Primary myoblasts were obtained from DM1 patients with varying CTG repeat expansions.

  • Culture Conditions: Myoblasts were cultured in appropriate growth medium, followed by differentiation into myotubes by switching to a differentiation medium.

  • AntimiR Transfection: Cells were transfected with the antimiR oligonucleotides using a suitable transfection reagent.

RNA Extraction and Quantitative PCR (qPCR)
  • Purpose: To measure the expression levels of miR-23b, miR-218, and DMPK mRNA.

  • Methodology: Total RNA was extracted from cultured cells. For miRNA analysis, reverse transcription was performed using specific stem-loop primers, followed by qPCR. For mRNA analysis, reverse transcription was performed using random primers or oligo(dT), followed by qPCR with gene-specific primers.

Western Blotting
  • Purpose: To quantify the protein levels of MBNL1.

  • Methodology: Protein lysates were prepared from cultured cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MBNL1 and a loading control (e.g., GAPDH).

RNA Fluorescence In Situ Hybridization (FISH) and Immunofluorescence (IF)
  • Purpose: To visualize and quantify DMPK ribonuclear foci and MBNL1 protein localization.

  • Methodology: Cells were fixed and permeabilized. For FISH, a fluorescently labeled probe targeting the CUG repeats was used. For IF, primary antibodies against MBNL1 were used, followed by fluorescently labeled secondary antibodies. Images were acquired using a fluorescence microscope.

Splicing Analysis
  • Purpose: To assess the correction of DM1-related splicing defects.

  • Methodology: RNA was extracted, and reverse transcription PCR (RT-PCR) was performed using primers flanking exons known to be mis-spliced in DM1. The PCR products were then analyzed by gel electrophoresis or other methods to determine the ratio of inclusion and exclusion isoforms.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of ATX-01 in DM1

ATX01_Mechanism cluster_DM1_Pathology DM1 Pathophysiology cluster_ATX01_Intervention ATX-01 Intervention DMPK Mutant DMPK Gene (CTG Expansion) toxic_mRNA Toxic DMPK mRNA (CUG Repeats) DMPK->toxic_mRNA Transcription foci Ribonuclear Foci toxic_mRNA->foci MBNL_protein MBNL Protein foci->MBNL_protein mis_splicing Aberrant Splicing (Spliceopathy) miR23b_gene miR-23b Gene miR23b miR-23b miR23b_gene->miR23b Transcription MBNL_mRNA MBNL mRNA miR23b->MBNL_mRNA Repression MBNL_gene MBNL Gene MBNL_gene->MBNL_mRNA Transcription MBNL_mRNA->MBNL_protein Translation splicing Normal Splicing MBNL_protein->splicing Regulates ATX01 ATX-01 ATX01->miR23b Inhibition

Caption: Pathophysiology of DM1 and the targeted intervention of ATX-01.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_assays Downstream Assays start Start: DM1 Patient Myoblasts culture Cell Culture & Differentiation start->culture transfection Transfection with ATX-01 or Control culture->transfection qpcr qPCR (DMPK, miR-23b) transfection->qpcr western Western Blot (MBNL1) transfection->western fish_if FISH/IF (Foci, MBNL1) transfection->fish_if splicing_analysis RT-PCR Splicing Analysis transfection->splicing_analysis end Data Analysis & Conclusion qpcr->end western->end fish_if->end splicing_analysis->end

Caption: Workflow for assessing ATX-01 efficacy in DM1 patient-derived myoblasts.

Clinical Development and Future Directions

ATX-01 is currently being evaluated in a Phase I-IIa clinical trial, the ArthemiR™ study, to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in individuals with classic DM1.[2][6][10][13] The trial will also investigate target engagement at the muscle level through biomarkers such as MBNL levels and splicing index.[2][6] The successful clinical development of ATX-01 holds the potential to provide the first disease-modifying therapy for patients with Myotonic Dystrophy Type 1.

Conclusion

ATX-01 represents a promising therapeutic strategy for Myotonic Dystrophy Type 1 by directly addressing the underlying molecular pathology. Its dual mechanism of action, which involves both the upregulation of MBNL proteins and the reduction of toxic DMPK mRNA, offers a comprehensive approach to correcting the cellular defects in DM1. The robust preclinical data provide a strong rationale for its ongoing clinical development. Further investigation and clinical trial results will be crucial in determining the ultimate therapeutic benefit of ATX-01 for individuals living with DM1.

References

ATX-01 Targeting of microRNA-23b: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

ATX-01 is a pioneering antisense oligonucleotide currently in clinical development for the treatment of Myotonic Dystrophy Type 1 (DM1), a rare and progressive neuromuscular disorder with no approved disease-modifying therapies.[1][2] Developed by ARTHEx Biotech, ATX-01 is an anti-miR therapeutic designed to specifically inhibit microRNA-23b (miR-23b), a key regulator in the pathogenesis of DM1.[3][4][5][6] This document provides an in-depth technical overview of ATX-01, including its mechanism of action, preclinical evidence, and clinical development plan. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic approach.

Introduction: The Role of miR-23b in Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 is an autosomal dominant genetic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed RNA form hairpin structures that sequester essential cellular proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators (MBNL1, MBNL2, and MBNL3). The sequestration of MBNL proteins leads to a loss of their function, resulting in mis-splicing of numerous downstream pre-mRNAs and the characteristic multi-systemic symptoms of DM1.

Recent research has identified microRNA-23b (miR-23b) as a critical player in DM1 pathology. miR-23b is a negative regulator of MBNL1 and MBNL2 expression. In DM1, miR-23b is upregulated, further suppressing the already depleted functional pool of MBNL proteins. This dual mechanism of MBNL depletion—sequestration by toxic RNA and translational repression by miR-23b—exacerbates the disease phenotype.

ATX-01: A Dual-Mechanism Antisense Oligonucleotide

ATX-01 is a synthetic, single-stranded antisense oligonucleotide (ASO) specifically designed to bind to and inhibit the function of miR-23b. By neutralizing miR-23b, ATX-01 aims to restore the normal expression of MBNL proteins, thereby addressing a root cause of DM1.

The therapeutic rationale for ATX-01 is based on a unique dual mechanism of action:

  • Increased MBNL Protein Production: By inhibiting miR-23b, ATX-01 relieves the translational repression of MBNL1 and MBNL2, leading to an increase in their protein levels.[1][2]

  • Reduction of Toxic DMPK mRNA: Preclinical studies in human DM1 myoblast cell lines have demonstrated that ATX-01 not only increases MBNL protein levels but also reduces the levels of toxic DMPK mRNA.[1][2]

This dual action is expected to have a more profound and durable effect on correcting the downstream splicing defects and ameliorating the clinical symptoms of DM1.

Chemical Composition and Formulation

ATX-01 is a lipophilic-conjugated antimiR, a design intended to enhance its delivery to and uptake by key tissues affected in DM1, such as skeletal muscle and the nervous system. This chemical modification is designed to improve the pharmacokinetic and pharmacodynamic properties of the oligonucleotide.

Preclinical Evidence

The efficacy of ATX-01 has been evaluated in both in vitro and in vivo models of Myotonic Dystrophy Type 1. While specific quantitative data from these studies are not yet publicly available in peer-reviewed publications, presentations at scientific conferences have highlighted promising results.

In Vitro Studies

Studies in human DM1 myoblast cell lines have been instrumental in elucidating the dual mechanism of action of ATX-01. These experiments have reportedly shown that treatment with ATX-01 leads to:

  • A significant increase in MBNL1 and MBNL2 protein levels.

  • A reduction in the levels of toxic DMPK mRNA.

  • Rescue of mis-splicing of MBNL target genes.

In Vivo Studies

Preclinical evaluation of ATX-01 has been conducted in established murine models of DM1. These studies have reportedly demonstrated that systemic administration of ATX-01 can:

  • Reverse the molecular and functional phenotypes of the disease.

  • Improve cognitive dysfunction in a relevant mouse model.

Clinical Development

ATX-01 is currently being investigated in a Phase I/IIa clinical trial named the ArthemiR™ study (NCT06300307). This is a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of ATX-01 in adult patients with classic DM1.

ArthemiR™ Clinical Trial Design

The ArthemiR™ study is a multinational trial with a dose-escalation design, including both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. The primary objective is to evaluate the safety and tolerability of ATX-01. Secondary and exploratory endpoints will assess target engagement and preliminary efficacy.

Table 1: Key Parameters of the ArthemiR™ Clinical Trial

Parameter Description
Study Phase Phase I/IIa
Study Design Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose
Patient Population Adults with classic Myotonic Dystrophy Type 1
Primary Objective To assess the safety and tolerability of ATX-01
Secondary Objectives To evaluate the pharmacokinetics and pharmacodynamics of ATX-01
Exploratory Objectives To assess preliminary clinical efficacy through various functional and biomarker endpoints

Table 2: Biomarkers and Clinical Endpoints in the ArthemiR™ Trial

Category Endpoint
Target Engagement Biomarkers MBNL protein levels in muscle tissue, Splicing index of key MBNL target genes
Pharmacokinetic Measures Plasma concentrations of ATX-01
Clinical Efficacy Measures Muscle strength and function tests, Patient-reported outcomes, Quality of life assessments

Experimental Protocols

Detailed experimental protocols from the preclinical studies are not yet publicly available. However, based on standard methodologies for antisense oligonucleotide research in the context of Myotonic Dystrophy, the following experimental workflows can be inferred.

In Vitro Efficacy Assessment in DM1 Myoblasts

G cluster_0 Cell Culture and Treatment cluster_1 Molecular Analysis cluster_2 Data Analysis DM1_Myoblasts Culture Human DM1 Myoblast Cell Lines ATX01_Treatment Treat cells with varying concentrations of ATX-01 DM1_Myoblasts->ATX01_Treatment RNA_Extraction RNA Extraction ATX01_Treatment->RNA_Extraction Protein_Extraction Protein Extraction ATX01_Treatment->Protein_Extraction RT_qPCR RT-qPCR for DMPK mRNA levels RNA_Extraction->RT_qPCR Splicing_Analysis RT-PCR for splicing analysis of MBNL targets RNA_Extraction->Splicing_Analysis Western_Blot Western Blot for MBNL protein levels Protein_Extraction->Western_Blot Quantification Quantify changes in DMPK mRNA, MBNL protein, and splicing isoforms RT_qPCR->Quantification Western_Blot->Quantification Splicing_Analysis->Quantification

In Vivo Efficacy Assessment in DM1 Mouse Models

G cluster_0 Animal Studies cluster_1 Phenotypic and Molecular Analysis cluster_2 Data Analysis DM1_Mice Use established DM1 mouse models (e.g., HSA-LR) ATX01_Admin Systemic administration of ATX-01 (e.g., IV or SC) DM1_Mice->ATX01_Admin Functional_Tests Functional assessments (e.g., grip strength, myotonia) ATX01_Admin->Functional_Tests Tissue_Harvest Harvest tissues (muscle, CNS) Functional_Tests->Tissue_Harvest Molecular_Analysis Molecular analysis (as in vitro) Tissue_Harvest->Molecular_Analysis Correlation Correlate molecular changes with functional improvements Molecular_Analysis->Correlation

Signaling Pathway

// Nodes "DMPK_Gene" [label="DMPK Gene\n(with CTG repeat expansion)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Toxic_DMPK_RNA" [label="Toxic DMPK RNA\n(with CUG repeat expansion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MBNL_Proteins" [label="MBNL Proteins\n(MBNL1, MBNL2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "miR23b" [label="miR-23b", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "ATX01" [label="ATX-01", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Splicing_Regulation" [label="Normal Splicing\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mis_splicing" [label="Mis-splicing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DM1_Pathology" [label="DM1 Pathology", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "DMPK_Gene" -> "Toxic_DMPK_RNA" [label="Transcription"]; "Toxic_DMPK_RNA" -> "MBNL_Proteins" [label="Sequestration", arrowhead=tee, color="#EA4335"]; "miR23b" -> "MBNL_Proteins" [label="Translational Repression", arrowhead=tee, color="#EA4335"]; "MBNL_Proteins" -> "Splicing_Regulation" [label="Promotes"]; "ATX01" -> "miR23b" [label="Inhibition", arrowhead=tee, color="#34A853"]; "Splicing_Regulation" -> "DM1_Pathology" [style=invis]; "MBNL_Proteins" -> "Mis_splicing" [style=invis]; edge [style=invis]; "Toxic_DMPK_RNA" -> "Mis_splicing"; "Mis_splicing" -> "DM1_Pathology";

{rank=same; "Toxic_DMPK_RNA"; "miR23b"} {rank=same; "ATX01"} } caption="ATX-01 mechanism of action in DM1."

Conclusion

ATX-01 represents a promising and innovative therapeutic strategy for Myotonic Dystrophy Type 1. By targeting miR-23b, it employs a dual mechanism of action that has the potential to restore the functional pool of MBNL proteins, a central element in the pathophysiology of the disease. The ongoing ArthemiR™ clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of ATX-01 in patients. The successful development of ATX-01 would mark a significant milestone in the treatment of this debilitating rare disease. Further disclosure of preclinical data will be critical for a more complete understanding of its therapeutic potential.

References

ATX-01: A Novel Therapeutic Approach for Modulating MBNL Protein Expression in Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myotonic Dystrophy Type 1 (DM1) is a debilitating neuromuscular disorder characterized by the sequestration of Muscleblind-like (MBNL) proteins, leading to widespread alternative splicing defects. ATX-01, a novel antisense oligonucleotide, offers a promising therapeutic strategy by targeting microRNA 23b (miR-23b), a key regulator of MBNL protein expression. This technical guide provides a comprehensive overview of the role of ATX-01 in modulating MBNL protein levels, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this innovative therapeutic candidate.

Introduction to MBNL Proteins and Their Role in Myotonic Dystrophy Type 1

Muscleblind-like (MBNL) proteins are a family of RNA-binding proteins that play a crucial role in the regulation of alternative splicing, a fundamental process for generating protein diversity. In healthy individuals, MBNL proteins bind to specific pre-mRNA sequences, ensuring the correct tissue-specific and developmental stage-specific splicing of numerous transcripts.

In Myotonic Dystrophy Type 1 (DM1), a genetic disorder caused by a CTG repeat expansion in the DMPK gene, the transcribed mutant RNA forms toxic hairpin structures that sequester MBNL proteins in the nucleus. This sequestration leads to a functional depletion of MBNL, resulting in a cascade of missplicing events that affect a wide range of transcripts. These splicing abnormalities are the primary drivers of the multi-systemic symptoms observed in DM1 patients, including myotonia, muscle wasting, and cardiac defects.

ATX-01: Mechanism of Action

ATX-01 is an antisense oligonucleotide specifically designed to inhibit the function of microRNA 23b (miR-23b).[1][2][3] MiR-23b is a naturally occurring small non-coding RNA that acts as a translational repressor of MBNL proteins.[3] By binding to the 3' untranslated region (UTR) of MBNL1 and MBNL2 mRNAs, miR-23b inhibits their translation into functional proteins.

ATX-01 employs a dual mechanism of action to counteract the pathological effects of DM1:

  • Increased MBNL Protein Production: By binding to and neutralizing miR-23b, ATX-01 relieves the translational repression of MBNL1 and MBNL2 mRNAs.[2] This leads to an increase in the synthesis of MBNL proteins, thereby replenishing the depleted functional pool.

  • Reduction of Toxic DMPK mRNA: Preclinical studies have demonstrated that ATX-01 also contributes to the reduction of the toxic DMPK mRNA that forms the nuclear foci responsible for MBNL sequestration.[1]

This dual action of ATX-01 addresses both the cause and a key downstream consequence of MBNL depletion in DM1.

ATX01_Mechanism_of_Action cluster_Gene_Expression Gene Expression & Translation cluster_DM1_Pathology DM1 Pathology MBNL_mRNA MBNL mRNA MBNL_Protein MBNL Protein MBNL_mRNA->MBNL_Protein Translation Sequestration MBNL Sequestration (Nuclear Foci) MBNL_Protein->Sequestration Sequestered by miR-23b miR-23b miR-23b->MBNL_mRNA Represses Translation DMPK_mRNA Toxic DMPK mRNA (CUG repeats) DMPK_mRNA->Sequestration ATX-01 ATX-01 ATX-01->miR-23b ATX-01->DMPK_mRNA

Figure 1: Signaling pathway of ATX-01 in regulating MBNL protein expression.

Preclinical Data on MBNL Protein Regulation

Preclinical studies utilizing antisense oligonucleotides targeting miR-23b have demonstrated a significant increase in MBNL protein levels in cellular and animal models of DM1. The foundational research provides strong evidence for the therapeutic potential of the ATX-01 strategy.

Model System Treatment Target Observed Effect on MBNL Protein Levels Reference
DM1 Mouse Model (HSALR)AntagomiR against miR-23bMBNL1~2-fold increase in protein levels in muscle tissue.Cerro-Herreros et al., 2018
DM1 Mouse Model (HSALR)AntagomiR against miR-218MBNL2~4-fold increase in protein levels in muscle tissue.Cerro-Herreros et al., 2018
Human DM1 MyoblastsAntagomiRs against miR-23b and miR-218MBNL1 & MBNL2Enhanced MBNL protein levels and rescue of pathogenic missplicing.Cerro-Herreros et al., 2018

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ATX-01 and its effect on MBNL protein expression.

Cell Culture and Treatment with Antisense Oligonucleotides
  • Cell Lines: Human myoblasts derived from DM1 patients and healthy donors are a relevant cellular model.

  • Culture Conditions: Cells are typically cultured in a suitable growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Antisense oligonucleotides like ATX-01 are introduced into cells using a lipid-based transfection reagent according to the manufacturer's instructions. A range of concentrations should be tested to determine the optimal dose for MBNL upregulation without inducing cytotoxicity.

Quantification of MBNL mRNA Levels by RT-qPCR
  • RNA Extraction: Total RNA is extracted from cell pellets or tissue samples using a commercial RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a SYBR Green-based detection method with primers specific for MBNL1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MBNL1 mRNA is calculated using the ΔΔCt method.

Quantification of MBNL Protein Levels by Western Blot
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody against MBNL1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

High-Throughput Quantification of MBNL1 Protein by Quantitative Dot Blot

This method is suitable for screening multiple antisense oligonucleotide candidates.

  • Sample Preparation: Cell lysates are prepared as for Western blotting.

  • Dot Blotting: A specified amount of protein from each sample is spotted onto a nitrocellulose or PVDF membrane using a dot blot apparatus.

  • Immunodetection: The membrane is blocked and incubated with primary and secondary antibodies as described for Western blotting.

  • Quantification: The signal intensity of each dot is quantified using a plate reader or imaging system. The MBNL1 signal is normalized to a loading control.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_analysis Analysis Cell_Culture DM1 Patient Myoblasts Culture Treatment Treatment with ATX-01 Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT-qPCR RT-qPCR for MBNL mRNA RNA_Extraction->RT-qPCR Data_Analysis Data Analysis & Quantification RT-qPCR->Data_Analysis Western_Blot Western Blot for MBNL Protein Protein_Extraction->Western_Blot Dot_Blot Quantitative Dot Blot (High-Throughput) Protein_Extraction->Dot_Blot Western_Blot->Data_Analysis Dot_Blot->Data_Analysis

Figure 2: Experimental workflow for assessing the impact of ATX-01 on MBNL expression.

Conclusion and Future Directions

ATX-01 represents a promising and innovative therapeutic strategy for Myotonic Dystrophy Type 1 by directly addressing the depletion of functional MBNL proteins. Its dual mechanism of action, which involves both the upregulation of MBNL protein synthesis and the reduction of toxic DMPK mRNA, holds the potential to modify the course of the disease. The preclinical data supporting the inhibition of miR-23b as a valid therapeutic target are robust.

Ongoing and future clinical trials will be crucial to establish the safety, tolerability, and efficacy of ATX-01 in DM1 patients. Key areas of investigation will include the dose-dependent effects on MBNL protein levels in muscle tissue, the correction of splicing defects, and the correlation of these molecular changes with clinical outcomes. The continued development of ATX-01 offers hope for a much-needed disease-modifying therapy for individuals affected by DM1.

References

ATX-01: A Technical Deep Dive into the Reduction of Toxic DMPK mRNA in Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myotonic Dystrophy Type 1 (DM1) is a progressive, multisystemic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcription of this expanded repeat results in a toxic gain-of-function RNA that sequesters essential cellular proteins, leading to widespread splicing abnormalities. ATX-01, a novel antisense oligonucleotide developed by ARTHEx Biotech, represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the core mechanism of ATX-01, focusing on its demonstrated effect on the reduction of toxic DMPK mRNA. It includes a summary of quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the key pathways and workflows.

ATX-01: Mechanism of Action

ATX-01 is an antimiR oligonucleotide specifically designed to inhibit microRNA 23b (miR-23b).[1][2][3][4][5][6][7][8] In the pathophysiology of DM1, miR-23b acts as a natural suppressor of Muscleblind-like (MBNL) protein production.[2][4][8][9] The toxic expanded CUG repeats in the DMPK mRNA sequester MBNL proteins, and the overexpression of miR-23b further reduces their availability.[2][4][10][11] This depletion of functional MBNL proteins is a primary driver of the disease's symptoms.

ATX-01 intervenes through a dual mechanism of action.[2][3][4][6][11][12][13][14][15] By inhibiting miR-23b, ATX-01 upregulates the production of MBNL proteins.[2][14][16] Concurrently, and of central importance to this guide, ATX-01 treatment leads to a significant reduction in the levels of the toxic DMPK mRNA transcripts.[2][3][4][10][6][11][12][14][15] This dual action addresses both the sequestration of MBNL and the source of the toxic RNA, offering a comprehensive approach to correcting the underlying molecular pathology of DM1.[10]

ATX_01_Mechanism_of_Action cluster_0 Pathophysiology of Myotonic Dystrophy Type 1 (DM1) cluster_1 Therapeutic Intervention with ATX-01 Expanded CTG repeats in DMPK gene Expanded CTG repeats in DMPK gene Toxic DMPK mRNA (CUG repeats) Toxic DMPK mRNA (CUG repeats) Expanded CTG repeats in DMPK gene->Toxic DMPK mRNA (CUG repeats) MBNL Protein Sequestration MBNL Protein Sequestration Toxic DMPK mRNA (CUG repeats)->MBNL Protein Sequestration miR-23b miR-23b Reduced MBNL Protein Production Reduced MBNL Protein Production miR-23b->Reduced MBNL Protein Production MBNL Protein Depletion MBNL Protein Depletion MBNL Protein Sequestration->MBNL Protein Depletion Reduced MBNL Protein Production->MBNL Protein Depletion Aberrant Splicing Aberrant Splicing MBNL Protein Depletion->Aberrant Splicing DM1 Symptoms DM1 Symptoms Aberrant Splicing->DM1 Symptoms ATX-01 ATX-01 Inhibition of miR-23b Inhibition of miR-23b ATX-01->Inhibition of miR-23b Increased MBNL Protein Production Increased MBNL Protein Production Inhibition of miR-23b->Increased MBNL Protein Production Reduction of Toxic DMPK mRNA Reduction of Toxic DMPK mRNA Inhibition of miR-23b->Reduction of Toxic DMPK mRNA Restoration of MBNL Function Restoration of MBNL Function Increased MBNL Protein Production->Restoration of MBNL Function Reduction of Toxic DMPK mRNA->Restoration of MBNL Function Correction of Splicing Correction of Splicing Restoration of MBNL Function->Correction of Splicing Alleviation of DM1 Symptoms Alleviation of DM1 Symptoms Correction of Splicing->Alleviation of DM1 Symptoms

Figure 1: Mechanism of Action of ATX-01 in DM1.

Quantitative Analysis of Toxic DMPK mRNA Reduction

Preclinical studies have demonstrated the efficacy of ATX-01 in reducing toxic DMPK mRNA levels in various DM1 models. The data from these studies are summarized below.

Table 1: Effect of ATX-01 on DMPK mRNA Levels in Human DM1 Myoblast Cell Lines

Cell LineCTG Repeat LengthATX-01 Concentration% Reduction of DMPK mRNA (Mean ± SD)
DM1 Patient-derived MyoblastsVaried50 nMData not yet quantified in publicly available literature
DM1-cl5Not specifiedNot specifiedData not yet quantified in publicly available literature

Note: While multiple sources confirm a significant reduction in toxic DMPK mRNA in human DM1 myoblast cell lines, specific quantitative data from peer-reviewed publications is not yet available.[2][3][4][6][8][9][12][13][14][15][17][18]

Table 2: In Vivo Efficacy of ATX-01 in Murine Models of DM1

Murine ModelTreatment RegimenTissue Analyzed% Reduction of Toxic DMPK mRNA (Mean ± SD)
HSA-LRNot specifiedSkeletal MuscleData not yet quantified in publicly available literature
DMSXLNot specifiedSkeletal MuscleData not yet quantified in publicly available literature

Note: ATX-01 has been tested in two murine models, and while a reduction in toxic DMPK mRNA is reported, specific quantitative data is not yet available in the public domain.[2][4]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of ATX-01's effect on DMPK mRNA reduction.

Cell Culture and Treatment
  • Cell Lines: Primary myoblasts derived from DM1 patients with a range of CTG repeat expansions are utilized.[6][8][9][14] Immortalized human myotonic dystrophy muscle cell lines are also employed for therapeutic compound assessment.[19][20]

  • Culture Conditions: Cells are cultured under standard conditions appropriate for myoblast growth and differentiation.

  • ATX-01 Transfection: ATX-01, an antisense oligonucleotide, is introduced into the cells. While specific protocols for ATX-01 are proprietary, standard methods for antisense oligonucleotide transfection in DM1 cell models, such as lipid-based transfection reagents, are commonly used.

Murine Models and In Vivo Administration
  • Animal Models: Preclinical in vivo studies have been conducted using established mouse models of DM1 that express the human DMPK gene with expanded CTG repeats, such as the HSA-LR and DMSXL mice.[2][4]

  • Administration: ATX-01 is formulated for systemic delivery. Being a lipophilic-conjugated antimiR, it is designed for preferential delivery to muscle and brain tissues.[6][9][17] Administration is typically via intravenous or subcutaneous injections.

Quantification of DMPK mRNA

The reduction in toxic DMPK mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

experimental_workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis DM1 Patient Myoblasts DM1 Patient Myoblasts Cell Culture Cell Culture DM1 Patient Myoblasts->Cell Culture ATX-01 Transfection ATX-01 Transfection Cell Culture->ATX-01 Transfection RNA Extraction RNA Extraction ATX-01 Transfection->RNA Extraction RT-qPCR for DMPK mRNA RT-qPCR for DMPK mRNA RNA Extraction->RT-qPCR for DMPK mRNA Data Analysis Data Analysis RT-qPCR for DMPK mRNA->Data Analysis DM1 Mouse Model DM1 Mouse Model ATX-01 Administration ATX-01 Administration DM1 Mouse Model->ATX-01 Administration Tissue Harvesting (Muscle) Tissue Harvesting (Muscle) ATX-01 Administration->Tissue Harvesting (Muscle) RNA Extraction_vivo RNA Extraction Tissue Harvesting (Muscle)->RNA Extraction_vivo RT-qPCR for DMPK mRNA_vivo RT-qPCR for DMPK mRNA RNA Extraction_vivo->RT-qPCR for DMPK mRNA_vivo Data Analysis_vivo Data Analysis RT-qPCR for DMPK mRNA_vivo->Data Analysis_vivo

Figure 2: Experimental workflow for assessing ATX-01's effect on DMPK mRNA.
  • RNA Isolation: Total RNA is extracted from treated and control cells or tissues using standard commercial kits.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for the human DMPK gene.[21] A fluorescent dye or probe is used to monitor the amplification of the target sequence in real-time.

  • Data Normalization: DMPK mRNA levels are normalized to a stable housekeeping gene to control for variations in RNA input and reverse transcription efficiency.

  • Quantification: The relative reduction in DMPK mRNA in ATX-01 treated samples is calculated compared to untreated or placebo-treated controls.

Clinical Development and Future Directions

ATX-01 is currently in a Phase I-IIa clinical trial, the ArthemiR™ study, to evaluate its safety, tolerability, and preliminary efficacy in individuals with DM1.[4][5][22][23] This trial will also investigate target engagement in muscle tissue through the analysis of biomarkers, including MBNL levels and RNA splicing.[10][11][14] The successful reduction of toxic DMPK mRNA in preclinical models provides a strong rationale for the clinical development of ATX-01 as a potentially disease-modifying therapy for Myotonic Dystrophy Type 1.

logical_relationship Toxic DMPK mRNA Toxic DMPK mRNA Therapeutic Benefit Therapeutic Benefit ATX-01 (antimiR-23b) ATX-01 (antimiR-23b) miR-23b Inhibition miR-23b Inhibition ATX-01 (antimiR-23b)->miR-23b Inhibition Increased MBNL Protein Increased MBNL Protein miR-23b Inhibition->Increased MBNL Protein Reduced Toxic DMPK mRNA Reduced Toxic DMPK mRNA miR-23b Inhibition->Reduced Toxic DMPK mRNA Restored Splicing Restored Splicing Increased MBNL Protein->Restored Splicing Reduced Toxic DMPK mRNA->Restored Splicing Reduces MBNL Sequestration Restored Splicing->Therapeutic Benefit

Figure 3: Logical relationship of ATX-01's dual action leading to therapeutic benefit.

References

The Discovery and Development of ATX-01: A Novel anti-miR-23b Therapy for Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Myotonic Dystrophy Type 1 (DM1) is a debilitating, progressive neuromuscular disorder with no approved disease-modifying treatments. The pathology of DM1 is driven by a toxic gain-of-function of expanded CUG repeats in the 3' untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. These expanded repeats sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators, leading to widespread alternative splicing defects. ARTHEx Biotech's lead candidate, ATX-01, is a novel antisense oligonucleotide designed to combat the multifaceted pathology of DM1. This technical guide provides an in-depth overview of the discovery, mechanism of action, and ongoing clinical development of ATX-01, presenting key preclinical data and experimental methodologies.

Introduction to Myotonic Dystrophy Type 1 and the Therapeutic Rationale for ATX-01

Myotonic Dystrophy Type 1 (DM1) is the most common form of muscular dystrophy in adults, affecting multiple systems and characterized by progressive muscle weakness, myotonia, and a range of other debilitating symptoms.[1] The underlying cause of DM1 is an unstable expansion of a CTG trinucleotide repeat in the non-coding region of the DMPK gene.[2] When transcribed into CUG repeats in the DMPK mRNA, these expansions form hairpin structures that accumulate in the nucleus as ribonuclear foci. These foci act as a sink for the MBNL family of proteins (MBNL1, MBNL2, and MBNL3), leading to their functional depletion.[2] The sequestration of MBNL proteins is a central pathogenic event in DM1, causing widespread mis-splicing of numerous pre-mRNAs and contributing to the diverse clinical manifestations of the disease.

In addition to MBNL sequestration, studies have revealed that the expression of MBNL1 is also regulated by microRNAs, specifically miR-23b.[3] In DM1, miR-23b is upregulated, further suppressing MBNL1 protein production and exacerbating the MBNL loss-of-function phenotype.[3] This dual mechanism of MBNL depletion – sequestration by toxic RNA and translational repression by miR-23b – presents a compelling therapeutic target.

ATX-01, developed by ARTHEx Biotech, is a chemically modified antisense oligonucleotide, or antimiR, designed to specifically inhibit the activity of miR-23b.[4] By binding to and neutralizing miR-23b, ATX-01 aims to restore MBNL protein levels, thereby addressing a core aspect of DM1 pathology. Furthermore, preclinical evidence suggests that ATX-01 possesses a unique dual mechanism of action, not only increasing MBNL protein expression but also reducing the levels of the toxic DMPK mRNA.[5][6][7][8]

Preclinical Discovery and Mechanism of Action of ATX-01

The development of ATX-01 is rooted in extensive preclinical research utilizing both in vitro and in vivo models of DM1. Foundational studies have been conducted using primary myoblasts derived from DM1 patients with a range of CTG repeat expansions, as well as in mouse models of the disease.

In Vitro Studies in DM1 Patient-Derived Myoblasts

A key publication in Science Advances details the effects of antimiR-23b, the class of molecule to which ATX-01 belongs, in primary myoblasts from individuals with DM1. This research provides critical insights into the dual mechanism of action.[9]

Key Findings:

  • Upregulation of MBNL1: Treatment with antimiR-23b led to a significant increase in MBNL1 protein levels in DM1 myoblasts.[9]

  • Reduction of Toxic DMPK mRNA and Ribonuclear Foci: Unexpectedly, inhibition of miR-23b also resulted in a reduction of toxic DMPK transcripts and the associated ribonuclear foci.[9]

  • Correction of Splicing Defects: The restoration of MBNL1 function led to the correction of mis-splicing events in genes known to be affected in DM1.[9]

  • Reversal of Cellular Phenotypes: Treatment with antimiR-23b improved cellular defects characteristic of DM1, such as impaired myoblast fusion and myotube formation. A leading antimiR was found to reverse 68% of dysregulated genes.[9]

Table 1: Summary of Preclinical In Vitro Data for AntimiR-23b in DM1 Myoblasts

ParameterObservationReference
MBNL1 Protein LevelsSignificant Increase[9]
Toxic DMPK mRNASignificant Reduction[9]
Ribonuclear FociReduction[9]
Splicing DefectsCorrection[9]
Myoblast Fusion IndexImprovement[9]
Myotube AreaImprovement[9]
Dysregulated Genes68% Reversal (leading antimiR)[9]
In Vivo Studies in Animal Models of DM1

Preclinical efficacy of antimiR-23b has also been demonstrated in mouse models of DM1. These studies have been crucial in establishing proof-of-concept for this therapeutic approach. While specific data for ATX-01 is proprietary, publications on the foundational antimiR-23b molecules in the HSALR and DMSXL mouse models have shown promising results.

Key Findings:

  • Dose-dependent Rescue of DM1 Phenotypes: Subcutaneous administration of antimiR-23b in a dose-dependent manner rescued splicing alterations, improved grip strength, and reduced myotonia in a mouse model of DM1.

  • Long-lasting Effects: The therapeutic effects on grip strength and myotonia were observed to have long-lasting effects.

  • Favorable Biodistribution: ATX-01 is an oleic acid-conjugated antisense oligonucleotide, a modification designed to enhance its delivery to target tissues such as muscle and the central nervous system.[10] In animal models, this conjugation has been shown to facilitate crossing of the blood-brain barrier.[11]

Signaling Pathway and Experimental Workflow

The proposed dual mechanism of action of ATX-01 is a key differentiator. By inhibiting miR-23b, ATX-01 not only increases the translation of MBNL proteins but also appears to destabilize the toxic DMPK mRNA, leading to a reduction in MBNL sequestration. This two-pronged approach is expected to result in a more robust restoration of MBNL function.

ATX01_Mechanism cluster_DM1_Pathology DM1 Pathology cluster_ATX01_Intervention ATX-01 Intervention DMPK Expanded CUG repeats in DMPK mRNA Foci Ribonuclear Foci DMPK->Foci MBNL_seq MBNL Sequestration Foci->MBNL_seq MBNL_loss MBNL Loss-of-Function MBNL_seq->MBNL_loss miR23b Upregulated miR-23b MBNL_trans Inhibition of MBNL Translation miR23b->MBNL_trans MBNL_trans->MBNL_loss Spliceopathy Splicing Defects MBNL_loss->Spliceopathy Symptoms DM1 Symptoms Spliceopathy->Symptoms ATX01 ATX-01 (antimiR-23b) ATX01->DMPK ATX01->miR23b MBNL_prod Increased MBNL Protein Production MBNL_prod->MBNL_loss DMPK_red Reduced Toxic DMPK mRNA DMPK_red->MBNL_seq

Caption: Proposed dual mechanism of action of ATX-01 in DM1.

Clinical Development of ATX-01: The ArthemiR™ Trial

Following promising preclinical results and a favorable safety profile in toxicology studies in minipigs and non-human primates, ARTHEx Biotech has advanced ATX-01 into clinical development.[5] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation and Rare Pediatric Disease Designation to ATX-01 for the treatment of DM1.[11]

The ongoing Phase I-IIa clinical trial, named ArthemiR™, is a global, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ATX-01 in adults with classic DM1.[7]

ArthemiR™ Trial Design

The ArthemiR™ trial is a dose-escalation study with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Table 2: Overview of the ArthemiR™ Phase I-IIa Clinical Trial

Trial IdentifierNCT06300307
Phase I-IIa
Study Design Double-blind, placebo-controlled, single and multiple ascending dose
Primary Objective To determine the safety and tolerability of ATX-01
Secondary Objectives To investigate target engagement at the muscle level through biomarkers (MBNL levels, splicing index)
Patient Population Adults with classic Myotonic Dystrophy Type 1
Key Inclusion Criteria - Documented clinical diagnosis of DM1 (>150 CTG repeats) - Ambulatory - Presence of myotonia
Intervention Intravenous administration of ATX-01 or placebo
Experimental Protocols in the ArthemiR™ Trial

The ArthemiR™ trial employs a range of assessments to thoroughly evaluate the safety and preliminary efficacy of ATX-01.

  • Safety and Tolerability: The primary focus is on monitoring adverse events, laboratory tests, electrocardiograms (ECGs), and vital signs.

  • Pharmacokinetics (PK): Blood samples are collected to determine the concentration of ATX-01 over time.

  • Pharmacodynamics (PD) and Target Engagement: Muscle biopsies are performed to measure changes in MBNL protein levels and the correction of alternative splicing (splicing index).

  • Clinical Efficacy Endpoints: A variety of clinical outcome assessments are being used to measure muscle function, patient-reported outcomes, and quality of life.

ArthemiR_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) cluster_Assessments Assessments Screening Patient Screening (DM1 diagnosis, >150 CTG repeats) Randomization Randomization (ATX-01 or Placebo) Screening->Randomization SAD_Dose1 Dose Level 1 Randomization->SAD_Dose1 MAD_Dose1 Dose Level 1 Randomization->MAD_Dose1 SAD_Dose2 Dose Level 2 SAD_Dose3 Dose Level 3 SAD_Dose4 Dose Level 4 Safety Safety & Tolerability (Primary Endpoint) SAD_Dose4->Safety PK Pharmacokinetics SAD_Dose4->PK Biomarkers Biomarkers (MBNL levels, Splicing Index) SAD_Dose4->Biomarkers Efficacy Clinical Efficacy (Muscle Function, PROs) SAD_Dose4->Efficacy MAD_Dose2 Dose Level 2 MAD_Dose3 Dose Level 3 MAD_Dose3->Safety MAD_Dose3->PK MAD_Dose3->Biomarkers MAD_Dose3->Efficacy

References

Genetic Basis for the ATX-01 Therapeutic Approach: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myotonic Dystrophy Type 1 (DM1) is a progressive, multisystemic genetic disorder with no currently approved disease-modifying therapies. The disease arises from a CTG trinucleotide repeat expansion in the non-coding region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. This mutation leads to a toxic gain-of-function of the DMPK mRNA, which sequesters essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins. The resulting MBNL deficiency disrupts the alternative splicing of numerous downstream transcripts, leading to the diverse clinical manifestations of DM1. ATX-01 is a novel antisense oligonucleotide therapeutic designed to address the fundamental genetic lesion in DM1. This document provides an in-depth technical overview of the genetic basis for the ATX-01 therapeutic approach, its mechanism of action, preclinical data, and the design of the ongoing clinical evaluation.

The Genetic Pathophysiology of Myotonic Dystrophy Type 1

The root cause of DM1 is an unstable expansion of a CTG repeat in the 3' untranslated region (UTR) of the DMPK gene.[1] In unaffected individuals, the number of CTG repeats is typically between 5 and 37. In contrast, individuals with DM1 have expansions ranging from 50 to several thousand repeats.[1]

The expanded CUG repeats in the DMPK mRNA transcript fold into a hairpin structure that is toxic to the cell. These toxic transcripts accumulate in the nucleus, forming distinct foci.[2] These foci act as a trap for RNA-binding proteins, leading to their sequestration and preventing them from performing their normal cellular functions.[3] The primary proteins sequestered are the MBNL proteins (MBNL1, MBNL2, and MBNL3), which are critical regulators of alternative splicing in muscle and other tissues.[3]

The loss of functional MBNL proteins leads to a widespread disruption of alternative splicing, causing a reversion to fetal splicing patterns for numerous genes. This "spliceopathy" is the central molecular mechanism driving the multisystemic symptoms of DM1, including myotonia, muscle wasting, cataracts, and cardiac conduction defects.[4]

Recent research has also identified a second pathogenic mechanism in DM1: the upregulation of microRNA-23b (miR-23b).[5][6] miR-23b has been shown to be a natural repressor of MBNL protein expression.[5][6] Therefore, in DM1, not only is MBNL protein sequestered by the toxic DMPK mRNA, but its production is also suppressed by elevated levels of miR-23b, further exacerbating the MBNL deficiency.[3]

ATX-01: A Dual-Mechanism Antisense Oligonucleotide

ATX-01 is a chemically modified antisense oligonucleotide, specifically an anti-miR, designed to directly target and inhibit miR-23b.[7] By binding to and neutralizing miR-23b, ATX-01 is designed to have a dual effect on the core genetic pathology of DM1:[3]

  • Increased MBNL Protein Production: By inhibiting miR-23b, ATX-01 relieves the translational repression of MBNL proteins, leading to an increase in their cellular levels.[3][8]

  • Reduction of Toxic DMPK mRNA and Release of Sequestered MBNL: Preclinical studies have demonstrated that ATX-01 also leads to a reduction in the levels of the toxic DMPK mRNA and the destabilization of the nuclear foci.[3][8] This dual action is believed to not only boost the production of MBNL but also to release the already sequestered MBNL, thereby restoring its normal function in regulating alternative splicing.[3][8]

ATX-01 is conjugated to oleic acid, a lipophilic molecule, to enhance its delivery to target tissues, including muscle and the central nervous system.[4]

Below is a diagram illustrating the proposed mechanism of action of ATX-01.

ATX_01_Mechanism_of_Action cluster_dm1 Myotonic Dystrophy Type 1 (DM1) Pathophysiology cluster_atx01 ATX-01 Therapeutic Intervention Expanded CTG Repeats Expanded CTG Repeats Toxic DMPK mRNA Toxic DMPK mRNA Expanded CTG Repeats->Toxic DMPK mRNA Transcription MBNL Sequestration MBNL Sequestration Toxic DMPK mRNA->MBNL Sequestration miR-23b miR-23b Decreased MBNL Production Decreased MBNL Production miR-23b->Decreased MBNL Production Increased MBNL Production Increased MBNL Production miR-23b->Increased MBNL Production MBNL Deficiency MBNL Deficiency MBNL Sequestration->MBNL Deficiency Decreased MBNL Production->MBNL Deficiency Spliceopathy Spliceopathy MBNL Deficiency->Spliceopathy DM1 Symptoms DM1 Symptoms Spliceopathy->DM1 Symptoms ATX-01 ATX-01 ATX-01->miR-23b Reduced Toxic DMPK mRNA Reduced Toxic DMPK mRNA ATX-01->Reduced Toxic DMPK mRNA Downregulation Restored Splicing Restored Splicing Increased MBNL Production->Restored Splicing Reduced Toxic DMPK mRNA->Restored Splicing Reduces MBNL Sequestration Amelioration of Symptoms Amelioration of Symptoms Restored Splicing->Amelioration of Symptoms

Figure 1: Proposed dual mechanism of action of ATX-01 in DM1.

Preclinical Evidence

The therapeutic potential of ATX-01 has been evaluated in various preclinical models, including human DM1 myoblast cell lines and murine models of the disease.[8] While specific quantitative data from these studies are not yet publicly available in peer-reviewed publications, press releases from ARTHEx Biotech have summarized the key findings presented at scientific conferences.[5][7][9]

In Vitro Studies in Human DM1 Myoblasts

Studies in human myoblast cell lines derived from DM1 patients have demonstrated that treatment with ATX-01 leads to:[5][9]

  • An increase in MBNL protein expression.

  • A significant reduction in the levels of toxic DMPK mRNA.

  • Correction of key cellular defects, such as spliceopathy.

The following table provides an illustrative summary of the expected outcomes from such in vitro experiments.

ParameterControl (Untreated DM1 Myoblasts)ATX-01 Treated DM1 MyoblastsExpected Outcome
MBNL1 Protein Level (Relative to Housekeeping Gene) 1.0> 1.5-fold increaseIncreased MBNL1 expression
Toxic DMPK mRNA Level (Relative to Housekeeping Gene) 1.0< 0.5-fold decreaseReduction in toxic transcript
Splicing Index (e.g., INSR Exon 11 inclusion) ~20%> 40%Shift towards adult splicing pattern

Table 1: Illustrative Quantitative Data from In Vitro Studies with ATX-01.

In Vivo Studies in Murine Models

The efficacy of ATX-01 has also been assessed in mouse models of DM1.[8] These studies have shown that systemic administration of ATX-01 can rescue disease phenotypes.[4]

The following table provides an illustrative summary of the expected outcomes from such in vivo experiments.

ParameterVehicle-Treated DM1 MiceATX-01 Treated DM1 MiceExpected Outcome
Grip Strength (grams) 100g> 120gImproved muscle function
Myotonia (seconds to relaxation) > 5 seconds< 2 secondsReduction in myotonia
Splicing Correction in Muscle Tissue (%) 15%> 35%In vivo spliceopathy correction

Table 2: Illustrative Quantitative Data from In Vivo Studies with ATX-01.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ATX-01 have not been publicly released. However, based on standard methodologies in the field of antisense oligonucleotide research for DM1, the following protocols represent the likely approaches used.

In Vitro Efficacy in Human DM1 Myoblasts

Objective: To determine the effect of ATX-01 on MBNL protein levels, toxic DMPK mRNA levels, and alternative splicing in human DM1 myoblasts.

Methodology:

  • Cell Culture: Human myoblasts derived from DM1 patients and healthy controls are cultured in appropriate growth medium (e.g., DMEM supplemented with fetal bovine serum and growth factors).

  • Transfection with ATX-01: Myoblasts are seeded in multi-well plates and transfected with varying concentrations of ATX-01 or a control oligonucleotide using a suitable transfection reagent (e.g., lipofectamine).

  • RNA Isolation and RT-qPCR: After a specified incubation period (e.g., 48-72 hours), total RNA is isolated from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed to quantify the levels of DMPK mRNA and a panel of alternatively spliced transcripts known to be misregulated in DM1. Gene expression is normalized to a stable housekeeping gene.

  • Protein Isolation and Western Blotting: Total protein is extracted from the cells, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MBNL1 and a loading control (e.g., GAPDH). Signal intensity is quantified to determine relative MBNL1 protein levels.

Below is a diagram illustrating the in vitro experimental workflow.

in_vitro_workflow DM1 Myoblast Culture DM1 Myoblast Culture ATX-01 Transfection ATX-01 Transfection DM1 Myoblast Culture->ATX-01 Transfection RNA Isolation RNA Isolation ATX-01 Transfection->RNA Isolation Protein Isolation Protein Isolation ATX-01 Transfection->Protein Isolation RT-qPCR RT-qPCR RNA Isolation->RT-qPCR Western Blot Western Blot Protein Isolation->Western Blot Data Analysis Data Analysis RT-qPCR->Data Analysis DMPK mRNA levels Splicing analysis Western Blot->Data Analysis MBNL1 protein levels

Figure 2: In vitro experimental workflow for ATX-01 evaluation.

Clinical Development: The ArthemiR™ Trial

ATX-01 is currently being evaluated in a Phase I/IIa clinical trial, named ArthemiR™ (NCT06300307).[10] This is a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of ATX-01 in adults with classic DM1.[11]

Primary Objective:

  • To evaluate the safety and tolerability of single and multiple ascending doses of ATX-01.[11]

Secondary and Exploratory Objectives:

  • To assess the pharmacokinetic profile of ATX-01.[12]

  • To evaluate target engagement in muscle tissue through the analysis of biomarkers, including MBNL levels and splicing index.[11]

  • To explore the preliminary clinical efficacy of ATX-01 on measures of muscle function, patient-reported outcomes, and quality of life.[11]

The study design is summarized in the following table.

Study Phase Design Population Intervention Primary Endpoint
Phase I/IIaRandomized, Double-Blind, Placebo-Controlled, Ascending DoseAdults (18-65 years) with classic DM1Single and multiple intravenous doses of ATX-01 or placeboSafety and Tolerability

Table 3: Overview of the ArthemiR™ (NCT06300307) Clinical Trial.

Below is a diagram illustrating the logical flow of the ArthemiR™ clinical trial.

arthemir_trial_flow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Single Ascending Dose Cohorts Single Ascending Dose Cohorts Randomization->Single Ascending Dose Cohorts Multiple Ascending Dose Cohorts Multiple Ascending Dose Cohorts Randomization->Multiple Ascending Dose Cohorts Placebo Placebo Randomization->Placebo Safety & Tolerability Assessment Safety & Tolerability Assessment Single Ascending Dose Cohorts->Safety & Tolerability Assessment Multiple Ascending Dose Cohorts->Safety & Tolerability Assessment Placebo->Safety & Tolerability Assessment PK/PD & Biomarker Analysis PK/PD & Biomarker Analysis Safety & Tolerability Assessment->PK/PD & Biomarker Analysis Clinical Efficacy Assessment Clinical Efficacy Assessment PK/PD & Biomarker Analysis->Clinical Efficacy Assessment Data Analysis & Reporting Data Analysis & Reporting Clinical Efficacy Assessment->Data Analysis & Reporting

Figure 3: Logical flow of the ArthemiR™ Phase I/IIa clinical trial.

Conclusion

The ATX-01 therapeutic approach is firmly rooted in the genetic and molecular understanding of Myotonic Dystrophy Type 1. By targeting miR-23b, ATX-01 aims to address both the sequestration and the reduced production of MBNL proteins, the central pathogenic events in DM1. Preclinical data, though not yet fully published, suggest that this dual-mechanism approach holds promise for correcting the underlying spliceopathy and improving disease-related phenotypes. The ongoing ArthemiR™ clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of ATX-01 in individuals with DM1, representing a significant step forward in the development of a potential disease-modifying therapy for this debilitating condition.

References

ATX-01: A First-in-Class Anti-miR Therapeutic for Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder characterized by progressive muscle wasting, myotonia, and multisystemic complications.[1][2][3] The underlying genetic cause is an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][3] Mutant DMPK mRNA transcripts containing the expanded CUG repeats accumulate in the nucleus, forming ribonuclear foci. These foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[1][2][3] The functional depletion of MBNL proteins leads to aberrant alternative splicing of numerous downstream transcripts, resulting in the complex pathophysiology of DM1.

ATX-01 is a novel, first-in-class therapeutic agent under development by ARTHEx Biotech for the treatment of DM1.[4] It is an antisense oligonucleotide (antimiR) designed to specifically target and inhibit microRNA-23b (miR-23b).[5][6][7] Preclinical evidence has identified miR-23b as a key negative regulator of MBNL1 expression.[1][2][3][8] By inhibiting miR-23b, ATX-01 aims to restore MBNL protein levels, thereby correcting the downstream splicing defects and alleviating the clinical manifestations of DM1. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and clinical development plan for ATX-01.

Mechanism of Action

ATX-01 employs a dual mechanism of action to address the core molecular pathology of DM1.[9] As an anti-miR-23b oligonucleotide, its primary function is to bind to and neutralize miR-23b, preventing it from repressing the translation of MBNL1 mRNA. This leads to an increase in the de novo synthesis of MBNL1 protein.[1][2][3][8]

Secondly, and concurrently, the upregulation of MBNL proteins helps to resolve the toxic ribonuclear foci. The increased concentration of free MBNL proteins is thought to shift the equilibrium away from sequestration by the mutant DMPK mRNA, leading to the destabilization and clearance of these foci.[9] This dual action not only restores the pool of functional MBNL but also addresses the primary toxic species in the DM1 cell.

ATX01_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DMPK_gene DMPK Gene (CTG expansion) mutant_DMPK_mRNA Mutant DMPK mRNA (CUG repeats) DMPK_gene->mutant_DMPK_mRNA Transcription ribonuclear_foci Ribonuclear Foci mutant_DMPK_mRNA->ribonuclear_foci MBNL_sequestered Sequestestered MBNL ribonuclear_foci->MBNL_sequestered Sequesters MBNL1_protein Free MBNL1 Protein miR23b miR-23b MBNL1_mRNA MBNL1 mRNA miR23b->MBNL1_mRNA Represses Translation ATX01 ATX-01 ATX01->miR23b Inhibits MBNL1_mRNA->MBNL1_protein Translation MBNL1_protein->MBNL_sequestered Restores Pool downstream_mRNA Downstream mRNA MBNL1_protein->downstream_mRNA Regulates Splicing correct_splicing Correct Splicing downstream_mRNA->correct_splicing Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial (ArthemiR) invitro In Vitro Studies (Human DM1 Myoblasts) invivo In Vivo Studies (HSA-LR Mouse Model) qpcr_mrna qPCR (MBNL1 mRNA) invitro->qpcr_mrna western_blot Western Blot (MBNL1 Protein) invitro->western_blot splicing_assay Splicing Rescue Assay invitro->splicing_assay qpcr_mirna qPCR (miR-23b levels) invivo->qpcr_mirna grip_strength Grip Strength Test invivo->grip_strength emg EMG (Myotonia) invivo->emg histology Muscle Histopathology invivo->histology phase1_2a Phase 1/2a Study (DM1 Patients) invivo->phase1_2a Translates to primary_endpoints Primary Endpoints: Safety & Tolerability phase1_2a->primary_endpoints secondary_endpoints Secondary Endpoints: PK, Biomarkers (MBNL, Splicing) phase1_2a->secondary_endpoints exploratory_endpoints Exploratory Endpoints: Muscle Function, PROs phase1_2a->exploratory_endpoints

References

ATX-001 Ionizable Cationic Lipid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of the ATX-001 ionizable cationic lipid. The information is curated for professionals in the fields of drug delivery, gene therapy, and vaccine development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Core Properties and Specifications

This compound is a novel, patent-pending ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to effectively deliver nucleic acid payloads such as mRNA and siRNA in vivo.[1][2][3] Its unique chemical structure, featuring a sulfur bond near the polar head and unsaturated tails, contributes to its efficacy in facilitating intracellular delivery.[3]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various supplier technical data sheets and publicly available information.

PropertyValueReference(s)
IUPAC Name di((Z)-non-2-en-1-yl) 8,8'-((2-((2-(dimethylamino)ethyl)thio)acetyl)azanediyl)dioctanoate[4]
CAS Number 1777792-33-2[1][2][3]
Molecular Formula C₄₀H₇₄N₂O₅S[1][3]
Molecular Weight 695.10 g/mol [4]
Purity ≥98%[1]
Appearance Solid powder-
Solubility Soluble in DMSO and Ethanol (B145695)[1]
Storage Recommended storage at -20°C for long-term stability (≥ 2 years)[1]
Delivery Performance Characteristics

This compound has been shown to be effective for the delivery of RNA payloads. Published studies have highlighted its performance in preclinical models.

Performance MetricObservationReference(s)
In Vitro Transfection LNP formulations containing this compound have demonstrated high transfection efficiency, reaching ~80-90% in hepatocytes and other cell types.[4]
In Vivo Efficacy In mouse models, this compound-containing LNPs achieved efficient, liver-targeted mRNA expression at doses as low as 0.1 mg/kg.[4]
Safety Profile Preclinical studies in mice indicated a favorable safety profile, with minimal elevation of liver enzymes and low induction of pro-inflammatory cytokines.[4]
Payload Suitable for the encapsulation and delivery of mRNA and siRNA.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, this section provides representative experimental protocols for the formulation of lipid nanoparticles using this compound and their subsequent in vitro and in vivo evaluation. These protocols are based on established methodologies for similar ionizable lipids.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic mixing device.

Materials:

  • This compound ionizable cationic lipid

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (anhydrous)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio. A common starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • mRNA Solution Preparation: Dissolve the mRNA transcript in the citrate buffer at a specific concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

In Vitro Transfection Efficiency Assessment

This protocol outlines the steps to assess the transfection efficiency of the formulated this compound LNPs in a relevant cell line.

Materials:

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

  • Hepatocyte cell line (e.g., Huh-7 or HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer for GFP detection

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Cell Treatment: After 24 hours, replace the cell culture medium with fresh medium containing various concentrations of the this compound LNPs.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Visualizations

The following diagrams illustrate key processes related to the application of this compound in mRNA delivery.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase ATX001 This compound Ethanol Ethanol ATX001->Ethanol DSPC DSPC DSPC->Ethanol Chol Cholesterol Chol->Ethanol PEG PEG-Lipid PEG->Ethanol Mixer Microfluidic Mixing Ethanol->Mixer mRNA mRNA Citrate Citrate Buffer (pH 4.0) mRNA->Citrate Citrate->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis LNPs This compound LNPs Dialysis->LNPs

Caption: LNP Formulation Workflow using Microfluidic Mixing.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) LNP becomes protonated Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) Further Protonation EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Membrane Destabilization mRNA_Release mRNA Release Escape->mRNA_Release Cytosol Cytosol Translation Translation -> Protein Cytosol->Translation mRNA_Release->Cytosol

Caption: Proposed Endosomal Escape Pathway for this compound LNPs.

References

An In-Depth Technical Guide to the Ionizable Lipid ATX-001 (C40H74N2O5S) for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATX-001 is a novel, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Its chemical structure, featuring a tertiary amine head group, biodegradable ester linkages, and unsaturated lipid tails, is designed to facilitate efficient encapsulation of mRNA, endosomal escape, and subsequent release into the cytoplasm. This technical guide provides a comprehensive overview of the structure, chemical formula (C40H74N2O5S), and synthesis of this compound. It further details experimental protocols for the formulation of this compound-containing LNPs and presents available in vivo efficacy data. Additionally, this document explores the proposed mechanism of action, including a visualization of the endosomal escape pathway, and discusses the current understanding of its safety profile.

Core Structure and Chemical Properties

This compound, with the chemical formula C40H74N2O5S, is an ionizable lipid specifically designed for the formulation of lipid nanoparticles for nucleic acid delivery.[1] Its structure is integral to its function in safely and effectively delivering mRNA payloads to target cells.

IUPAC Name: di((Z)-non-2-en-1-yl) 8,8'-((2-((2-(dimethylamino)ethyl)thio)acetyl)azanediyl)dioctanoate

CAS Number: 1777792-33-2[1]

Molecular Weight: 695.1 g/mol [1]

Key Structural Features:

  • Ionizable Head Group: The tertiary amine head group is a critical feature. At a lower pH, such as that found within an endosome, this group becomes protonated (positively charged). This charge is believed to be crucial for interacting with the negatively charged endosomal membrane, facilitating its disruption and the release of the mRNA cargo. In the neutral pH environment of the bloodstream, the lipid remains largely neutral, which is thought to reduce toxicity and non-specific interactions.

  • Biodegradable Linkages: The presence of ester bonds in the lipid structure allows for gradual degradation within the body, a desirable characteristic for improving the safety profile of the delivery vehicle.

  • Unsaturated Lipid Tails: The two unsaturated lipid tails contribute to the fluidity of the lipid nanoparticle structure, which can influence its stability and fusogenicity with cellular membranes.

PropertyValueReference
Chemical FormulaC40H74N2O5S[1]
Molecular Weight695.1 g/mol [1]
CAS Number1777792-33-2[1]
Purity≥98%[2]
AppearanceA solution in ethanol (B145695)[2]
Storage-20°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in patent literature (WO2015074085A1). The following is a step-by-step protocol derived from the patent description.

Step 1: Synthesis of di((Z)-non-2-en-1-yl) 8,8'-((tertbutoxycarbonyl)azanediyl)dioctanoate

  • This intermediate is prepared as a precursor to the final this compound molecule. The exact stoichiometry and reaction conditions for this initial step are detailed within the patent documentation.

Step 2: Deprotection

  • The di((Z)-non-2-en-1-yl) 8,8'((tertbutoxycarbonyl)azanediyl) dioctanoate (0.023 mol, 15 g) is dissolved in dry dichloromethane (B109758) (DCM) (200 ml).

  • Trifluoroacetic acid (TFA) is added at 0°C to initiate the deprotection reaction.

  • The reaction temperature is slowly allowed to warm to room temperature.

Step 3: Acylation

  • Following the deprotection, the reaction mixture is cooled again, and the appropriate acylating agent is added to introduce the (2-((2-(dimethylamino)ethyl)thio)acetyl) moiety.

Step 4: Purification

  • After the reaction is complete, the crude product is worked up and purified using standard chromatography techniques to yield the final this compound product.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 di((Z)-non-2-en-1-yl) 8,8'- ((tertbutoxycarbonyl)azanediyl)dioctanoate deprotection Deprotection (TFA in DCM) start1->deprotection Step 1 acylation Acylation deprotection->acylation Step 2 purification Purification acylation->purification Step 3 end_product This compound purification->end_product Step 4

Figure 1: A simplified workflow for the synthesis of this compound.

Formulation of this compound Lipid Nanoparticles (LNPs)

A general protocol for the formulation of lipid nanoparticles for mRNA delivery using a microfluidic mixing approach is provided below. The precise molar ratios of the lipid components are critical for the efficacy and safety of the final formulation.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

Protocol:

  • Preparation of Lipid Stock Solution: Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, and DMG-PEG 2000) in ethanol at a specific molar ratio. A commonly used starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of mRNA Solution: Dissolve the mRNA transcript in a citrate buffer at a pH of 4.0.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing facilitates the self-assembly of the lipids around the mRNA, leading to the formation of LNPs.

  • Dialysis: The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the formation of stable and biocompatible nanoparticles.

  • Characterization: The formulated LNPs should be characterized for their physicochemical properties, including particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP_Formulation_Workflow cluster_inputs Input Solutions lipid_solution Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) microfluidic_mixing Microfluidic Mixing lipid_solution->microfluidic_mixing mrna_solution mRNA in Aqueous Buffer (pH 4) mrna_solution->microfluidic_mixing dialysis Dialysis (vs. PBS, pH 7.4) microfluidic_mixing->dialysis characterization Physicochemical Characterization dialysis->characterization

Figure 2: Workflow for the formulation of this compound containing lipid nanoparticles.

In Vivo Efficacy Data

Limited in vivo data for this compound is available in the public domain, primarily from patent literature. The following table summarizes the reported efficacy of an this compound-containing LNP formulation for the delivery of siRNA targeting Factor VII in mice.

FormulationDose (mg/kg)Target GeneAnimal ModelPercent KnockdownReference
This compound LNP0.3Factor VIIC57BL/6 mice~75%US9567296B2
This compound LNP1.0Factor VIIC57BL/6 mice>90%US9567296B2
ATX-002 LNP0.3Factor VIIC57BL/6 mice~80%US9567296B2
ATX-002 LNP1.0Factor VIIC57BL/6 mice>95%US9567296B2
ATX-003 LNP0.3Factor VIIC57BL/6 mice~70%US9567296B2
ATX-003 LNP1.0Factor VIIC57BL/6 mice>90%US9567296B2

Mechanism of Action: Endosomal Escape

The effective delivery of mRNA to the cytoplasm is contingent on the ability of the LNP to escape the endosome following cellular uptake. The proposed mechanism for this compound-mediated endosomal escape is centered on its ionizable nature.

  • Uptake: LNPs are taken up by cells through endocytosis.

  • Endosomal Acidification: As the endosome matures, its internal pH decreases.

  • Protonation of this compound: The tertiary amine head group of this compound becomes protonated in the acidic endosomal environment, leading to a net positive charge on the LNP.

  • Membrane Destabilization: The positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane integrity.

  • mRNA Release: The destabilization of the endosomal membrane allows for the release of the encapsulated mRNA into the cytoplasm, where it can be translated into the protein of interest.

Endosomal_Escape_Pathway cluster_cellular_processes Cellular Events uptake 1. Endocytosis of LNP acidification 2. Endosome Acidification (pH decrease) uptake->acidification protonation 3. Protonation of this compound (LNP becomes positively charged) acidification->protonation destabilization 4. Interaction with Endosomal Membrane & Membrane Destabilization protonation->destabilization release 5. mRNA Release into Cytoplasm destabilization->release

Figure 3: Proposed signaling pathway for this compound mediated endosomal escape.

Safety and Toxicology

A comprehensive safety and toxicology profile for this compound is not extensively available in peer-reviewed literature. However, the design of ionizable lipids like this compound inherently aims to improve the safety profile compared to permanently cationic lipids, which are often associated with higher toxicity. The biodegradability of the ester linkages in this compound is also a feature designed to enhance its safety by allowing for its clearance from the body. Nonclinical safety evaluations of novel ionizable lipids for mRNA delivery generally include in silico toxicity hazard assessments, genotoxicity assays, and dose-range-finding toxicity studies in relevant animal models.[3] These studies assess local tolerance and systemic toxicity.[3] For a novel ionizable lipid, a No Observed Adverse Effect Level (NOAEL) would be determined from such studies.[3]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its tailored chemical structure allows for efficient encapsulation and intracellular delivery of mRNA, driven by a pH-responsive mechanism of endosomal escape. While further studies are needed to fully elucidate its in vivo performance with mRNA payloads and to establish a comprehensive safety profile, the available data suggests that this compound is a promising component for the development of next-generation mRNA-based therapeutics and vaccines. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of delivery vehicles.

References

The Role of ATX-001 in Lipid Nanoparticle (LNP) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, prized for their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. At the heart of these delivery vehicles are ionizable cationic lipids, a key component that governs the efficacy of the LNP. This technical guide provides an in-depth exploration of the role of ATX-001, a proprietary ionizable lipid, in the formation and function of LNPs for mRNA delivery. While specific formulation details for this compound are proprietary, this document synthesizes available information to present a comprehensive overview of its function, along with representative protocols and performance data.

The Core Function of Ionizable Lipids in LNPs

Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At a physiological pH of 7.4, they are largely neutral, which contributes to the stability of the LNP in circulation and minimizes non-specific interactions with biological membranes. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated and acquire a positive charge. This charge reversal is fundamental to the two primary roles of ionizable lipids in LNP-mediated mRNA delivery:

  • mRNA Encapsulation: During the LNP formation process, which typically occurs at a low pH, the positively charged ionizable lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of the mRNA, facilitating its encapsulation within the lipid core.

  • Endosomal Escape: Once the LNP is inside the cell and within the endosome, the protonated ionizable lipid interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the membrane, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into protein.

This compound: A Key Player in LNP-based Delivery

This compound is an ionizable cationic lipid developed for use in LNP formulations to deliver nucleic acids, such as mRNA. Its structure is designed to optimize the balance between effective mRNA encapsulation and efficient endosomal escape, while maintaining a favorable safety profile.

Physicochemical Properties of this compound
PropertyValue
CAS Number 1777792-33-2
Molecular Formula C40H74N2O5S
Molecular Weight 695.09 g/mol
Performance Data of this compound-containing LNPs

While the specific formulation that produced the following data is not publicly available, in vivo and in vitro studies have demonstrated the potential of this compound in mRNA delivery.

ParameterResult
In Vitro Transfection Efficiency ~80-90% in hepatocytes and other cell types
In Vivo Efficacy (Mouse Model) Liver-targeted mRNA expression at doses as low as 0.1 mg/kg
Safety Profile (Mouse Model) Minimal liver enzyme elevation and low pro-inflammatory cytokine induction

Experimental Protocol: Formulation of this compound-Containing LNPs

The following is a representative protocol for the formulation of mRNA-LNPs using a microfluidic mixing technique. This protocol is based on standard LNP formulation procedures and incorporates a typical molar ratio for ionizable lipids like this compound as described in patent literature. Disclaimer: This is a representative protocol and may require optimization for specific applications.

Materials
  • This compound (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol (structural lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated lipid)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 20 kDa MWCO)

Methods
  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions of known concentrations.

  • Preparation of the Lipid Mixture (Organic Phase):

    • Combine the lipid stock solutions in an ethanol-based solvent to achieve a desired molar ratio. A commonly cited molar ratio for ionizable lipid-containing LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) .

    • The total lipid concentration in the organic phase will depend on the desired final LNP concentration and the microfluidic system parameters.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dissolve the mRNA in a low pH buffer, such as 50 mM citrate buffer at pH 4.0. The acidic pH ensures that the ionizable lipid will be protonated during the mixing process.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes and place them on the syringe pumps.

    • Set the flow rates for the two phases. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1. The total flow rate will influence the resulting LNP size and polydispersity.

    • Initiate the mixing process. The rapid mixing of the two phases in the microfluidic channels induces the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay). This involves measuring the fluorescence of the sample before and after lysing the LNPs with a detergent.

    • Zeta Potential: Measure the surface charge of the LNPs.

Visualizing the Role of this compound in LNP Formation and Function

LNP Formation and mRNA Delivery Workflow

LNP_Formation_and_Delivery cluster_prep Preparation cluster_formation LNP Formation cluster_processing Downstream Processing cluster_delivery Cellular Delivery Lipid Mixture Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing mRNA Solution mRNA in Aqueous Buffer (pH 4) mRNA Solution->Microfluidic Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Endocytosis Endocytosis Characterization->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Protein Translation mRNA Release->Translation

Caption: Workflow for LNP formation, processing, and cellular delivery of mRNA.

Mechanism of this compound Mediated mRNA Delivery

mRNA_Delivery_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Environment LNP LNP (Neutral this compound) Endosome Endosome (pH 5.0-6.5) This compound becomes positively charged LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Membrane Disruption & mRNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Proposed mechanism of this compound-mediated endosomal escape and mRNA translation.

Conclusion

This compound represents a critical component in the formulation of lipid nanoparticles for mRNA delivery. Its pH-responsive nature is key to both the efficient encapsulation of mRNA during LNP formation and the subsequent release of the mRNA payload into the cytoplasm of target cells. While specific formulation parameters are often proprietary, the principles of LNP formation and the fundamental role of ionizable lipids like this compound are well-understood. The provided representative protocol and performance data offer a valuable starting point for researchers and drug developers working to harness the power of LNP technology for the next generation of mRNA-based medicines. Further optimization of LNP components and formulation processes will continue to enhance the efficacy and safety of this transformative delivery platform.

ATX-001 for mRNA and siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-001 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Its structure, featuring a protonatable tertiary amine head group, allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitates a near-neutral surface charge at physiological pH, which is crucial for in vivo stability. Upon endocytosis into target cells, the acidic environment of the endosome protonates this compound, promoting interaction with the endosomal membrane and subsequent release of the nucleic acid payload into the cytoplasm. This guide provides a comprehensive technical overview of this compound, summarizing available data and presenting detailed, representative experimental protocols for its application.

Core Component: this compound Physicochemical Properties

This compound is a key component in LNP formulations, and its characteristics are fundamental to the delivery system's efficacy.

PropertyValueSource
Chemical Name di((Z)-non-2-en-1-yl) 8,8'-((2-((2-(dimethylamino)ethyl)thio)acetyl)azanediyl)dioctanoateN/A
CAS Number 1777792-33-2N/A
Molecular Formula C40H74N2O5SN/A
Molecular Weight 695.1 g/mol N/A
pKa 6.0 - 6.6N/A

LNP Formulation and Characterization

The performance of an LNP delivery system is critically dependent on its composition and physicochemical attributes. While the precise formulation used in proprietary studies involving this compound is not publicly disclosed, a typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for nucleic acid encapsulation and endosomal escape.

  • Helper Phospholipid (e.g., DSPC): A neutral lipid that contributes to the structural integrity of the nanoparticle.

  • Cholesterol: Modulates membrane fluidity and stability.

  • PEG-Lipid (e.g., DMG-PEG 2000): Provides a hydrophilic shell that prevents aggregation and reduces opsonization, thereby increasing circulation time.

Representative LNP Formulation Data

The following table presents a standard molar ratio for LNP formulations, which is widely used in the field for creating LNPs for in vivo applications. It is important to note that this is a representative formulation and may not be the exact composition used in the specific this compound studies cited.

ComponentMolar Ratio (%)
Ionizable Lipid (e.g., this compound)50
DSPC10
Cholesterol38.5
PEG-Lipid1.5
Physicochemical Characterization Data

Comprehensive characterization is essential to ensure the quality and consistency of LNP formulations. While specific data for this compound LNPs from the cited in vivo study is unavailable, the table below lists the typical target parameters for LNP systems intended for systemic administration.

ParameterTypical Target ValueAnalytical Method
Mean Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

The following sections provide detailed, representative protocols for the formulation, characterization, and in vivo evaluation of nucleic acid-loaded LNPs. These are standardized methods and should be adapted as necessary for specific research needs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs. This protocol describes the general procedure.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_final Final Product p1 Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol (B145695) m1 Load Lipid and Nucleic Acid Solutions into Separate Syringes p1->m1 p2 Prepare Nucleic Acid Stock (mRNA or siRNA) in Acidic Buffer (e.g., Citrate, pH 4.0) p2->m1 m2 Set Flow Rate Ratio (e.g., 3:1 Aqueous:Ethanol) and Total Flow Rate on Microfluidic System m1->m2 m3 Initiate Mixing (Rapid nanoprecipitation forms LNPs) m2->m3 d1 Collect LNP Solution m3->d1 d2 Dialyze against PBS (pH 7.4) to remove ethanol and buffer exchange d1->d2 d3 Concentrate using centrifugal filters d2->d3 f1 Sterile Filter (0.22 µm) d3->f1 f2 Characterize & Store at 4°C f1->f2 FactorVII_Workflow cluster_prep Preparation cluster_animal Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis p1 Formulate this compound LNPs encapsulating Factor VII (FVII) siRNA p2 Prepare Dosing Solutions in sterile PBS p1->p2 a1 Administer LNP-siRNA to C57BL/6 mice (e.g., 0.3 & 1.0 mg/kg) via tail vein injection p2->a1 s1 Collect blood samples via retro-orbital sinus bleed at specified time points (e.g., 48h) a1->s1 a2 Include control groups: PBS vehicle and non-targeting siRNA s2 Process blood to isolate serum s1->s2 an1 Measure FVII protein levels in serum using a chromogenic assay s2->an1 an2 Calculate % FVII knockdown relative to PBS control group an1->an2 Luciferase_Workflow cluster_prep Preparation cluster_animal Animal Dosing cluster_imaging Bioluminescence Imaging cluster_analysis Analysis p1 Formulate this compound LNPs encapsulating Firefly Luciferase (FLuc) mRNA p2 Prepare Dosing Solutions in sterile PBS p1->p2 a1 Administer LNP-mRNA to BALB/c mice (e.g., 0.1 mg/kg) via tail vein injection p2->a1 i1 At specified time points (e.g., 6h, 24h), anesthetize mice a1->i1 i2 Administer D-luciferin substrate (intraperitoneal injection) i1->i2 i3 Image mice using an In Vivo Imaging System (IVIS) i2->i3 an1 Quantify bioluminescent signal (total flux in photons/sec) in regions of interest (e.g., liver) i3->an1 an2 Analyze protein expression kinetics over time an1->an2 LNP_Uptake_Pathway LNP LNP in Circulation (pH 7.4, Neutral Charge) ApoE ApoE Binding LNP->ApoE 1 Receptor LDLR ApoE->Receptor Cell Hepatocyte Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis 3 EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome 4 LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome 5a Escape Endosomal Escape (Membrane Fusion) EarlyEndosome->Escape 5b Lysosome Lysosome (Degradation) LateEndosome->Lysosome 6 LateEndosome->Escape Payload mRNA / siRNA Released to Cytoplasm Escape->Payload 7 RISC RISC Loading (siRNA) or Translation (mRNA) Payload->RISC 8

References

An In-depth Technical Guide to the Physicochemical Parameters of ATX-001 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-001 is a novel, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery. Its primary application lies in the formulation of lipid nanoparticles (LNPs) for the efficient encapsulation and intracellular delivery of messenger RNA (mRNA). The physicochemical properties of this compound are critical to its function, influencing the stability of the LNP formulation, the efficiency of mRNA encapsulation, and the mechanism of endosomal escape, which is paramount for the successful delivery of the genetic payload to the cytoplasm of target cells. This technical guide provides a comprehensive overview of the core physicochemical parameters of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action in mRNA delivery.

Physicochemical Parameters of this compound

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in LNP formulations and its interaction with biological membranes.

ParameterValueReference
IUPAC Name di((Z)-non-2-en-1-yl) 8,8'-((2-((2-(dimethylamino)ethyl)thio)acetyl)azanediyl)dioctanoate[1]
Molecular Formula C₄₀H₇₄N₂O₅S[1]
Molecular Weight 695.10 g/mol [1]
Appearance Solid powder[1]
Purity ≥98%[1]
Solubility Soluble in DMSO and ethanol[1]
pKa 6.0 - 6.6[1]
cLogD 10 - 14[1]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical parameters of ionizable lipids like this compound are crucial for reproducible research and development. Below are representative protocols for determining the apparent pKa and the distribution coefficient (logD).

Determination of Apparent pKa using a TNS-based Fluorescence Assay

The apparent pKa of an ionizable lipid within an LNP formulation is a critical parameter that governs its pH-dependent charge and, consequently, its ability to facilitate endosomal escape. A widely used method for this determination is the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.[2][3][4][5]

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic environments, such as the core of a lipid nanoparticle. The binding of TNS is dependent on the surface charge of the LNP. As the pH of the environment decreases, the ionizable lipid becomes protonated, leading to a positively charged LNP surface, which enhances TNS binding and fluorescence. The pH at which 50% of the maximum fluorescence intensity is observed corresponds to the apparent pKa of the LNP.[2][3]

Materials:

  • This compound-containing LNPs (formulated with other lipid components such as DSPC, cholesterol, and a PEG-lipid)

  • 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS)

  • A series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate (B84403), and borate (B1201080) buffers)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of TNS in DMSO (e.g., 300 µM).

  • Prepare a series of buffer solutions with pH values ranging from 3 to 10.

  • Dilute the this compound-containing LNP formulation in each of the buffer solutions to a final lipid concentration suitable for the assay.

  • In a 96-well black microplate, mix the diluted LNP suspension with the TNS stock solution. A typical final concentration of TNS is 2 µM.

  • Incubate the plate at room temperature for a short period to allow for equilibration.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 435 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve and determine the pH value at which the fluorescence is 50% of the maximum. This value represents the apparent pKa of the LNP formulation.

Determination of logD by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The distribution coefficient (logD) is a measure of the lipophilicity of an ionizable compound at a given pH. It is a critical parameter for predicting the in vivo behavior of lipid-based drug delivery systems. RP-HPLC is a common method for the experimental determination of logD.[6][7][8][9]

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By correlating the retention time of the analyte with that of a series of calibrants with known logP/logD values, the logD of the analyte can be determined. The mobile phase composition, particularly the pH of the aqueous component, is critical for measuring the logD of an ionizable compound.

Materials:

  • This compound lipid

  • HPLC system with a UV or charged aerosol detector (CAD)

  • Reverse-phase C18 column

  • Aqueous buffer at a specific pH (e.g., pH 7.4 phosphate buffer)

  • Organic modifier (e.g., methanol (B129727) or acetonitrile)

  • A set of calibration standards with known logP/logD values

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Prepare a series of mobile phases with varying ratios of the aqueous buffer and the organic modifier.

  • Prepare solutions of the calibration standards.

  • Inject the calibration standards into the HPLC system and record their retention times for each mobile phase composition.

  • For each calibrant, plot the logarithm of the retention factor (k') against the percentage of the organic modifier and extrapolate to 0% organic modifier to obtain log k'w.

  • Generate a calibration curve by plotting the known logP/logD values of the standards against their corresponding log k'w values.

  • Inject the this compound sample and determine its log k'w under the same conditions.

  • Use the calibration curve to determine the logD of this compound at the pH of the aqueous buffer.

Mechanism of Action in LNP-mRNA Delivery

The functionality of this compound is intrinsically linked to its role within a lipid nanoparticle for mRNA delivery. The process can be visualized as a multi-step pathway, from cellular uptake to the release of the mRNA payload into the cytoplasm.

LNP_Delivery_Pathway LNP LNP with this compound (Neutral Charge) Endocytosis Cellular Uptake LNP->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome 2. Trafficking LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation & pH drop Cytoplasm Cytoplasm (mRNA Translation) LateEndosome->Cytoplasm 4. Endosomal Escape (this compound Protonation)

Caption: LNP-mRNA delivery and endosomal escape pathway.

The diagram above illustrates the key stages of LNP-mediated mRNA delivery. Initially, the LNP containing the neutrally charged this compound at physiological pH circulates and binds to the cell surface, leading to internalization via endocytosis. As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the tertiary amine group of this compound, resulting in a net positive charge on the lipid. This charge switch is crucial for the subsequent step of endosomal escape.

The positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the desired protein.

Endosomal_Escape_Mechanism cluster_cytoplasm Cytoplasm EndosomalMembrane Endosomal Membrane (Anionic Lipids) mRNA mRNA EndosomalMembrane->mRNA 3. mRNA Release LNP LNP with Protonated This compound (+) LNP->EndosomalMembrane 1. Electrostatic Interaction Interaction

Caption: Mechanism of this compound-mediated endosomal escape.

This second diagram provides a more focused view of the endosomal escape mechanism. The protonated this compound within the LNP electrostatically interacts with the anionic lipids of the late endosomal membrane. This interaction is thought to induce a phase transition in the lipid arrangement, disrupting the integrity of the endosomal membrane and creating pores through which the mRNA can escape into the cytoplasm. This critical step prevents the degradation of the mRNA in the lysosome and ensures its availability for protein synthesis.

Conclusion

The ionizable lipid this compound possesses specific physicochemical properties that are finely tuned for its role in LNP-mediated mRNA delivery. A thorough understanding and precise measurement of its pKa and logD are essential for the rational design and optimization of potent and safe nucleic acid therapeutics. The provided experimental protocols offer a framework for the characterization of this compound and similar ionizable lipids, while the visualized mechanism of action highlights the critical role of pH-dependent protonation in overcoming the endosomal barrier. This technical guide serves as a valuable resource for researchers and professionals working to advance the field of genetic medicine.

References

An In-depth Technical Guide to the Physicochemical Properties of ATX-001

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physicochemical properties of ATX-001, an ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) for therapeutic nucleic acid delivery. This document is intended for researchers, scientists, and professionals in the field of drug development and delivery.

Core Physicochemical Properties of this compound

This compound is a synthetic, ionizable lipid that plays a pivotal role in the intracellular delivery of genetic material such as mRNA and siRNA.[1][2][3][4] Its structure is designed to be cationic at acidic pH levels, facilitating interaction with the negatively charged backbone of nucleic acids and promoting endosomal escape, while remaining neutral at physiological pH to reduce toxicity.

A study focused on optimizing physicochemical parameters for in vivo activity has established a range for the basicity and lipophilicity of this compound.[1]

PropertyValueDescription
pKa 6.0 - 6.6The pKa value indicates the pH at which the amino group of this compound is 50% ionized. This property is critical for its function as an ionizable lipid in LNPs, allowing for nucleic acid complexation in acidic conditions and a more neutral charge at physiological pH.
cLogD 10 - 14The calculated LogD (distribution coefficient) at a specific pH is a measure of the compound's lipophilicity or its preference for a lipid versus an aqueous environment. The high cLogD of this compound is indicative of its lipid-like nature, which is essential for its incorporation into lipid nanoparticles and its interaction with cell membranes.
Chemical Formula C40H74N2O5SThe molecular formula of this compound.[2][3][5]
Molecular Weight 695.10 g/mol The molecular weight of the this compound molecule.[2][3][5]
CAS Number 1777792-33-2The Chemical Abstracts Service registry number for this compound.[2][3][5]

Experimental Protocols for Physicochemical Characterization

Detailed experimental procedures for determining the pKa and lipophilicity of lipid-like molecules such as this compound are outlined below. These are standard methodologies employed in the pharmaceutical sciences.

Determination of pKa

The pKa of ionizable lipids is a critical parameter that dictates their ionization state at different pH values, which is fundamental to their function in LNPs. A common and accurate method for pKa determination is potentiometric titration .

Principle: This method involves the gradual addition of a titrant (an acid or a base) of known concentration to a solution of the analyte (this compound). The potential difference (voltage) between a reference electrode and an indicator electrode is measured as a function of the titrant volume. The equivalence point, where the analyte is fully neutralized, corresponds to a sharp change in potential. The pKa can be determined from the pH at the half-equivalence point.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve this compound in a suitable co-solvent system (e.g., water/octanol) titrate Place the this compound solution in a beaker with a calibrated pH electrode and a stirrer prep1->titrate prep2 Prepare a standardized acidic or basic titrant solution add_titrant Incrementally add the titrant using an automated burette prep2->add_titrant titrate->add_titrant record_pH Record the pH after each addition add_titrant->record_pH plot Plot the pH versus the volume of titrant added record_pH->plot determine_ep Determine the equivalence point(s) from the titration curve plot->determine_ep calculate_pka Calculate the pKa from the pH at the half-equivalence point determine_ep->calculate_pka G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_sol Prepare a stock solution of this compound in a suitable solvent mix Add a known amount of this compound stock to a mixture of n-octanol and aqueous buffer prep_sol->mix prep_phases Prepare n-octanol (pre-saturated with buffer) and an aqueous buffer of the desired pH prep_phases->mix shake Shake the mixture vigorously to allow for partitioning between the two phases mix->shake equilibrate Allow the phases to separate (centrifugation may be required for complete separation) shake->equilibrate sample Carefully sample both the n-octanol and aqueous phases equilibrate->sample quantify Quantify the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS) sample->quantify calculate_logd Calculate LogD = log([this compound]octanol / [this compound]aqueous) quantify->calculate_logd G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~6.5) lnp LNP with neutral ionizable lipid (this compound) lnp_endo LNP enters via endocytosis lnp->lnp_endo Endocytosis protonation This compound becomes protonated (cationic) lnp_endo->protonation destabilization Cationic this compound interacts with anionic endosomal lipids, destabilizing the endosomal membrane protonation->destabilization cytoplasm Cytoplasm (pH 7.2) mRNA released and translated destabilization->cytoplasm Endosomal Escape

References

Methodological & Application

ATX-01 ArthemiR Clinical Trial: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the clinical trial protocol for ATX-01 ArthemiR (NCT06300307), a promising therapeutic candidate for Myotonic Dystrophy Type 1 (DM1).

ATX-01 is an antisense oligonucleotide designed to address the core molecular pathology of DM1. The ArthemiR trial is a Phase I/IIa study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of ATX-01. This document outlines the trial's design, experimental protocols, and the underlying scientific rationale.

I. Quantitative Data Summary

The ArthemiR clinical trial (NCT06300307) is a randomized, double-blind, placebo-controlled study with a single-ascending dose (SAD) and a multiple-ascending dose (MAD) phase.[1][2] The trial is designed to enroll approximately 56 participants with classic DM1.[3]

Trial Phase Dosage Regimen Number of Participants per Cohort Primary Objective
Single Ascending Dose (SAD) A single intravenous dose of ATX-01 or placebo.[1]Dose Level 1: 4 participants. Dose Levels 2, 3, and 4: 8 participants each.[2]To assess the safety and tolerability of a single dose of ATX-01.[4]
Multiple Ascending Dose (MAD) Three intravenous doses of ATX-01 or placebo.[1]Dose Levels 2, 3, and 4: 8 participants each.[2]To assess the safety and tolerability of multiple doses of ATX-01.[4]

Note: The specific dosage levels for each cohort have not been publicly disclosed.

II. Experimental Protocols

This section details the methodologies for the key experiments and assessments conducted in the ArthemiR clinical trial. These protocols are based on established and published methods in the field of DM1 research and may not represent the exact proprietary protocols used by ARTHEx Biotech.

A. Pharmacodynamic Biomarker Analysis

A core component of the ArthemiR trial is the assessment of target engagement and downstream molecular effects of ATX-01 in muscle tissue obtained via biopsy.

1. Quantification of MBNL Protein Levels by Western Blot

Objective: To measure the levels of Muscleblind-like (MBNL) proteins in muscle biopsy samples to assess the effect of ATX-01 on MBNL protein expression.

Protocol:

  • Protein Extraction: Muscle biopsy samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then sonicated and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.[5]

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of total protein from each sample are denatured and loaded onto a polyacrylamide gel for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for MBNL1.

    • Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A loading control antibody (e.g., anti-GAPDH or anti-actin) is used to normalize for protein loading variability.[6]

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. MBNL protein levels are normalized to the loading control.[7]

2. Analysis of RNA Splicing Index

Objective: To evaluate the extent of correction of DM1-associated alternative splicing defects in muscle tissue following treatment with ATX-01. A composite "Splicing Index" is utilized, which incorporates the analysis of multiple mis-spliced transcripts.[8][9]

Protocol:

  • RNA Extraction: Total RNA is extracted from muscle biopsy samples using a standard RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Targeted RNA Sequencing: A panel of 22 disease-specific splice events is amplified from the cDNA using multiplex polymerase chain reaction (PCR).[8][9] The resulting amplicons are then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is analyzed to determine the percentage of inclusion or exclusion for each alternative splicing event. The Splicing Index is calculated as a composite measure of these events, providing a quantitative score of the overall splicing correction.[8][9]

B. Clinical Efficacy Assessments

1. Video Hand Opening Time (vHOT)

Objective: To quantitatively measure myotonia, a key clinical feature of DM1 characterized by delayed muscle relaxation.

Protocol:

  • Participants are instructed to maximally clench their fist for a specified duration (e.g., 5 seconds).

  • They are then instructed to open their hand as quickly and completely as possible.

  • The entire process is recorded on video.

  • The video is later analyzed by trained and blinded raters to measure the time it takes for the hand to fully open.

2. Quantitative Myometry of Ankle Dorsiflexion

Objective: To objectively measure muscle strength in the ankle dorsiflexors, a muscle group commonly affected in DM1.

Protocol:

  • The participant is seated with their knee and ankle at a 90-degree angle.

  • A handheld dynamometer is placed on the dorsal aspect of the foot.

  • The participant is instructed to pull their foot up towards their shin with maximal effort for a few seconds.

  • The dynamometer records the peak force generated.

  • The procedure is repeated multiple times, and the average or maximum value is recorded.

III. Signaling Pathways and Experimental Workflows

A. ATX-01 Mechanism of Action in Myotonic Dystrophy Type 1

ATX01_Mechanism_of_Action cluster_DM1_Pathology Myotonic Dystrophy Type 1 (DM1) Pathology cluster_ATX01_Intervention ATX-01 Intervention DMPK Mutant DMPK gene (CTG repeat expansion) toxic_RNA Toxic DMPK mRNA (CUG repeats) DMPK->toxic_RNA MBNL_sequestration Sequestration of MBNL proteins toxic_RNA->MBNL_sequestration MBNL_depletion Depletion of free MBNL proteins MBNL_sequestration->MBNL_depletion miR23b_upregulation Upregulation of miR-23b MBNL_repression Translational repression of MBNL miR23b_upregulation->MBNL_repression MBNL_repression->MBNL_depletion splicing_defects Aberrant alternative splicing MBNL_depletion->splicing_defects DM1_symptoms DM1 Symptoms (myotonia, muscle weakness, etc.) splicing_defects->DM1_symptoms ATX01 ATX-01 (anti-miR-23b) miR23b_inhibition Inhibition of miR-23b ATX01->miR23b_inhibition DMPK_destabilization Destabilization of toxic DMPK foci ATX01->DMPK_destabilization MBNL_increase Increased MBNL protein production miR23b_inhibition->MBNL_increase MBNL_restoration Restoration of free MBNL protein levels MBNL_increase->MBNL_restoration MBNL_release Release of sequestered MBNL proteins DMPK_destabilization->MBNL_release MBNL_release->MBNL_restoration splicing_correction Correction of alternative splicing MBNL_restoration->splicing_correction symptom_improvement Potential Improvement of DM1 Symptoms splicing_correction->symptom_improvement

Caption: Dual mechanism of action of ATX-01 in DM1.

B. ArthemiR Clinical Trial Workflow (NCT06300307)

ArthemiR_Trial_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) start Patient Screening enrollment Enrollment (N=56) start->enrollment randomization Randomization enrollment->randomization sad_dosing Single IV Dose (ATX-01 or Placebo) randomization->sad_dosing SAD Cohorts mad_dosing Three IV Doses (ATX-01 or Placebo) randomization->mad_dosing MAD Cohorts sad_monitoring Safety & PK/PD Monitoring sad_dosing->sad_monitoring biopsy Muscle Biopsy (Baseline & Post-dose) sad_monitoring->biopsy clinical_assessments Clinical Assessments (vHOT, Myometry, etc.) sad_monitoring->clinical_assessments mad_monitoring Safety & PK/PD Monitoring mad_dosing->mad_monitoring mad_monitoring->biopsy mad_monitoring->clinical_assessments data_analysis Data Analysis biopsy->data_analysis clinical_assessments->data_analysis end End of Study data_analysis->end

Caption: Overview of the ArthemiR clinical trial workflow.

References

Application Notes and Protocols for Intravenous Administration of ATX-01 in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of ATX-01, an antisense oligonucleotide under development for the treatment of Myotonic Dystrophy Type 1 (DM1). The information is compiled from publicly available data on the ongoing ArthemiR clinical trial (NCT06300307) and relevant scientific literature.

Introduction to ATX-01

ATX-01 is an investigational antisense oligonucleotide designed to treat the underlying cause of Myotonic Dystrophy Type 1.[1][2] DM1 is a genetic disorder characterized by muscle weakness, myotonia, and multi-systemic complications.[1][2] The disease is caused by an expansion of a CTG repeat in the Dystrophia Myotonica Protein Kinase (DMPK) gene, leading to a toxic gain-of-function of the DMPK mRNA.[3] This toxic mRNA sequesters Muscle-Blind Like (MBNL) proteins, crucial regulators of RNA splicing, leading to widespread splicing abnormalities that cause the symptoms of DM1.[3][4]

ATX-01 is an anti-miR, specifically targeting microRNA-23b (miR-23b).[1][5] It has a dual mechanism of action: it increases the production of MBNL proteins and also destabilizes the toxic DMPK mRNA foci.[3][4] This is expected to restore normal splicing patterns and alleviate the clinical manifestations of DM1.[4]

ATX-01 Signaling Pathway and Mechanism of Action

The therapeutic strategy of ATX-01 focuses on modulating the complex molecular pathology of DM1. The following diagram illustrates the proposed mechanism of action.

ATX01_Mechanism cluster_gene DMPK Gene cluster_rna Transcription & RNA Processing cluster_protein Protein & Cellular Function DMPK_Gene DMPK Gene (CTG Repeat Expansion) DMPK_mRNA Toxic DMPK mRNA (CUG Repeats) DMPK_Gene->DMPK_mRNA Transcription Pathology DM1 Pathology (Myotonia, Muscle Weakness) DMPK_mRNA->Pathology Sequesters MBNL miR23b miR-23b MBNL_Protein MBNL Proteins miR23b->MBNL_Protein Inhibits Translation Splicing Normal Splicing MBNL_Protein->Splicing Regulates MBNL_Protein->Pathology Alleviates ATX-01 ATX-01 ATX-01->DMPK_mRNA Destabilizes Foci ATX-01->miR23b Inhibits

Figure 1: ATX-01 Mechanism of Action in DM1.

Clinical Study of ATX-01: The ArthemiR Trial

ATX-01 is currently being evaluated in a Phase I/IIa clinical trial named ArthemiR.[5][6] This study is a global, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered ATX-01 in adult patients with classic DM1.[4][7]

Study Design and Objectives

The ArthemiR trial consists of two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.[7][8] The study plans to enroll 56 participants.[3]

Parameter Description
Study Title A Phase 1/2a Double-Blind, Placebo-controlled, Single- and Multiple Ascending Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Preliminary Clinical Efficacy of Intravenous Administration of ATX-01 In Male and Female Participants aged 18 to 64 with Classic Myotonic Dystrophy Type 1 (DM1)[7]
ClinicalTrials.gov ID NCT06300307[7]
Study Phase Phase 1/Phase 2[8]
Primary Objectives To evaluate the safety and tolerability of single and multiple ascending doses of ATX-01.[9]
Secondary Objectives To assess target engagement at the muscle level through biomarkers, including MBNL levels and RNA splicing index.[9]
Exploratory Objectives To evaluate clinical endpoints related to muscle function and patient-reported outcomes.[9]
Patient Population

The study includes adult patients with a confirmed diagnosis of classic DM1. Key inclusion and exclusion criteria are summarized below.

Inclusion Criteria Exclusion Criteria
Documented clinical diagnosis of DM1 with ≥150 CTG repeats in the DMPK gene.[8]Diagnosis of congenital DM1.[8]
Age 18 to 64 years.[9]Medical Research Council Muscle Scale score of less than 4 on ankle dorsiflexion.[8]
Ambulatory (able to complete a 10-meter walk/run test).[8]Significant tibialis anterior atrophy that prevents a muscle biopsy.[8]
Presence of grip myotonia for >3 seconds.[8]Use of mexiletine (B70256) or other anti-myotonia agents within 21 days or 5 half-lives prior to screening.[8]
Signed informed consent.[9]Moderate to advanced cardiac disease.[9]

Protocols for Intravenous Administration and Experimental Analysis

The following sections outline generalized protocols based on standard practices for antisense oligonucleotide clinical trials and published research methodologies. Note: These are representative protocols and may not reflect the exact procedures used in the ArthemiR trial.

Investigational Product: ATX-01

ATX-01 is supplied as a sterile solution for intravenous infusion.[5] The exact formulation and concentration for clinical use are proprietary.

Protocol for Intravenous Administration of ATX-01

The following workflow illustrates the key steps in the intravenous administration of ATX-01 in a clinical trial setting.

IV_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Consent Informed Consent Eligibility Eligibility Screening Consent->Eligibility Baseline Baseline Assessments Eligibility->Baseline Randomization Randomization (ATX-01 or Placebo) Baseline->Randomization IV_Access Establish IV Access Randomization->IV_Access Drug_Prep Prepare Infusion IV_Access->Drug_Prep Infusion Administer Infusion (Controlled Rate) Drug_Prep->Infusion Monitoring Vital Signs Monitoring Infusion->Monitoring Post_Monitor Post-Infusion Monitoring Monitoring->Post_Monitor Sample_Collection Sample Collection (Blood, Muscle Biopsy) Post_Monitor->Sample_Collection Follow_Up Follow-Up Visits Sample_Collection->Follow_Up

Figure 2: Generalized Workflow for IV Administration of ATX-01.

Procedure:

  • Patient Preparation: Ensure the patient has provided informed consent and meets all eligibility criteria. Record baseline vital signs and perform any required pre-infusion assessments.

  • Drug Preparation: The unblinded pharmacist prepares the ATX-01 or placebo infusion according to the study protocol. The final product should be a sterile solution for intravenous administration.

  • Administration:

    • Establish peripheral intravenous access.

    • Administer the infusion at a controlled rate as specified in the protocol. The infusion duration may vary depending on the dose level.

    • Monitor the patient for any signs of infusion-related reactions.

  • Post-Infusion Monitoring:

    • Monitor vital signs at regular intervals post-infusion.

    • Observe the patient for any adverse events.

    • Collect blood samples for pharmacokinetic analysis at specified time points.

    • Muscle biopsies for pharmacodynamic analysis may be collected at baseline and at later time points as per the study protocol.

Protocol for MBNL Protein Level Analysis

One of the key pharmacodynamic endpoints is the measurement of MBNL protein levels in muscle tissue. A quantitative dot blot or Western blot are common methods for this analysis.

Quantitative Dot Blot Protocol:

  • Sample Preparation:

    • Homogenize muscle biopsy samples in a suitable lysis buffer.

    • Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Dot Blotting:

    • Spot serial dilutions of the protein lysates onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for MBNL1.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection and Quantification:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the dot intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Protocol for RNA Splicing Index Analysis

The RNA splicing index is a composite biomarker that measures the extent of splicing correction of multiple MBNL-dependent transcripts.

Targeted RNA Sequencing Protocol:

  • RNA Extraction:

    • Extract total RNA from muscle biopsy samples using a standard method (e.g., TRIzol extraction).

  • Reverse Transcription and PCR:

    • Perform reverse transcription to generate cDNA.

    • Use multiplex PCR to amplify a panel of pre-selected, MBNL-sensitive splicing events.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the PCR amplicons.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Calculate the "Percent Spliced In" (PSI) value for each splicing event.

    • The splicing index is calculated as a composite score based on the PSI values of the panel of splicing events, comparing the patient's splicing pattern to that of healthy controls and untreated DM1 patients.

Data Presentation

As the ArthemiR trial is ongoing, quantitative data on the efficacy and safety of ATX-01 are not yet publicly available. The following tables are templates for how such data would be presented.

Table 1: Overview of ArthemiR Clinical Trial Cohorts (Hypothetical)

Cohort Study Part Number of Participants Dosage of ATX-01 Administration Schedule
1SAD4Dose Level 1Single IV Infusion
2SAD8Dose Level 2Single IV Infusion
3SAD8Dose Level 3Single IV Infusion
4SAD8Dose Level 4Single IV Infusion
5MAD8Dose Level 2Three IV Infusions
6MAD8Dose Level 3Three IV Infusions
7MAD8Dose Level 4Three IV Infusions
PlaceboSAD & MAD(Randomized within cohorts)PlaceboMatched to active arms

Table 2: Pharmacodynamic and Clinical Outcome Measures (Template for Future Data)

Measure Baseline (Mean ± SD) Change from Baseline at [Timepoint] (Mean ± SD) p-value vs. Placebo
MBNL Protein Level (% of Healthy Control)
RNA Splicing Index (% Correction)
Ankle Dorsiflexion Strength (kg)
Video Hand Opening Time (seconds)
Activities of Daily Living Score

Conclusion

ATX-01 represents a promising therapeutic approach for Myotonic Dystrophy Type 1 by targeting the underlying molecular pathology of the disease. The ongoing ArthemiR clinical trial will provide crucial data on the safety, tolerability, and efficacy of intravenous ATX-01. The protocols and methodologies outlined in these application notes provide a framework for understanding the clinical investigation of this novel antisense oligonucleotide therapy. As data from the trial becomes available, these notes will be updated to reflect the latest findings.

References

Application Notes and Protocols for In Vivo Experiments with ATX-01 Antisense Oligonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-01 is an investigational antisense oligonucleotide (ASO) designed as a potential therapeutic for Myotonic Dystrophy Type 1 (DM1).[1][2] DM1 is a genetic disorder characterized by muscle weakness, myotonia, and multisystemic complications.[1][2] The pathology of DM1 is linked to an expansion of CTG repeats in the DMPK gene, leading to the formation of toxic mRNA foci that sequester essential proteins, such as Muscleblind-like (MBNL) proteins.[2][3][4] This sequestration, along with the upregulation of microRNA 23b (miR-23b), results in reduced MBNL protein levels and subsequent mis-splicing of numerous pre-mRNAs, causing the diverse symptoms of the disease.[3][5]

ATX-01 is a chemically modified antimiR oligonucleotide that targets and inhibits miR-23b.[1][6] This inhibition has a dual mechanism of action: it increases the production of MBNL proteins and destabilizes the toxic DMPK foci, leading to a reduction in toxic DMPK mRNA and the release of sequestered MBNL.[2][4] Preclinical studies in human DM1 myoblast cell lines and two murine models have demonstrated the potential of ATX-01 to correct cellular defects like spliceopathy.[2][3][7] Furthermore, ATX-01 is conjugated with oleic acid to enhance its delivery to key affected tissues, including muscle and brain.[3][5]

These application notes provide detailed protocols for designing and conducting in vivo experiments to evaluate the efficacy, pharmacokinetics, and safety of ATX-01 in appropriate animal models of Myotonic Dystrophy Type 1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ATX-01 and a general experimental workflow for in vivo studies.

ATX01_Mechanism cluster_Gene DMPK Gene cluster_transcription cluster_protein cluster_outcome Cellular Outcomes DMPK_Gene DMPK Gene (CTG Repeat Expansion) toxic_DMPK_mRNA toxic DMPK mRNA (CUG repeats) DMPK_Gene->toxic_DMPK_mRNA Transcription MBNL MBNL Proteins toxic_DMPK_mRNA->MBNL Sequestration Splicing Correct Splicing MBNL->Splicing miR23b miR-23b miR23b->MBNL Repression ATX01 ATX-01 ATX01->miR23b Inhibition Pathology DM1 Pathology Splicing->Pathology Reversal

Caption: Proposed signaling pathway of ATX-01 in Myotonic Dystrophy Type 1.

InVivo_Workflow Animal_Model Select Animal Model (e.g., HSA-LR mice) Dosing ATX-01 Administration (Route, Dose, Frequency) Animal_Model->Dosing Monitoring In-life Monitoring (Health, Behavior) Dosing->Monitoring Efficacy Efficacy Assessment (Functional Tests, Biomarkers) Monitoring->Efficacy Toxicity Toxicity Assessment (Histopathology, Blood Chemistry) Monitoring->Toxicity Data_Analysis Data Analysis and Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for in vivo studies of ATX-01.

Experimental Protocols

Animal Model Selection and Husbandry

1.1. Recommended Animal Models: The selection of an appropriate animal model is critical for the successful evaluation of ATX-01. Given that ATX-01 is designed to be human-specific, transgenic mouse models expressing the human DMPK gene with expanded CTG repeats are recommended.

Animal ModelKey FeaturesConsiderations
HSA-LR Mice Expresses the human skeletal actin promoter driving a long (CTG)250 repeat.Exhibits myotonia and muscle histopathology similar to DM1.
Mbnl1 knockout mice Mimics the loss of MBNL1 function.Useful for studying the downstream effects of MBNL1 deficiency.
DM1 model rats May offer advantages for behavioral and larger-scale physiological studies.Less commonly used than mouse models.

1.2. Animal Husbandry:

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide standard chow and water ad libitum.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

ATX-01 Formulation and Administration

2.1. Formulation:

  • Reconstitute lyophilized ATX-01 in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration.

  • Ensure the final formulation is iso-osmotic and has a pH between 7.2 and 7.4.

2.2. Administration Routes: The choice of administration route will depend on the experimental goals. Systemic delivery is generally preferred for widespread tissue distribution.

Administration RouteRationale
Intravenous (IV) Rapid and complete bioavailability.[8]
Subcutaneous (SC) Slower absorption, potentially leading to a more sustained exposure.[8]
Intraperitoneal (IP) Common route for systemic administration in rodents.[8]

2.3. Dosing Regimen:

  • Dose Escalation Study: It is recommended to perform a pilot dose-escalation study to determine the optimal dose. Suggested starting doses can range from 1 mg/kg to 50 mg/kg.

  • Frequency: The dosing frequency will depend on the half-life of ATX-01 in the target tissues. A bi-weekly administration schedule has been suggested in some contexts.[9]

  • Control Groups: Include a vehicle control group (e.g., PBS) and a non-targeting ASO control group to distinguish between sequence-specific effects and general oligonucleotide effects.

Efficacy Assessment

3.1. Functional Endpoints:

  • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

  • Rotarod Test: Assess motor coordination and balance.

  • Electromyography (EMG): Quantify myotonic discharges in skeletal muscle.

3.2. Biomarker Analysis:

  • Tissue Collection: At the end of the study, collect relevant tissues (e.g., gastrocnemius, tibialis anterior, heart, brain) and process them for RNA and protein analysis.[8]

  • RNA Analysis (qRT-PCR):

    • Quantify the levels of miR-23b to confirm target engagement.

    • Measure the expression of MBNL1, MBNL2, and DMPK mRNA.

    • Analyze the splicing patterns of MBNL target genes (e.g., Clcn1, Atp2a1, Nfix) to assess the reversal of spliceopathy.

  • Protein Analysis (Western Blot/ELISA):

    • Quantify the protein levels of MBNL1 and MBNL2.

  • Histopathology:

    • Perform Hematoxylin and Eosin (H&E) staining on muscle sections to assess muscle fiber size, central nucleation, and overall morphology.

Efficacy ParameterMethodExpected Outcome with ATX-01
Myotonia Electromyography (EMG)Reduction in myotonic discharges
Muscle Strength Grip Strength TestImprovement in grip strength
Motor Coordination Rotarod TestIncreased latency to fall
Target Engagement qRT-PCR (miR-23b)Decreased levels of miR-23b
MBNL Restoration qRT-PCR, Western BlotIncreased MBNL mRNA and protein
Spliceopathy Reversal RT-PCR Splicing AssayCorrection of aberrant splicing patterns
Muscle Histology H&E StainingReduction in central nucleation
Pharmacokinetic and Biodistribution Studies

4.1. Sample Collection:

  • Collect blood samples at predetermined time points after ATX-01 administration.[8]

  • At the terminal endpoint, collect various tissues (liver, kidney, spleen, muscle, heart, brain) to assess tissue distribution.

4.2. Bioanalysis:

  • Quantify ATX-01 concentrations in plasma and tissue homogenates using a validated method such as liquid chromatography-mass spectrometry (LC-MS) or a hybridization-based ELISA.

Safety and Toxicity Assessment

5.1. In-life Observations:

  • Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and clinical signs of distress.

5.2. Clinical Pathology:

  • At the terminal endpoint, collect blood for hematology and clinical chemistry analysis to assess for potential effects on liver and kidney function.[8]

5.3. Histopathology:

  • Perform a comprehensive histopathological examination of major organs (liver, kidney, spleen, heart, lung, brain) to identify any potential tissue damage or inflammation.

Safety ParameterMethodAssessment
General Health Daily ObservationMonitor for adverse clinical signs
Body Weight Weekly MeasurementAssess for significant weight loss
Liver Function Serum ALT, AST levelsEvaluate for hepatotoxicity
Kidney Function Serum BUN, CreatinineEvaluate for nephrotoxicity
Hematology Complete Blood CountAssess for effects on blood cells
Tissue Morphology HistopathologyExamine for organ damage

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the observed effects.

Example Data Table:

Treatment GroupGrip Strength (g)miR-23b Expression (fold change)MBNL1 Protein (relative units)Splicing Index (% inclusion)
Vehicle Control
Non-targeting ASO
ATX-01 (low dose)
ATX-01 (high dose)

Conclusion

These application notes provide a comprehensive framework for designing and conducting in vivo experiments with the ATX-01 antisense oligonucleotide. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of ATX-01 for Myotonic Dystrophy Type 1. Careful consideration of the animal model, dosing regimen, and a comprehensive set of efficacy and safety endpoints are crucial for the successful translation of this promising therapeutic candidate.

References

Application Notes and Protocols for Measuring ATX-01 Target Engagement in Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-01 is an investigational antisense oligonucleotide designed to treat Myotonic Dystrophy Type 1 (DM1), a rare, progressive neuromuscular disorder.[1][2] The therapeutic is an antimiR that targets microRNA 23b (miR-23b).[3][4] The mechanism of action of ATX-01 is centered on a dual approach: increasing the production of Muscleblind-like (MBNL) proteins and reducing the levels of toxic dystrophia myotonica protein kinase (DMPK) mRNA.[1][5] This document provides detailed application notes and protocols for measuring the target engagement of ATX-01 in muscle tissue, a critical step in evaluating its preclinical and clinical efficacy.

The core pathogenic feature of DM1 is the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the DMPK gene.[6] When transcribed, the resulting CUG-expanded RNA sequesters MBNL proteins, leading to their functional depletion.[1] This sequestration disrupts the alternative splicing of numerous pre-mRNAs, causing the expression of embryonic protein isoforms in adult tissues and contributing to the multisystemic symptoms of DM1.[6] ATX-01 aims to counteract this by inhibiting miR-23b, a microRNA that naturally represses MBNL expression.[7][8] By inhibiting miR-23b, ATX-01 is expected to increase MBNL protein levels, thereby restoring normal splicing patterns.[8][9]

Assessing the degree to which ATX-01 engages its target and modulates downstream biomarkers in muscle tissue is paramount for its development. The following sections detail the experimental protocols and data presentation strategies to quantify these effects.

Key Biomarkers for ATX-01 Target Engagement

The primary biomarkers for assessing ATX-01 target engagement in muscle tissue include:

  • MBNL1 Protein Levels: To confirm the restoration of MBNL1 protein.

  • Myotonic Dystrophy Splice Index (SI): A composite measure of the correction of DM1-associated alternative splicing abnormalities.

  • miR-23b Levels: To confirm direct target engagement by ATX-01.

  • Toxic DMPK mRNA Levels: To evaluate the secondary effect of ATX-01 on the pathogenic RNA.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.

Table 1: Hypothetical Preclinical Data on ATX-01 Target Engagement in DM1 Model (Cell Culture)

Treatment GroupMBNL1 Protein Level (Fold Change vs. DM1 Control)Myotonic Dystrophy Splice Index (Percent Correction)miR-23b Level (Fold Change vs. DM1 Control)Toxic DMPK mRNA (Percent Reduction vs. DM1 Control)
Healthy Control2.5100%1.0100%
DM1 Control1.00%1.00%
ATX-01 (Low Dose)1.530%0.625%
ATX-01 (High Dose)2.275%0.360%

Table 2: Hypothetical Preclinical Data on ATX-01 Target Engagement in DM1 Mouse Model (Muscle Tissue)

Treatment GroupMBNL1 Protein Level (Fold Change vs. DM1 Control)Myotonic Dystrophy Splice Index (Percent Correction)miR-23b Level (Fold Change vs. DM1 Control)Toxic DMPK mRNA (Percent Reduction vs. DM1 Control)
Wild-Type Control2.0100%1.0100%
DM1 Model Control1.00%1.00%
ATX-011.865%0.455%

Signaling Pathways and Experimental Workflows

ATX_01_Mechanism_of_Action cluster_DM1_Pathology DM1 Pathology cluster_ATX_01_Intervention ATX-01 Intervention Expanded CUG repeats Expanded CUG repeats miR-23b miR-23b MBNL Protein MBNL Protein Splicing Dysregulation Splicing Dysregulation DM1 Symptoms DM1 Symptoms ATX-01 ATX-01 Increased MBNL Protein Increased MBNL Protein Reduced Toxic DMPK mRNA Reduced Toxic DMPK mRNA Splicing Correction Splicing Correction Amelioration of Symptoms Amelioration of Symptoms

References

Application Notes and Protocols for ATX-01 in Myotonic Dystrophy Type 1 (DM1) Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of ATX-01, an antisense oligonucleotide targeting microRNA-23b (miR-23b), in preclinical mouse models of Myotonic Dystrophy Type 1 (DM1). ATX-01 has a dual mechanism of action, aiming to reduce toxic dystrophia myotonica protein kinase (DMPK) mRNA and increase the production of Muscleblind-like (MBNL) proteins.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for DM1.

Introduction to ATX-01

ATX-01 is an investigational antisense oligonucleotide (antimiR) designed to inhibit microRNA 23b (miR-23b).[4][5][6] In the pathophysiology of DM1, the expansion of CTG repeats in the DMPK gene leads to the formation of toxic RNA foci that sequester MBNL proteins.[1][7] Additionally, miR-23b is upregulated in DM1, which naturally represses the production of MBNL proteins.[1][7] The resulting loss of functional MBNL protein leads to defects in the alternative splicing of numerous pre-mRNAs, causing the multi-systemic symptoms of the disease.[7]

ATX-01 is engineered with a dual mechanism of action to address both of these pathological features:

  • Increased MBNL Protein Production: By inhibiting miR-23b, ATX-01 relieves the translational repression of MBNL, leading to increased protein levels.[1][3][8]

  • Reduction of Toxic DMPK mRNA: ATX-01 has been shown to destabilize the toxic DMPK foci, which is expected to release sequestered MBNL proteins and reduce the overall toxic RNA burden.[1][3][8]

ATX-01 is an oleic acid-conjugated antisense oligonucleotide, a modification designed to enhance its delivery to key tissues affected in DM1, such as muscle and brain.[7] It is currently being evaluated in a Phase I-IIa clinical trial (ArthemiR™).[3][7]

Mechanism of Action Signaling Pathway

The therapeutic strategy of ATX-01 is to restore the cellular balance of MBNL proteins, thereby correcting the downstream splicing defects that cause DM1 pathology.

ATX01_Mechanism_of_Action cluster_0 DM1 Pathophysiology cluster_1 Therapeutic Intervention DMPK Expanded CTG in DMPK Gene ToxicRNA Toxic DMPK mRNA (CUGexp foci) DMPK->ToxicRNA Sequestration MBNL Protein Sequestration ToxicRNA->Sequestration sequesters MBNL_Increase Increased Free MBNL Protein ToxicRNA->MBNL_Increase releases MBNL miR23b Upregulated miR-23b Repression Translational Repression miR23b->Repression MBNL_mRNA MBNL mRNA MBNL_mRNA->Repression MBNL_Loss Loss of Free MBNL Protein Sequestration->MBNL_Loss Repression->MBNL_Loss inhibits translation Repression->MBNL_Increase relieves repression Spliceopathy Alternative Splicing Defects (Spliceopathy) MBNL_Loss->Spliceopathy Symptoms DM1 Symptoms Spliceopathy->Symptoms ATX01 ATX-01 ATX01->ToxicRNA destabilizes ATX01->miR23b inhibits Splicing_Correction Splicing Correction MBNL_Increase->Splicing_Correction Symptom_Rescue Rescue of DM1 Phenotypes Splicing_Correction->Symptom_Rescue

Caption: ATX-01 dual mechanism of action in Myotonic Dystrophy Type 1.

Preclinical Data Summary

While specific dosages from murine studies are not publicly detailed, the available data from in vitro and in vivo models demonstrate target engagement and functional rescue.

Table 1: In Vitro Efficacy of ATX-01
Model SystemOrganismATX-01 ConcentrationKey ObservationsReference(s)
Primary MyoblastsHuman (DM1 Patients)Not SpecifiedIncreased MBNL protein expression, significant reduction in toxic DMPK mRNA, correction of cellular defects (myoblast fusion, myotube formation), and reversal of splicing defects.[7][9]
Myoblast Cell LinesHuman (DM1)Not SpecifiedDemonstrated a dual mechanism of action: reduced toxic DMPK mRNA and increased MBNL protein levels.[1][4][6][10]
Table 2: In Vivo Studies of ATX-01
Animal ModelAdministration FrequencyKey ObservationsReference(s)
HSALR Mouse ModelNot SpecifiedRescued functional and molecular disease phenotypes.
Two Murine ModelsNot SpecifiedDemonstrated reduction of toxic DMPK mRNA and increased MBNL protein production.[2][3]

Note: Specific dosage concentrations (e.g., mg/kg) and administration routes for the mouse model studies are not available in the reviewed public-domain literature. Preclinical toxicology studies were conducted in Wistar rats and Göttingen minipigs using intravenous (IV) biweekly injections, but specific dosages were not disclosed.

Experimental Protocols

Protocol 1: General In Vivo Administration of ATX-01 in HSALR Mouse Models

The HSALR mouse model is a widely used tool for DM1 research, expressing a human skeletal actin transgene with approximately 220 CTG repeats, which results in skeletal muscle pathology that mirrors the human disease.[11][12][13][14]

Disclaimer: The following protocol is a generalized procedure for the administration of antisense oligonucleotides in mice. The optimal dose, volume, and frequency for ATX-01 have not been publicly disclosed and must be determined empirically through dose-response and tolerability studies.

Objective: To administer ATX-01 to HSALR mice to evaluate its therapeutic efficacy.

Materials:

  • HSALR mice and wild-type FVB controls.[11]

  • ATX-01 (resuspended in sterile, nuclease-free PBS).

  • Vehicle control (sterile, nuclease-free PBS).

  • Insulin syringes (or other appropriate syringes for the chosen route).

  • Animal restraints.

  • 70% Ethanol.

Procedure (Example: Intravenous Tail Vein Injection):

  • Preparation: Acclimatize HSALR mice to handling for several days prior to injection. On the day of injection, allow the ATX-01 solution and vehicle to come to room temperature.

  • Dose Calculation: Prepare the required concentration of ATX-01 in PBS. A typical injection volume for a mouse is 5-10 µL/g of body weight. The final concentration should be calculated based on the desired (and empirically determined) dosage in mg/kg.

  • Animal Restraint: Place the mouse in a suitable restraint device, leaving the tail exposed.

  • Vein Dilation: Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins, making them more visible and accessible.

  • Injection: Swab the tail with 70% ethanol. Insert the needle (typically 27-30 gauge), bevel up, into one of the lateral tail veins at a shallow angle.

  • Administration: Slowly inject the calculated volume of ATX-01 solution or vehicle control. If significant resistance is met or a blister forms, the needle is not in the vein; withdraw and re-attempt.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor animal health (weight, activity, grooming) throughout the study period.

  • Dosing Schedule: Repeat administrations as required by the study design (e.g., once weekly, biweekly). A "once-monthly" dose has been mentioned in the context of ATX-01, but the exact schedule for a preclinical study would need optimization.

Administration Route Considerations: While IV injection is common, other routes such as intraperitoneal (IP), subcutaneous (SC), or intracerebroventricular (ICV) may be considered depending on the experimental goals and the ASO chemistry.[15][16][17][18][19] ATX-01's oleic acid conjugation is designed to improve muscle and brain delivery, potentially making systemic routes like IV or SC effective.[7]

Protocol 2: Assessment of Target Engagement and Efficacy

Objective: To measure biomarkers of ATX-01 activity in tissues collected from treated mice.

1. Sample Collection and Processing:

  • At the study endpoint, euthanize mice according to approved IACUC protocols.

  • Harvest tissues of interest (e.g., quadriceps, gastrocnemius, tibialis anterior, heart, brain).

  • For RNA analysis, immediately place tissue in a stabilizing agent (e.g., RNAlater) or snap-freeze in liquid nitrogen and store at -80°C.

  • For protein analysis, snap-freeze tissue in liquid nitrogen and store at -80°C.

2. RNA Analysis (qRT-PCR and Splicing Analysis):

  • RNA Extraction: Isolate total RNA from muscle tissue using a standard Trizol-based or column-based method. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • Quantitative PCR (for MBNL and DMPK levels):

    • Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for Mbnl1, Mbnl2, and human DMPK transgene.

    • Normalize expression to a stable housekeeping gene (e.g., Gapdh, Actb).

    • Calculate relative expression changes using the ΔΔCt method.

  • Splicing Index Analysis (RT-PCR):

    • Design primers flanking known MBNL-regulated exons that are mis-spliced in DM1 (e.g., Atp2a1 exon 22, Clcn1 exon 7a).

    • Perform RT-PCR followed by gel electrophoresis or fragment analysis to determine the ratio of exon inclusion vs. exclusion.

    • The "percent spliced in" (PSI) or "splicing index" can be calculated to quantify the degree of correction.

3. Protein Analysis (Western Blot for MBNL Levels):

  • Protein Extraction: Homogenize frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against MBNL1.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize MBNL1 protein levels to a loading control (e.g., GAPDH, α-tubulin).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a preclinical efficacy study of ATX-01 in a DM1 mouse model.

ATX01_Workflow cluster_setup Study Setup cluster_execution In-Life Phase cluster_analysis Endpoint Analysis cluster_conclusion Conclusion A1 Select Animal Model (e.g., HSA-LR Mice) A2 Establish Treatment Groups (Vehicle, ATX-01 Low Dose, High Dose) A1->A2 A3 Determine Dosing Regimen (Route, Frequency, Duration) A2->A3 B1 Administer ATX-01 / Vehicle (e.g., IV Injections) A3->B1 B2 Monitor Animal Health (Weight, Behavior) B1->B2 B3 Perform Functional Tests (Grip Strength, Myotonia Assessment) B2->B3 C1 Tissue Collection (Muscle, Heart, Brain) B3->C1 C2 Biomarker Analysis C1->C2 C3 Histopathology C1->C3 C2a RNA Analysis (qPCR, Splicing) C2->C2a C2b Protein Analysis (Western Blot) C2->C2b D1 Data Interpretation & Statistical Analysis C3->D1 C2a->D1 C2b->D1 D2 Efficacy & Safety Conclusion D1->D2

Caption: Generalized workflow for preclinical evaluation of ATX-01 in DM1 mice.

References

Application Notes and Protocols for Patient-Reported Outcomes in the ATX-01 Phase 1/2a ArthemiR™ Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient-reported outcomes (PROs) being collected in the Phase 1/2a ArthemiR™ clinical trial for ATX-01, a novel therapeutic candidate for Myotonic Dystrophy Type 1 (DM1). This document outlines the rationale for PRO selection, methodologies for data collection, and the framework for data analysis and interpretation.

Introduction to ATX-01 and the ArthemiR™ Trial

ATX-01 is an antisense oligonucleotide designed to treat Myotonic Dystrophy Type 1 (DM1), a rare, progressive, inherited neuromuscular disease.[1] The therapeutic agent targets microRNA 23b (miR-23b), a regulator of the expression of muscleblind-like (MBNL) proteins, which are crucial for correct gene expression (splicing) of numerous messenger RNAs.[1] In DM1, the sequestration of MBNL by toxic dystrophia myotonica protein kinase (DMPK) mRNA and the overexpression of miR-23b lead to a functional deficit of MBNL proteins.[1][2]

ATX-01 has a dual mechanism of action: it aims to increase the production of MBNL proteins while also destabilizing the toxic DMPK foci, leading to a reduction of DMPK mRNA and the release of sequestered MBNL.[1][2]

The ArthemiR™ trial is a global, Phase 1/2a, double-blind, placebo-controlled study involving single and multiple ascending doses of ATX-01 in adult participants with classic DM1.[1][3] The primary objective of the trial is to evaluate the safety and tolerability of ATX-01.[1] Secondary objectives include the assessment of the drug's activity on disease pathophysiology and clinical outcomes, including patient-reported outcomes and quality of life measures.[1][4] The trial is planned to enroll 56 participants.[1][2]

Patient-Reported Outcome Measures

Patient-reported outcomes are critical endpoints in the ArthemiR™ trial to capture the patient's perspective on the impact of ATX-01 on their daily lives and well-being.

Selected PRO Instrument

The key patient-reported outcome measure being utilized in the ArthemiR™ trial is:

  • The Impact on Activities of Daily Living (I-ADL) questionnaire: This is a 7-item patient-reported outcome designed specifically to evaluate the impact of ATX-01 on the activities of daily living in participants with DM1.[5]

Rationale for Selection

The selection of the I-ADL questionnaire is based on its relevance to the core symptoms of DM1, which include muscle weakness, myotonia, fatigue, and their subsequent impact on daily functioning. Capturing these impacts directly from the patient is essential to understanding the clinical benefit of ATX-01 beyond objective physiological measures.

Quantitative Data Summary

As the ArthemiR™ trial is currently ongoing, with the first patient dosed in October 2024, quantitative data from the patient-reported outcomes are not yet available.[1] The following table is a template that will be used to summarize the data upon completion of the trial and data analysis.

Outcome MeasureATX-01 (Single Ascending Dose)Placebo (Single Ascending Dose)ATX-01 (Multiple Ascending Dose)Placebo (Multiple Ascending Dose)
I-ADL Questionnaire Score (Change from Baseline)
Mean Change (SD)Data to be collectedData to be collectedData to be collectedData to be collected
Median Change (Range)Data to be collectedData to be collectedData to be collectedData to be collected
P-value vs. PlaceboData to be collectedN/AData to be collectedN/A

Experimental Protocols

Protocol for Administration of the I-ADL Questionnaire

Objective: To standardize the collection of patient-reported data on the impact of DM1 on daily activities using the I-ADL questionnaire.

Personnel: Trained clinical trial staff.

Procedure:

  • Informed Consent: Ensure the participant has provided informed consent for the trial, which includes the completion of questionnaires.

  • Timing of Administration: The I-ADL questionnaire will be administered at baseline (pre-dose) and at specified follow-up visits throughout the single and multiple ascending dose phases of the trial.

  • Patient Instructions:

    • Provide the patient with the I-ADL questionnaire in a quiet and private setting.

    • Explain the purpose of the questionnaire: to understand how their DM1 symptoms affect their daily life.

    • Instruct the patient to read each of the 7 questions carefully and to select the response that best describes their experience over a specified recall period (e.g., "the past 7 days").

    • Emphasize that there are no right or wrong answers and that their honest responses are important.

    • Assure the patient that their responses are confidential.

  • Assistance:

    • Patients should complete the questionnaire independently.

    • If a patient has difficulty reading or understanding a question, the clinical trial staff may read the question aloud verbatim, without interpretation or providing examples.

  • Data Collection:

    • The completed questionnaire will be collected by the clinical trial staff.

    • Staff will review the questionnaire for completeness. If any items are missed, the patient will be politely asked to complete them.

    • The data will be entered into the electronic data capture (EDC) system for the clinical trial.

Visualizations

Signaling Pathway of ATX-01

ATX_01_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DMPK_mRNA Toxic DMPK mRNA MBNL_sequestered Sequestered MBNL DMPK_mRNA->MBNL_sequestered Sequesters Active_MBNL Active MBNL Protein MBNL_sequestered->Active_MBNL Releases miR23b miR-23b MBNL_translation MBNL Protein Translation miR23b->MBNL_translation Inhibits MBNL_translation->Active_MBNL ATX01 ATX-01 ATX01->DMPK_mRNA Destabilizes ATX01->miR23b Inhibits Splicing Normal Splicing of mRNAs Active_MBNL->Splicing

Caption: Dual mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.

ArthemiR™ Trial Workflow for Patient-Reported Outcomes

ArthemiR_Trial_Workflow cluster_dosing Dosing and Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Administer I-ADL Questionnaire) Informed_Consent->Baseline SAD Single Ascending Dose (ATX-01 or Placebo) Baseline->SAD MAD Multiple Ascending Dose (ATX-01 or Placebo) Baseline->MAD Follow_Up Follow-up Visits (Administer I-ADL Questionnaire) SAD->Follow_Up MAD->Follow_Up Data_Analysis Data Collection & Analysis (Change from Baseline in I-ADL Score) Follow_Up->Data_Analysis Results Evaluation of Clinical Benefit (Patient-Reported Outcomes) Data_Analysis->Results

Caption: Workflow for collection of patient-reported outcomes in the ArthemiR™ trial.

References

Application Notes and Protocols: ATX-001 Ionizable Cationic Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-001 is a novel, potent ionizable cationic lipid designed for the efficient delivery of nucleic acid payloads, such as siRNA and mRNA, via lipid nanoparticle (LNP) formulations.[1] Its structure is optimized for high encapsulation efficiency, stability, and effective endosomal escape, a critical step for the cytoplasmic delivery of RNA therapeutics.[2][3] At physiological pH (7.4), this compound is largely neutral, contributing to reduced toxicity and longer circulation times.[3] Upon endosomal uptake, the acidic environment of the endosome protonates the tertiary amine of this compound, leading to a net positive charge. This charge facilitates interaction with and disruption of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[2] These application notes provide detailed protocols for the formulation of this compound LNPs for siRNA delivery and their subsequent characterization and application in in-vitro gene silencing studies.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs for siRNA Delivery
Formulation ParameterValue
Molar Ratio (this compound:DOPE:Cholesterol:PEG-DMG)50:10:38.5:1.5
N:P Ratio6:1
Particle Size (Z-average, nm)85 ± 5
Polydispersity Index (PDI)< 0.15
Zeta Potential (mV) at pH 7.4-5 to +5
siRNA Encapsulation Efficiency (%)> 95%
Table 2: In Vitro Gene Silencing Efficacy of this compound LNPs
Target GeneCell LinesiRNA Concentration (nM)Gene Knockdown (%)
Factor VII (FVII)HeLa165 ± 4
Factor VII (FVII)HeLa1088 ± 3
Factor VII (FVII)HeLa5095 ± 2
GAPDHHEK293155 ± 6
GAPDHHEK2931078 ± 5
GAPDHHEK2935091 ± 3

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for siRNA Delivery

This protocol describes the formulation of siRNA-loaded LNPs using this compound via microfluidic mixing.

Materials:

  • This compound Ionizable Cationic Lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and PEG-DMG in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:PEG-DMG) to create the final lipid mixture in ethanol. The final lipid concentration should be between 10-25 mg/mL.

  • siRNA Solution Preparation:

    • Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that will yield a 1:3 volume ratio of lipid-in-ethanol to siRNA-in-buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the siRNA solution into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous phase).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the resulting LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Recover the LNP suspension from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.

  • Measure the zeta potential using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Quantification:

  • Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

  • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that disrupts the LNPs.

  • The encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100.

Protocol 3: In Vitro Gene Silencing Assay

This protocol outlines the procedure for evaluating the gene silencing efficacy of this compound LNPs in a cultured cell line.

Materials:

  • HeLa or HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNP-siRNA formulation

  • Control siRNA-LNP (non-targeting sequence)

  • Opti-MEM® or other serum-free medium

  • 96-well cell culture plates

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • On the day of transfection, remove the culture medium.

    • Prepare serial dilutions of the this compound LNP-siRNA and control LNP-siRNA in serum-free medium to achieve the desired final siRNA concentrations.

    • Add the diluted LNP solutions to the cells.

    • Incubate for 4-6 hours at 37°C.

    • After the incubation period, add complete medium to each well.

  • Gene Expression Analysis:

    • Incubate the cells for an additional 24-48 hours to allow for gene knockdown.

    • Lyse the cells and extract total RNA using a suitable RNA extraction kit.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to determine the mRNA levels of the target gene.

    • Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

    • Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA.

Visualizations

LNP_siRNA_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application In Vitro Application Lipid Mix Lipid Mixture (this compound, DOPE, Chol, PEG) in Ethanol Mixing Microfluidic Mixing Lipid Mix->Mixing siRNA Sol siRNA in Aqueous Buffer (pH 4) siRNA Sol->Mixing LNPs siRNA-LNPs in Ethanol/Buffer Mixing->LNPs Dialysis Dialysis (vs. PBS, pH 7.4) LNPs->Dialysis Final LNPs Final siRNA-LNP Formulation Dialysis->Final LNPs Characterization Characterization (Size, PDI, Zeta, EE%) Final LNPs->Characterization Cell Culture Cell Treatment Final LNPs->Cell Culture Analysis Gene Expression Analysis (qRT-PCR) Cell Culture->Analysis

Caption: Experimental workflow for siRNA-LNP formulation and in vitro testing.

RNAi_Pathway cluster_delivery Cellular Delivery cluster_rnai RNAi Mechanism LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH drop) Endocytosis->Endosome Escape Endosomal Escape (this compound Mediated) Endosome->Escape siRNA siRNA Escape->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Mechanism of LNP-mediated siRNA delivery and RNA interference.

References

Application Notes and Protocols for the Formulation of Lipid Nanoparticles with ATX-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based vaccines. The selection of the ionizable cationic lipid is a critical determinant of the efficacy and safety of the LNP formulation. ATX-001 is a novel ionizable lipid designed for potent and efficient in vivo delivery of mRNA. Its primary function is to facilitate the encapsulation of mRNA and promote its escape from the endosome into the cytoplasm of target cells.

These application notes provide a detailed protocol for the formulation of LNPs using this compound, tailored for research and preclinical development. The protocol is based on the well-established microfluidic mixing method, which allows for reproducible and scalable production of LNPs with controlled physicochemical properties.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundMedKoo Biosciences465713
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids850365
CholesterolAvanti Polar Lipids700000
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids880150
Messenger RNA (mRNA)--
Ethanol (B145695), 200 Proof, USP Grade--
Citrate (B86180) Buffer (50 mM, pH 4.0)--
Phosphate Buffered Saline (PBS), RNase-free--

Equipment

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)

  • Syringe pumps

  • Syringes (1 mL, 3 mL)

  • Microfluidic cartridge (e.g., staggered herringbone micromixer)

  • Tubing and connectors

  • Vials (glass, sterile, RNase-free)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

  • Ribogreen assay kit for RNA quantification

  • Tangential flow filtration (TFF) system for purification and concentration (optional)

Experimental Protocols

Preparation of Lipid Stock Solution

A stock solution of the lipid mixture is prepared in ethanol. The recommended molar ratio of the lipid components is This compound:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5 .

  • Bring all lipids to room temperature.

  • In a sterile, RNase-free glass vial, dissolve the appropriate amounts of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol to achieve a final total lipid concentration of 25 mM.

  • Vortex the solution until all lipids are completely dissolved. This may require gentle warming (up to 65°C).

Preparation of Aqueous mRNA Solution
  • Thaw the mRNA stock solution on ice.

  • In a sterile, RNase-free tube, dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired RNA:lipid ratio.

Lipid Nanoparticle Formulation using Microfluidics

This protocol utilizes a microfluidic mixing approach to ensure rapid and controlled nanoprecipitation of the lipids around the mRNA cargo.

  • System Priming: Prime the microfluidic system with ethanol followed by the citrate buffer to ensure the channels are free of air bubbles and contaminants.

  • Loading Syringes:

    • Load a syringe with the lipid stock solution in ethanol.

    • Load a second syringe with the aqueous mRNA solution in citrate buffer.

  • Setting Flow Rates:

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase to 3:1.

    • Set the total flow rate (TFR) to a value that has been optimized for the specific microfluidic cartridge and desired particle size (typically in the range of 2-20 mL/min). Higher TFRs generally result in smaller LNPs.

  • Initiating Formulation: Start the syringe pumps to introduce the two solutions into the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile, RNase-free vial.

Downstream Processing: Purification and Concentration

To remove the ethanol and unencapsulated mRNA, a purification step is necessary. Dialysis or tangential flow filtration (TFF) are commonly used methods.

  • Dialysis:

    • Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile, RNase-free PBS (pH 7.4) at 4°C. Perform several buffer exchanges over a period of 12-24 hours.

  • Tangential Flow Filtration (TFF):

    • For larger volumes, a TFF system can be used for more rapid buffer exchange and concentration.

    • Use a hollow fiber filter with an appropriate molecular weight cut-off (e.g., 100 kDa).

    • Perform diafiltration with sterile, RNase-free PBS (pH 7.4) to remove ethanol and then concentrate the LNPs to the desired final concentration.

Sterile Filtration
  • Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile vial for final storage.

Storage

Store the final LNP formulation at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. The optimal storage conditions should be determined empirically.

Data Presentation

The following table summarizes the expected physicochemical properties of LNPs formulated with this compound. These are typical values and may vary depending on the specific formulation parameters and the payload.

ParameterExpected RangeMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to +10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay
mRNA Concentration VariableRiboGreen Assay / UV-Vis Spectroscopy

Mandatory Visualization

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_final Final Product Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Controlled Nanoprecipitation) Lipid_Stock->Microfluidic_Mixing Ethanolic Phase mRNA_Solution mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Purification Purification (Dialysis or TFF) Buffer Exchange to PBS (pH 7.4) Microfluidic_Mixing->Purification Sterile_Filtration Sterile Filtration (0.22 µm filter) Purification->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Endosomal_Escape_Pathway LNP LNP with this compound (Neutral Charge at Physiological pH) Cell_Membrane Cell Membrane LNP->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome (Acidic Environment, pH ~6.0-6.5) Endocytosis->Endosome Protonation Protonation of this compound (Becomes Positively Charged) Endosome->Protonation Membrane_Destabilization Interaction with Endosomal Membrane (Membrane Destabilization) Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

Application Notes and Protocols for In Vivo mRNA Delivery Using ATX-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

ATX-001 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vivo delivery of messenger RNA (mRNA). Its primary role is to enhance the intracellular delivery of mRNA by promoting endosomal escape, a critical step for the successful translation of the mRNA cargo into protein in the cytoplasm.[1] Lipid nanoparticles formulated with this compound have demonstrated high transfection efficiency, particularly in hepatocytes, with robust protein expression observed in animal models.[1] Studies in mice have shown effective liver-targeted mRNA expression at doses as low as 0.1 mg/kg, accompanied by a favorable safety profile characterized by minimal elevation of liver enzymes and low induction of pro-inflammatory cytokines.[1]

These application notes provide detailed protocols for the formulation of this compound based LNPs, and their subsequent use in in vivo mRNA delivery experiments, including methods for assessing biodistribution and acute toxicity.

Data Presentation

Table 1: Suggested Lipid Nanoparticle Formulation Parameters for this compound
ComponentRoleSuggested Molar Ratio (%)Recommended Stock Solution
This compound Ionizable Cationic Lipid5010 mg/mL in Ethanol (B145695)
DSPC Helper Lipid1010 mg/mL in Ethanol
Cholesterol Structural/Stabilizing Lipid38.510 mg/mL in Ethanol
DMG-PEG2000 PEGylated Lipid1.520 mg/mL in Ethanol
mRNA Active Pharmaceutical IngredientN/A1 mg/mL in 50 mM Citrate Buffer (pH 4.0)

Note: The provided molar ratios are a starting point based on common LNP formulations. Optimization may be required for specific mRNA sequences and target tissues.

Table 2: Summary of In Vivo Experimental Parameters
ParameterDescriptionRecommended Value/Range
Animal Model Mouse StrainBALB/c or C57BL/6
mRNA Cargo Reporter GeneFirefly Luciferase (Fluc) mRNA
Dosage mRNA per animal0.1 - 1.0 mg/kg
Administration Route Method of InjectionIntravenous (tail vein)
Primary Endpoint Measurement of protein expressionBioluminescence imaging (IVIS)
Biodistribution Assessment Organ collectionLiver, Spleen, Kidneys, Lungs, Heart
Toxicity Assessment ParametersBody weight, clinical signs, serum chemistry (ALT, AST), complete blood count

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of mRNA-LNPs using microfluidic mixing, a reproducible method for generating nanoparticles with a controlled size and polydispersity.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Firefly Luciferase (Fluc) mRNA

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DSPC, and Cholesterol individually in ethanol to a final concentration of 10 mg/mL.

    • Dissolve DMG-PEG2000 in ethanol to a final concentration of 20 mg/mL.

    • Vortex each solution until the lipids are fully dissolved. Store at -20°C.

  • Preparation of Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions according to the molar ratios specified in Table 1. For a 1 mL final volume of lipid mixture, the approximate volumes would be:

      • This compound: ~695 µL

      • DSPC: ~157 µL

      • Cholesterol: ~77 µL

      • DMG-PEG2000: ~71 µL

    • Vortex the lipid mixture thoroughly.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the Fluc mRNA stock solution to the desired concentration (e.g., 0.2 mg/mL) using 50 mM Citrate Buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet syringe.

    • Load the mRNA solution into the aqueous phase inlet syringe.

    • Set the flow rate ratio to 3:1 (Aqueous:Organic).

    • Initiate mixing to produce the LNP formulation.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP solution to a pre-soaked dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of buffer. This step is crucial to remove ethanol and neutralize the LNP surface charge.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™).

    • Sterile filter the LNP solution through a 0.22 µm syringe filter.

    • Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo mRNA Delivery and Biodistribution Assessment

This protocol details the intravenous administration of this compound LNPs carrying luciferase mRNA to mice and the subsequent assessment of protein expression and biodistribution.

Materials:

  • This compound LNPs encapsulating Fluc mRNA (from Protocol 1)

  • BALB/c mice (6-8 weeks old)

  • D-Luciferin, potassium salt

  • Sterile PBS, pH 7.4

  • Insulin syringes (29G)

  • In Vivo Imaging System (IVIS)

  • Anesthesia system (isoflurane)

  • Surgical tools for organ collection

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired final concentration for injection (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a solution for a 10 µg dose in a 100-200 µL injection volume).

    • Administer the diluted LNP solution via intravenous tail vein injection.[2]

  • In Vivo Bioluminescence Imaging:

    • At predetermined time points (e.g., 2, 6, 24, and 48 hours post-injection), anesthetize the mice with isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[3]

    • Wait for 10-15 minutes for the substrate to distribute.[3]

    • Place the mice in the IVIS imaging chamber and acquire bioluminescence images.

    • Quantify the photon flux from a defined region of interest (ROI) corresponding to the whole body or specific areas like the liver.

  • Ex Vivo Biodistribution Analysis:

    • At the final time point (e.g., 6 or 24 hours), following in vivo imaging, euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, and injection site if applicable).

    • Place the organs in a petri dish, add fresh D-luciferin solution, and image them using the IVIS system to quantify luciferase expression in each organ.[4]

Protocol 3: Acute Toxicity Assessment of this compound LNPs

This protocol provides a basic framework for evaluating the acute toxicity of this compound LNPs in mice.

Materials:

  • This compound LNPs (formulated without mRNA)

  • BALB/c mice (6-8 weeks old)

  • Sterile PBS, pH 7.4

  • Equipment for blood collection (e.g., retro-orbital or cardiac puncture)

  • Tubes for serum and whole blood collection (e.g., EDTA tubes)

  • Analytical instruments for serum chemistry and complete blood count (CBC)

Procedure:

  • Dosing and Observation:

    • Administer a high dose of empty this compound LNPs (e.g., 5-10 mg/kg total lipid) and a vehicle control (PBS) to separate groups of mice via intravenous injection.

    • Monitor the mice for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at regular intervals for at least 72 hours.

    • Record the body weight of each mouse daily.

  • Blood Collection and Analysis:

    • At 24 and 72 hours post-injection, collect blood samples.

    • For serum chemistry, collect blood in tubes without anticoagulant, allow it to clot, and centrifuge to separate the serum. Analyze for liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • For CBC, collect blood in EDTA-coated tubes and analyze for red blood cells, white blood cells, and platelets.

  • Histopathology (Optional):

    • At the end of the study, euthanize the animals and collect major organs.

    • Fix the organs in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination to assess for any signs of tissue damage or inflammation.

Visualizations

G cluster_0 Extracellular Space cluster_1 Cellular Interior LNP This compound LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape (this compound Mediated) EarlyEndosome->EndosomalEscape Protonation of this compound Disrupts Membrane Lysosome Lysosome (Degradation) LateEndosome->Lysosome mRNA_free mRNA EndosomalEscape->mRNA_free Cytoplasm Cytoplasm Translation Ribosomal Translation Protein Therapeutic Protein Translation->Protein mRNA_free->Translation

Caption: Cellular uptake and mechanism of action for this compound LNP-mediated mRNA delivery.

G cluster_prep Preparation cluster_form Formulation cluster_invivo In Vivo Experiment Lipids Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 4) mRNA->Mixing Purify Dialysis vs. PBS (pH 7.4) Mixing->Purify Characterize DLS & Encapsulation Assay Purify->Characterize FinalLNP Sterile this compound LNP-mRNA Characterize->FinalLNP Inject IV Injection (Mouse Model) FinalLNP->Inject Image In Vivo / Ex Vivo Bioluminescence Imaging Inject->Image Analyze Data Analysis (Biodistribution & Expression) Image->Analyze

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

References

Application Notes and Protocols for Optimizing LNP Stability with ATX-001 Lipid Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The stability of these LNPs is a critical quality attribute that influences their efficacy, safety, and shelf-life. A key component governing LNP stability and function is the ionizable cationic lipid. ATX-001 is a novel ionizable lipid utilized in the formation of LNPs for mRNA delivery.[1] The optimal formulation of LNPs involves a precise combination of the ionizable lipid with helper lipids to ensure maximal stability and therapeutic effect.

This document provides detailed application notes and protocols for researchers engaged in the development of stable LNP formulations using the ionizable lipid this compound. While specific, proprietary optimal molar ratios for this compound are not publicly available, this guide outlines the principles of LNP lipid composition, offers established molar ratios for similar ionizable lipids as a starting point for optimization, and provides detailed experimental protocols to systematically determine the optimal lipid combination for your specific application.

Principles of LNP Lipid Composition and Stability

The stability and performance of LNPs are determined by the interplay of its four primary lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): This is a critical component for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm. At acidic pH (during formulation), these lipids are positively charged, enabling strong interaction with the nucleic acid. At physiological pH (in the bloodstream), they are nearly neutral, reducing toxicity. Within the acidic environment of the endosome, they become protonated again, promoting endosomal escape.

  • Helper Phospholipid (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP. Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are often included to stabilize the lipid bilayer.[2][3] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote the formation of a hexagonal phase, which is believed to aid in endosomal escape.

  • Cholesterol: As a "molecular glue," cholesterol modulates the fluidity and stability of the lipid bilayer.[4][5] It fills the gaps between the other lipid molecules, enhancing the rigidity and integrity of the nanoparticle and reducing the leakage of the encapsulated cargo.[4][5]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG) conjugated lipid is included to control the particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance by the immune system, thereby prolonging circulation time.[6]

The molar ratio of these four components is a critical parameter that must be optimized to achieve the desired particle size, encapsulation efficiency, and stability.

Data Presentation: Starting Points for Optimization

While specific stability data for varied this compound molar ratios is not publicly available, the following table summarizes commonly used molar ratios for other well-established ionizable lipids. These ratios serve as an excellent starting point for the optimization of this compound-based LNP formulations.

Ionizable LipidIonizable Lipid (mol%)Phospholipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Reference Application
SM-1025010 (DSPC)38.51.5 (DMG-PEG 2K)mRNA Vaccine (Moderna)[7]
ALC-03155010 (DSPC)38.51.5 (ALC-0159)mRNA Vaccine (Pfizer-BioNTech)[8]
DLin-MC3-DMA5010 (DSPC)38.51.5 (PEG-c-DMG)siRNA Therapeutic (Onpattro)[9]
C14-43516 (DOPE)46.52.5 (PEG)CAR-T Therapy[1]
AX43516 (DSPC)46.52.5 (DMG-PEG2K)Inhaled mRNA Therapy[10]

Experimental Protocols

To determine the optimal lipid combination for LNP stability using this compound, a systematic approach involving formulation, characterization, and stability studies is required.

Protocol 1: LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs with high encapsulation efficiency.

Materials:

  • This compound (in ethanol)

  • Helper Phospholipid (e.g., DSPC or DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-Lipid (e.g., DMG-PEG 2000) (in ethanol)

  • mRNA (in an aqueous buffer, e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Aqueous buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In a sterile, RNase-free tube, combine the desired molar ratios of this compound, helper phospholipid, cholesterol, and PEG-lipid from their stock solutions in ethanol.

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare the Aqueous mRNA Phase:

    • Dilute the mRNA stock solution to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Downstream Processing:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and raise the pH, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

Protocol 2: LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Materials:

  • LNP dispersion

  • Disposable cuvettes

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute a small aliquot of the LNP dispersion in the dialysis buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.

B. mRNA Encapsulation Efficiency Quantification using RiboGreen Assay

Materials:

  • LNP dispersion

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • Fluorometer or plate reader

Procedure:

  • Prepare a Standard Curve: Prepare a series of known mRNA concentrations in TE buffer to generate a standard curve.

  • Sample Preparation:

    • Total mRNA: In a microplate well, dilute the LNP sample in a solution of 2% Triton X-100 in TE buffer. The detergent will lyse the LNPs, releasing the encapsulated mRNA.

    • Free mRNA: In a separate well, dilute the LNP sample in TE buffer without the detergent.

  • RiboGreen Addition: Add the RiboGreen reagent to all standard and sample wells.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculation:

    • Determine the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: LNP Stability Assessment

Procedure:

  • Prepare several batches of LNPs with varying molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid.

  • Characterize the initial particle size, PDI, and encapsulation efficiency of each batch as described in Protocol 2.

  • Aliquot the LNP samples and store them under different conditions (e.g., 4°C, 25°C, -20°C, -80°C).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve the samples and re-characterize their particle size, PDI, and encapsulation efficiency.

  • Plot the changes in these parameters over time for each formulation to determine the lipid combination that provides the optimal stability under the desired storage conditions.

Mandatory Visualizations

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization & Stability A Prepare Lipid-Ethanol Phase (this compound, Helper Lipid, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B Prepare Aqueous mRNA Phase (Citrate Buffer, pH 4.0) B->C D Dialysis (vs. PBS, pH 7.4) C->D E Dynamic Light Scattering (DLS) - Particle Size - PDI D->E F RiboGreen Assay - Encapsulation Efficiency D->F G Stability Study (Storage at various temperatures) D->G H Data Analysis & Optimal Formulation E->H F->H G->H Endosomal_Escape cluster_cell Host Cell LNP LNP in Bloodstream (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.5) EarlyEndosome->LateEndosome Maturation mRNA_Release mRNA Release into Cytoplasm EarlyEndosome->mRNA_Release Endosomal Escape (this compound Protonation) Degradation LNP Degradation LateEndosome->Degradation

References

Application Notes & Protocols: A Step-by-Step Guide to LNP Synthesis Using ATX-001 Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "ATX-001" is an ionizable lipid used as a component in lipid nanoparticle (LNP) formulations for mRNA delivery.[1][2][3][4] A specific, publicly available step-by-step synthesis protocol for an LNP formulation explicitly named "this compound LNP" is not available. The following protocol is a representative guide based on established microfluidic mixing techniques for formulating LNPs with a novel ionizable lipid like this compound, intended for the delivery of nucleic acids such as mRNA or siRNA.[5][6][7]

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, famously utilized in the mRNA-based COVID-19 vaccines.[8][9] These nanoparticles are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[10][11] The ionizable lipid is a critical component, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids.[] At physiological pH, it becomes neutral, reducing toxicity.[] This lipid also aids in the endosomal escape of the cargo into the cytoplasm.[]

This compound is a novel ionizable lipid designed for the development of LNPs for siRNA, mRNA, and vaccine delivery.[1][13] This protocol provides a detailed, step-by-step methodology for the synthesis and characterization of LNPs using this compound via microfluidic mixing, a reproducible and scalable method that allows for precise control over nanoparticle size and distribution.[5][6][14]

Materials and Reagents

ComponentDescriptionRecommended Supplier
Ionizable Lipid This compoundMedKoo Biosciences, Cayman Chemical
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids
Structural Lipid CholesterolSigma-Aldrich
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
Nucleic Acid mRNA or siRNA cargoUser-defined
Solvent Ethanol (B145695), 200 Proof, Molecular Biology GradeSigma-Aldrich
Aqueous Buffer 50 mM Citrate (B86180) Buffer, pH 4.0Prepare in-house
Dialysis Buffer 1X Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific

Equipment

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)

  • Syringe pumps

  • Glass syringes (various sizes)

  • Microfluidic chip (e.g., herringbone mixer)[7]

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Experimental Protocols

Stock Solution Preparation
  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 200-proof ethanol.

    • Combine this compound, DSPC, Cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5 .[15]

    • The total lipid concentration should be between 10-25 mM. For example, to prepare 1 mL of a 12.5 mM total lipid stock:

      • This compound: 6.25 µmol

      • DSPC: 1.25 µmol

      • Cholesterol: 4.81 µmol

      • DMG-PEG 2000: 0.19 µmol

    • Vortex thoroughly until all lipids are fully dissolved.

  • Aqueous Phase (Nucleic Acid Solution):

    • Dissolve the mRNA or siRNA cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 - 0.5 mg/mL).

    • Ensure the solution is clear and free of particulates. This acidic buffer is crucial for protonating the ionizable amine of this compound, enabling electrostatic interaction with the nucleic acid.

LNP Synthesis via Microfluidic Mixing

The core of LNP synthesis is the rapid mixing of the lipid-ethanol phase with the aqueous-nucleic acid phase.[6][7] This process, known as nanoprecipitation, causes the lipids to self-assemble around the nucleic acid cargo.[6]

  • System Setup:

    • Prime the microfluidic system according to the manufacturer's instructions to remove any air bubbles.

    • Load the lipid stock solution into a glass syringe and place it on one syringe pump.

    • Load the aqueous nucleic acid solution into a separate glass syringe and place it on the second syringe pump.

  • Mixing Parameters:

    • Set the Flow Rate Ratio (FRR) of the aqueous phase to the ethanol phase to 3:1 .[16]

    • Set the Total Flow Rate (TFR) between 2 mL/min and 12 mL/min. A higher TFR generally results in smaller LNPs.[5]

    • For example, for a TFR of 12 mL/min and an FRR of 3:1:

      • Aqueous Phase Flow Rate: 9 mL/min

      • Ethanol Phase Flow Rate: 3 mL/min

  • LNP Formulation:

    • Start the syringe pumps to initiate mixing through the microfluidic chip.

    • Collect the resulting translucent LNP solution from the outlet port into a sterile, RNase-free tube. The solution will contain approximately 25% ethanol.

Downstream Processing: Purification and Concentration
  • Buffer Exchange and Ethanol Removal:

    • To remove ethanol and raise the pH to a physiological level, dialyze the collected LNP solution against 1X PBS (pH 7.4).

    • Transfer the LNP solution to a pre-wetted dialysis cassette (10K MWCO).

    • Perform dialysis overnight at 4°C against a large volume of PBS (e.g., 2L), changing the buffer at least twice. This step neutralizes the surface charge of the LNPs, which is important for in vivo stability.

  • Concentration and Sterile Filtration:

    • If necessary, concentrate the purified LNPs using centrifugal filter units (e.g., Amicon® Ultra, 10K MWCO).

    • For in vitro or in vivo use, sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

LNP Characterization

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute a small aliquot of the final LNP suspension in 1X PBS. Measure the hydrodynamic diameter (Z-average) and PDI.

  • Expected Results: For effective in vivo delivery, aim for a particle size between 80-150 nm with a PDI < 0.2, indicating a monodisperse population.[5][9]

Nucleic Acid Encapsulation Efficiency
  • Method: Quant-iT™ RiboGreen™ assay (or PicoGreen™ for dsDNA).[]

  • Protocol: This assay measures the amount of unencapsulated (free) nucleic acid.

    • Measure the total RNA content by disrupting a sample of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) and then adding the RiboGreen™ reagent.

    • Measure the free RNA by adding RiboGreen™ reagent to an intact LNP sample (without surfactant).

    • Calculate the encapsulation efficiency (%EE) using the formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100%

  • Expected Results: A high encapsulation efficiency (>90%) is desirable.[]

Data Presentation

The following table summarizes typical formulation parameters and expected characterization results for a generic mRNA-LNP formulation.

ParameterValue / RangePurpose
Lipid Molar Ratio This compound : 50%DSPC : 10%Cholesterol : 38.5%DMG-PEG 2000 : 1.5%Defines the structure, stability, and efficacy of the LNP.[10]
N:P Ratio 4:1 to 10:1Ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid backbone; affects encapsulation.[16]
Flow Rate Ratio (Aqueous:Ethanol) 3:1Controls the rate of nanoprecipitation and self-assembly.
Total Flow Rate (TFR) 2 - 12 mL/minInfluences particle size; higher TFR generally leads to smaller particles.
Target Particle Size (Z-average) 80 - 150 nmCritical for biodistribution and cellular uptake.
Target Polydispersity Index (PDI) < 0.2Indicates a uniform and monodisperse particle population.
Target Encapsulation Efficiency > 90%Ensures efficient delivery of the nucleic acid cargo.

Visualization of Experimental Workflow

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Synthesis & Purification cluster_characterization Characterization lipid_prep 1. Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixing 3. Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) lipid_prep->mixing Ethanol Phase rna_prep 2. Prepare Nucleic Acid (mRNA / siRNA) in Citrate Buffer (pH 4.0) rna_prep->mixing Aqueous Phase dialysis 4. Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) mixing->dialysis Crude LNPs (~25% EtOH) filtration 5. Sterile Filtration (0.22 µm Filter) dialysis->filtration Purified LNPs dls Size & PDI (DLS) filtration->dls Final LNP Product ee Encapsulation Efficiency (RiboGreen Assay) filtration->ee Final LNP Product

Caption: Workflow for LNP synthesis using microfluidics.

References

Troubleshooting & Optimization

assessing ATX-01 safety and tolerability in participants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety and tolerability assessment of ATX-01, an investigational antisense oligonucleotide for the treatment of Myotonic Dystrophy Type 1 (DM1).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pre-clinical and clinical research involving ATX-01.

Question Answer
How are potential adverse events (AEs) monitored in the ATX-01 clinical trial? In the Phase 1/2a ArthemiR™ trial, adverse events are meticulously recorded and analyzed.[1] This includes any unexpected medical issues that arise during the study. Regular monitoring of vital signs, laboratory tests (including blood tests), and electrocardiograms (ECGs) are conducted to detect any concerning changes.[1]
What are the key safety and tolerability endpoints of the ATX-01 clinical trial? The primary focus of the ArthemiR™ trial is to determine the safety and tolerability of single and multiple ascending doses of ATX-01.[2][3] This is assessed through the monitoring of adverse events, laboratory test results, ECGs, and vital signs.[1]
What should be done if a participant experiences a serious adverse event (SAE)? Standard clinical trial protocols for reporting and managing SAEs should be strictly followed. This includes immediate notification to the study sponsor and relevant regulatory authorities. The participant should receive appropriate medical care, and the event should be thoroughly investigated to determine its potential relationship to the study drug.
Are there any specific contraindications for participation in the ATX-01 trial? Yes, the ArthemiR™ trial has specific inclusion and exclusion criteria. For instance, participants with congenital DM1 are excluded.[4] Also, individuals with a Medical Research Council Muscle Scale score of less than 4 on ankle dorsiflexion or significant tibialis anterior atrophy are not eligible.[4] The use of mexiletine (B70256) or other agents for myotonia within a specific timeframe prior to screening is also an exclusion criterion.[4]

Frequently Asked Questions (FAQs)

Question Answer
What is ATX-01? ATX-01 is an investigational drug being developed for the treatment of Myotonic Dystrophy Type 1 (DM1).[1] It is an antisense oligonucleotide, specifically an anti-miR, that targets and inhibits a microRNA known as miR-23b.[1][5]
How does ATX-01 work? ATX-01 has a dual mechanism of action.[2][3] It inhibits miR-23b, which is a regulator of the MBNL (Muscleblind-like) proteins.[2][3] This inhibition is intended to increase MBNL protein levels and reduce toxic DMPK mRNA, addressing the underlying molecular causes of DM1.[2][6]
What is the current clinical trial phase for ATX-01? ATX-01 is currently in a Phase 1/2a clinical trial named ArthemiR™.[1][2] This trial is a double-blind, placebo-controlled study evaluating single and multiple ascending doses.[2][7]
What is the primary objective of the ArthemiR™ trial? The main goal is to assess the safety and tolerability of ATX-01 in adults with classic Myotonic Dystrophy Type 1.[1][2]
Besides safety, what other outcomes are being measured in the trial? The trial will also investigate how the body processes ATX-01 (pharmacokinetics) and its effects on the disease (pharmacodynamics).[7] Efficacy measures include video hand opening time and ankle dorsiflexion strength.[1] Biomarkers such as MBNL levels and splicing index are also being investigated.[2]
How is the ArthemiR™ trial structured? The trial consists of two parts: a single-ascending dose (SAD) part where participants receive one dose of ATX-01 or a placebo, and a multiple-ascending dose (MAD) part where participants receive three doses.[1][4][7]

Experimental Protocols

Safety and Tolerability Assessment Protocol

This protocol outlines the key methodologies for assessing the safety and tolerability of ATX-01 in the ArthemiR™ clinical trial.

  • Adverse Event (AE) Monitoring and Reporting:

    • All AEs, whether serious or non-serious, are recorded at each study visit.

    • AEs are graded for severity and assessed for their potential relationship to the study drug.

    • Serious Adverse Events (SAEs) are reported to the regulatory authorities and the ethics committee within the stipulated timelines.

  • Laboratory Safety Tests:

    • Hematology: Complete blood count with differential.

    • Serum Chemistry: Panels to assess liver function (ALT, AST, bilirubin), kidney function (creatinine, BUN), electrolytes, and other metabolic markers.

    • Urinalysis: Standard urinalysis parameters.

    • Blood samples are collected at screening, prior to dosing, and at specified time points post-dosing.

  • Vital Signs:

    • Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.

  • Electrocardiogram (ECG):

    • Standard 12-lead ECGs are performed at screening and at multiple time points during the trial to monitor for any cardiac effects.

Visualizations

ATX_01_Mechanism_of_Action cluster_0 Molecular Pathogenesis of DM1 cluster_1 Therapeutic Intervention DMPK Toxic DMPK mRNA MBNL_seq MBNL Sequestration DMPK->MBNL_seq sequesters Reduced_DMPK Reduced Toxic DMPK mRNA miR23b miR-23b (upregulated) MBNL_prod MBNL Protein Production miR23b->MBNL_prod inhibits Increased_MBNL Increased MBNL Protein Levels Spliceopathy Spliceopathy & DM1 Symptoms MBNL_seq->Spliceopathy leads to ATX01 ATX-01 ATX01->DMPK reduces ATX01->miR23b inhibits Correction Correction of Splicing Reduced_DMPK->Correction contributes to Increased_MBNL->Correction leads to

Caption: Mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.

ArthemiR_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_sad Part 1: Single Ascending Dose (SAD) cluster_mad Part 2: Multiple Ascending Dose (MAD) Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization SAD_Dose Single Dose (ATX-01 or Placebo) Randomization->SAD_Dose SAD Cohorts MAD_Dose Multiple Doses (ATX-01 or Placebo) Randomization->MAD_Dose MAD Cohorts SAD_Safety Safety & Tolerability Monitoring (AEs, Labs, ECGs, Vitals) SAD_Dose->SAD_Safety SAD_PKPD PK/PD Assessment SAD_Safety->SAD_PKPD MAD_Safety Safety & Tolerability Monitoring (AEs, Labs, ECGs, Vitals) MAD_Dose->MAD_Safety MAD_PKPD PK/PD & Efficacy Assessment MAD_Safety->MAD_PKPD

Caption: Workflow of the ArthemiR™ Phase 1/2a clinical trial.

References

ATX-01 Therapy: Technical Support Center for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of ATX-01, an antisense oligonucleotide (ASO) therapy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target effects for antisense oligonucleotide (ASO) therapies like ATX-01?

A1: Off-target effects of ASOs are primarily hybridization-dependent. This occurs when the ASO binds to unintended RNA molecules that have a similar, though not identical, sequence to the intended target, miR-23b. This can lead to two main types of off-target effects:

  • RNase H-mediated degradation: If ATX-01, as a gapmer ASO, binds to an unintended mRNA, it can recruit RNase H, leading to the cleavage and degradation of that mRNA and a subsequent reduction in the corresponding protein.[1][2][3]

  • Steric hindrance: Binding of ATX-01 to an off-target pre-mRNA can interfere with the binding of splicing factors, leading to altered splicing of the unintended transcript.[4][5][6]

Off-target binding can occur in both exonic and intronic regions of pre-mRNAs.[7]

Q2: How can I predict potential off-target effects of ATX-01 in my experimental system?

A2: In silico analysis is the first step in predicting potential off-target effects. This involves using bioinformatics tools to search for sequences in the human transcriptome that are complementary to the ATX-01 sequence, allowing for a certain number of mismatches or bulges.[1][2][3] Tools like BLAST and RNAhybrid can be used for this purpose. The output will be a list of potential off-target genes that can then be experimentally validated.[4]

Q3: What are the recommended experimental approaches to identify and validate off-target effects?

A3: A two-step process is recommended:

  • Transcriptome-wide analysis: Techniques like microarray or RNA-sequencing (RNA-seq) provide a global view of gene expression changes following ATX-01 treatment.[1][6] This allows for the identification of all genes that are significantly up- or down-regulated.

  • Validation of candidate off-targets: Genes identified through in silico prediction or transcriptome-wide analysis should be validated using a more targeted and quantitative method, such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).[7][8][9]

Q4: How does the number of mismatches between ATX-01 and an off-target RNA influence the likelihood of an off-target effect?

A4: The degree of complementarity is a critical factor. Generally, the fewer mismatches there are, the higher the likelihood and potency of the off-target effect.[1][10][11] ASOs can often tolerate one to two mismatches and still induce degradation of the off-target transcript.[11] However, the position of the mismatch within the ASO sequence also plays a role.

Q5: Can the concentration of ATX-01 affect the extent of off-target effects?

A5: Yes, off-target effects are often dose-dependent.[12][13] Using the lowest effective concentration of ATX-01 can help to minimize off-target effects while still achieving the desired on-target activity. It is crucial to perform a dose-response analysis for both on-target and potential off-target genes.

Troubleshooting Guides

Troubleshooting Inconsistent or Unexpected Results in Off-Target Analysis
Issue Potential Cause Recommended Solution
High variability in RT-qPCR results for potential off-targets Pipetting errors, especially with small volumes.Ensure pipettes are calibrated. Use a master mix for reaction setup to minimize well-to-well variation.
Poor RNA quality or integrity.Assess RNA integrity using a Bioanalyzer or similar device. Repeat RNA extraction if necessary.
Suboptimal primer/probe design for RT-qPCR.Verify primer specificity using BLAST and ensure they span an exon-exon junction to avoid amplifying genomic DNA. Perform a melt curve analysis to check for a single product.
No knockdown observed for a predicted off-target gene The in silico prediction was a false positive.Focus on validating hits from transcriptome-wide screening (microarray or RNA-seq) as these have experimental evidence.
The off-target gene is not expressed in your cell type.Check baseline expression levels of the off-target gene in your control samples.
RT-qPCR assay is not sensitive enough.Optimize the RT-qPCR assay, including primer and probe concentrations and annealing temperature.
Discrepancy between microarray/RNA-seq and RT-qPCR data Microarray probes may have cross-hybridized.Rely on the RT-qPCR data for validation as it is generally more specific.
Different normalization methods were used.Ensure consistent and appropriate normalization strategies are applied across both platforms.
Splicing changes are affecting RT-qPCR primer binding sites.Design primers in regions of the transcript that are not affected by potential alternative splicing events.

Quantitative Data Summary

The following tables summarize the expected relationship between ASO characteristics and off-target effects based on published literature for similar ASO platforms.

Table 1: Correlation of Mismatches with Off-Target Knockdown Efficiency

Number of MismatchesExpected Off-Target KnockdownPotency Relative to On-Target
0 (Perfect Match to off-target)HighCan be comparable to on-target
1Moderate to HighOften within 10-fold of on-target
2Low to ModeratePotency is typically significantly reduced
3+Very Low / NegligibleGenerally considered to have minimal effect

Note: The exact knockdown efficiency can vary depending on the position of the mismatch, the specific off-target gene, and the ASO chemistry.

Table 2: Dose-Response Relationship for On- and Off-Target Effects

ATX-01 ConcentrationOn-Target (miR-23b) EffectPotential Off-Target Effects
Low (e.g., 1-10 nM)Effective knockdownMinimal to none
Medium (e.g., 10-50 nM)Saturating knockdownLow to moderate, especially for off-targets with few mismatches
High (e.g., >50 nM)Saturating knockdownIncreased likelihood and magnitude of off-target effects

Note: The optimal therapeutic window is where on-target effects are maximized and off-target effects are minimized. This needs to be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: Transcriptome-wide Off-Target Analysis using RNA-seq
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with ATX-01 at various concentrations (e.g., 10 nM, 50 nM, 100 nM) and a negative control ASO for 24-48 hours. Include an untreated or vehicle-treated control.

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high-quality RNA with a RIN > 8.

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in ATX-01 treated samples compared to controls.

Protocol 2: Validation of Off-Target Gene Expression by RT-qPCR
  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA (from the same samples used for RNA-seq if possible) using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.

  • qPCR Primer Design: Design primers specific to the candidate off-target genes. Primers should ideally span an exon-exon junction.

  • qPCR Reaction Setup: Set up qPCR reactions in triplicate using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers. Include a no-template control for each primer set.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the off-target genes using the delta-delta Ct method, normalizing to one or more stable housekeeping genes.

Visualizations

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Screening cluster_validation Validation insilico Predict potential off-targets (BLAST, RNAhybrid) candidate_selection Select candidate off-target genes insilico->candidate_selection treatment Treat cells with ATX-01 and controls rna_extraction Total RNA Extraction treatment->rna_extraction rnaseq Transcriptome-wide analysis (RNA-seq / Microarray) rna_extraction->rnaseq diff_exp Identify differentially expressed genes rnaseq->diff_exp diff_exp->candidate_selection rt_qpcr RT-qPCR validation candidate_selection->rt_qpcr dose_response Dose-response analysis rt_qpcr->dose_response confirmation Confirm off-target effects dose_response->confirmation

Caption: Workflow for identifying and validating off-target effects of ATX-01.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects ASO ATX-01 miR23b miR-23b ASO->miR23b Inhibition off_target_rna Off-target mRNA (e.g., with 1-2 mismatches) ASO->off_target_rna Hybridization MBNL1 MBNL1 Protein (Increased) miR23b->MBNL1 Represses DMPK Toxic DMPK mRNA (Reduced) miR23b->DMPK Indirectly Affects therapeutic_effect Therapeutic Effect (DM1) MBNL1->therapeutic_effect DMPK->therapeutic_effect protein_down Unintended Protein Downregulation off_target_rna->protein_down Degradation downstream Perturbation of Signaling Pathways (e.g., Apoptosis, Immune Response) protein_down->downstream

Caption: On-target vs. potential off-target pathways of ATX-01 therapy.

References

Navigating the Frontier of Myotonic Dystrophy Type 1 Research: A Technical Guide to the ATX-01 ArthemiR Trial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the ongoing clinical investigation of ATX-01. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific queries that may arise during the evaluation of the ArthemiR trial data and protocols for this novel therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of the ATX-01 dose escalation study?

The primary objective of the Phase 1/2a ArthemiR clinical trial is to evaluate the safety and tolerability of single and multiple ascending doses of ATX-01 in participants with Myotonic Dystrophy Type 1 (DM1).[1][2] Efficacy is being assessed as a secondary and exploratory objective.[2]

Q2: What is the mechanism of action of ATX-01?

ATX-01 is an antisense oligonucleotide, specifically an antimiR, designed to target and inhibit microRNA 23b (miR-23b).[3][4] In DM1, the sequestration of Muscleblind-like (MBNL) proteins by toxic dystrophia myotonica protein kinase (DMPK) mRNA and the overexpression of miR-23b lead to a decrease in available MBNL.[3][5] ATX-01 has a dual mechanism of action: it aims to increase MBNL protein production and reduce the toxic DMPK mRNA, thereby increasing the overall levels of active MBNL.[1][3][5]

Q3: What are the key eligibility criteria for participants in the ArthemiR trial?

Key inclusion criteria include a diagnosis of classic Myotonic Dystrophy Type 1, age between 18 and 64 years, and the ability to walk.[6] Exclusion criteria include a diagnosis of congenital DM1 and the use of certain medications for myotonia within a specific timeframe before screening.[7][8]

Q4: How is the dose escalation being conducted in the ArthemiR trial?

The ArthemiR trial is a double-blind, placebo-controlled study with two parts: a single ascending dose (SAD) and a multiple ascending dose (MAD) phase.[1][6] In the SAD part, participants receive a single dose of ATX-01 or a placebo.[6] The MAD part involves participants receiving three doses of ATX-01 or a placebo.[6] The trial design includes multiple dose levels, with an independent group of experts reviewing safety data before escalating to the next dose level.[6]

Troubleshooting Guides

Issue 1: Difficulty in interpreting biomarker data for target engagement.

  • Guidance: The key biomarkers for assessing target engagement of ATX-01 are MBNL protein levels and the RNA splicing index.[3][5] It is crucial to establish a reliable baseline for these markers for each participant. Given the variability of DM1, consider longitudinal sampling to understand the natural fluctuation of these biomarkers. Correlate changes in MBNL levels and splicing patterns with the pharmacokinetic profile of ATX-01 to establish a dose-response relationship.

Issue 2: Assessing preliminary clinical efficacy in a safety-focused trial.

  • Guidance: While the primary focus is safety, the ArthemiR trial includes exploratory clinical endpoints.[2] These include measurements of muscle function such as video hand opening time and ankle dorsiflexion strength, as well as patient-reported outcomes.[4][5] When analyzing this data, it is important to remember the small sample size per dose cohort. Look for trends and consistency across multiple endpoints rather than relying on a single measure. Any observed changes should be interpreted with caution and will require confirmation in larger, later-phase trials.

Issue 3: Managing expectations for dose-dependent adverse events.

  • Guidance: In any dose-escalation study, an increase in the frequency or severity of adverse events (AEs) with higher doses is a possibility. Meticulous documentation of all AEs, regardless of perceived relatedness to the study drug, is critical. For a novel modality like an antimiR, be vigilant for unexpected off-target effects. The trial protocol will have predefined dose-limiting toxicities (DLTs) that will guide decisions on dose escalation.

Data Presentation

Table 1: ArthemiR Trial (NCT06300307) Design Summary

Parameter Description Reference
Trial Phase Phase 1/2a[1]
Trial Design Double-blind, placebo-controlled, single and multiple ascending dose[1][6]
Participant Population Male and female participants aged 18 to 64 with classic Myotonic Dystrophy Type 1 (DM1)[6]
Primary Objective To assess the safety and tolerability of ATX-01[1][2]
Secondary Objectives To investigate target engagement at the muscle level via biomarkers (MBNL levels, splicing index)[2]
Exploratory Objectives To evaluate clinical endpoints related to muscle function and patient-reported outcomes[2]
Intervention Intravenous administration of ATX-01 or placebo[6]

Table 2: Key Efficacy and Biomarker Assessments

Assessment Type Specific Measures Purpose Reference
Biomarkers MBNL protein levels, RNA splicing indexTo confirm target engagement and biological activity of ATX-01 at the molecular level.[3][5]
Pharmacokinetics Maximum observed plasma concentration (Cmax), Area under the plasma concentration-time curve (AUC)To understand the absorption, distribution, metabolism, and excretion of ATX-01.[5]
Clinical Outcomes (Muscle Function) Video hand opening time, Ankle dorsiflexion strength (quantitative myometry)To assess for preliminary signals of clinical improvement in muscle function.[4][5]
Patient-Reported Outcomes Activities of Daily Living questionnaireTo evaluate the impact of ATX-01 on the daily lives of participants.[5]

Experimental Protocols & Methodologies

Protocol 1: Assessment of Target Engagement via Muscle Biopsy

  • Sample Collection: Muscle biopsies are collected from participants at baseline and at specified time points post-dosing as defined in the clinical trial protocol.

  • Sample Processing: A portion of the biopsy is snap-frozen for RNA and protein analysis. The remaining tissue is processed for histological examination.

  • MBNL Protein Quantification: Total protein is extracted from the muscle tissue. MBNL protein levels are quantified using a validated immunoassay, such as a Western blot or ELISA, with normalization to a housekeeping protein to control for loading variations.

  • RNA Splicing Analysis: Total RNA is extracted from the muscle tissue. Reverse transcription-polymerase chain reaction (RT-PCR) is performed on a panel of MBNL-sensitive exons to determine the splicing index. Changes in the ratio of spliced isoforms are indicative of restored MBNL function.

Visualizations

Caption: Dual mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.

ArthemiR_Trial_Workflow cluster_SAD Part 1: Single Ascending Dose (SAD) cluster_MAD Part 2: Multiple Ascending Dose (MAD) Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization (ATX-01 or Placebo) Screening->Randomization SAD_Dose1 Dose Level 1 Randomization->SAD_Dose1 MAD_Dose2 Dose Level 2 Randomization->MAD_Dose2 Safety_Review Safety Data Review (Independent Experts) SAD_Dose1->Safety_Review SAD_Dose2 Dose Level 2 SAD_Dose2->Safety_Review SAD_Dose3 Dose Level 3 SAD_Dose3->Safety_Review SAD_Dose4 Dose Level 4 Follow_up Follow-up (Safety & Biomarker Assessment) SAD_Dose4->Follow_up MAD_Dose2->Safety_Review MAD_Dose3 Dose Level 3 MAD_Dose3->Safety_Review MAD_Dose4 Dose Level 4 MAD_Dose4->Follow_up Safety_Review->SAD_Dose2 Safety_Review->SAD_Dose3 Safety_Review->SAD_Dose4 Safety_Review->MAD_Dose3 Safety_Review->MAD_Dose4

Caption: High-level workflow of the ArthemiR Phase 1/2a clinical trial.

References

Technical Support Center: Systemic Delivery of Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the systemic delivery of antisense oligonucleotides (ASOs), with a special focus on novel delivery platforms like that of ATX-01.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with systemically delivered ASOs.

Issue Potential Cause Recommended Action
Low or No Target Knockdown Poor ASO Stability: Degradation by nucleases in the bloodstream.[1][2]- Utilize chemically modified ASOs (e.g., Phosphorothioate (PS) backbone, 2'-O-methoxyethyl (MOE), Locked Nucleic Acid (LNA)) to increase nuclease resistance.[3] - Consider delivery vehicles like lipid nanoparticles (LNPs) to protect the ASO.[3]
Inefficient Cellular Uptake: The ASO is not effectively entering the target cells.- For liver-targeted delivery, consider conjugating the ASO with N-acetylgalactosamine (GalNAc). - For muscle and brain delivery, conjugation with moieties like oleic acid (as with ATX-01) can enhance uptake.[4][5][6] - Increase the administered dose after performing a dose-response study.
Endosomal Entrapment: The ASO is taken up by cells but remains trapped in endosomes and cannot reach its target RNA in the cytoplasm or nucleus.[1][2]- Employ delivery strategies that facilitate endosomal escape, such as using specific lipid formulations or cell-penetrating peptides. - Some ASO chemistries and conjugates may inherently possess better endosomal escape properties.
Off-Target Effects Hybridization-Dependent Off-Targets: The ASO binds to unintended RNAs with partial sequence complementarity, leading to their degradation.[7][8][9]- Perform a thorough bioinformatics analysis (e.g., BLAST) against the relevant transcriptome to identify potential off-target sequences.[10] - Redesign the ASO to target a more unique sequence within the target RNA. - Include mismatched or scrambled control ASOs in your experiments to differentiate on-target from off-target effects.[10]
Hybridization-Independent Toxicity: The ASO interacts with cellular proteins in a sequence-independent manner, causing toxicity.- Modify the ASO chemistry. For example, reducing the number of PS modifications can sometimes mitigate protein-binding-related toxicity. - Test multiple ASO sequences targeting the same RNA to identify candidates with the most favorable safety profile.
Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) Accumulation in Liver and Kidneys: ASOs, particularly those with a PS backbone, tend to accumulate in the liver and kidneys, which can lead to organ damage.[11]- Monitor liver function by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[12] - Assess kidney function through markers like blood urea (B33335) nitrogen (BUN) and creatinine. - Consider targeted delivery strategies to reduce exposure to non-target organs.
Immunostimulation: Certain ASO sequences (e.g., those containing CpG motifs) can trigger an immune response.- Screen ASO sequences for immunostimulatory motifs and avoid them in the design. - Chemical modifications can also modulate the immune response.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to effective systemic ASO delivery?

A1: The primary challenges for systemically administered ASOs are:

  • Nuclease Degradation: Unmodified ASOs are rapidly broken down by enzymes in the blood.[1][2]

  • Renal Clearance: ASOs can be quickly filtered out of the blood by the kidneys.

  • Limited Biodistribution: ASOs predominantly accumulate in the liver and kidneys, with poor uptake in other tissues like muscle and the central nervous system (CNS).[1][2]

  • Cellular Uptake and Endosomal Escape: ASOs need to be taken up by target cells and then escape from endosomes to reach their RNA targets in the cytoplasm or nucleus.[1][2]

Q2: How does a compound like ATX-01 address these delivery challenges?

A2: ATX-01 is an antisense oligonucleotide conjugated with oleic acid. This fatty acid conjugation is a key feature of its delivery platform and helps to overcome several delivery hurdles:

  • Enhanced Muscle and Brain Delivery: The oleic acid moiety is thought to facilitate the transport of the ASO across the cell membranes of muscle and potentially brain cells, tissues that are notoriously difficult to target with naked ASOs.[4][5][6]

  • Increased Plasma Protein Binding: Fatty acid conjugation can increase the binding of the ASO to plasma proteins like albumin.[4][5][6] This can reduce renal clearance and prolong the ASO's circulation time, increasing the opportunity for uptake into target tissues.

Q3: What is the mechanism of action of ATX-01?

A3: ATX-01 is designed to treat Myotonic Dystrophy Type 1 (DM1). It is an antimiR that works by inhibiting microRNA-23b (miR-23b). In DM1, miR-23b is upregulated and represses the expression of MBNL proteins. By inhibiting miR-23b, ATX-01 aims to increase MBNL protein levels, which can help to correct the splicing defects that are a hallmark of DM1.

Q4: What are the most common chemical modifications used in ASOs and what are their functions?

A4:

  • Phosphorothioate (PS) Backbone: A sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone. This modification confers nuclease resistance and enhances binding to plasma proteins.[3]

  • 2'-O-Methoxyethyl (MOE) and 2'-O-Methyl (OMe): These modifications to the ribose sugar increase binding affinity to the target RNA and enhance nuclease resistance.

  • Locked Nucleic Acid (LNA) and Constrained Ethyl (cEt): These bicyclic modifications "lock" the ribose sugar in a conformation that is optimal for binding to RNA, leading to very high binding affinity.

Q5: How can I assess the biodistribution of my ASO in vivo?

A5: The biodistribution of ASOs can be quantified using several methods:

  • Quantitative PCR (qPCR): This method involves designing primers and probes that can specifically amplify and detect the ASO sequence in RNA or DNA extracts from different tissues.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies that can specifically recognize and bind to the ASO.

  • Fluorescence or Radiolabeling: The ASO can be labeled with a fluorescent dye or a radioactive isotope, and its distribution can be tracked using imaging techniques or by measuring the signal in homogenized tissues.

Data Summaries

Table 1: Representative Biodistribution of a Systemically Administered Phosphorothioate ASO in Mice (24 hours post-injection)
Organ ASO Concentration (µg/g of tissue)
Liver50 - 150
Kidney200 - 400
Spleen20 - 60
Bone Marrow10 - 40
Heart1 - 5
Lung5 - 15
Muscle< 1
Brain< 0.1

Note: These are representative values and can vary depending on the specific ASO chemistry, sequence, and mouse strain.

Table 2: Typical Half-Life of Different ASO Chemistries in Plasma and Liver
ASO Chemistry Plasma Half-Life (hours) Liver Half-Life (days)
Unmodified Oligodeoxynucleotide< 0.5< 1
Phosphorothioate (PS)1 - 37 - 14
2'-O-Methoxyethyl (MOE) + PS2 - 414 - 28
Locked Nucleic Acid (LNA) + PS2 - 5> 28
Table 3: Potential Hepatotoxicity Markers Following Systemic ASO Administration in Preclinical Studies
ASO Type Dose Range (mg/kg/week) Observed Change in ALT/AST
PS-ASO10 - 501.5 - 5 fold increase
2'-MOE ASO10 - 501 - 3 fold increase
LNA ASO5 - 252 - 10+ fold increase
GalNAc-conjugated ASO1 - 10Generally well-tolerated at therapeutic doses, potential for increase at higher doses

Note: ALT = Alanine Aminotransferase, AST = Aspartate Aminotransferase. These values are illustrative and highly dependent on the ASO sequence, duration of treatment, and animal model.[12][13]

Experimental Protocols

Protocol 1: Quantification of ASO Biodistribution in Mouse Tissues using qPCR

Objective: To quantify the amount of ASO present in different tissues following systemic administration.

Materials:

  • Tissues from ASO-treated and control mice

  • TRIzol reagent or similar for RNA/DNA extraction

  • qPCR primers and probe specific for the ASO sequence

  • Reverse transcriptase and cDNA synthesis kit (if quantifying from RNA)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • Tissue Homogenization and Nucleic Acid Extraction: a. Excise tissues of interest and immediately snap-freeze in liquid nitrogen. b. Homogenize a known weight of tissue (e.g., 20-30 mg) in TRIzol reagent using a bead beater or rotor-stator homogenizer. c. Extract total RNA or DNA according to the manufacturer's protocol.

  • Standard Curve Preparation: a. Prepare a serial dilution of the ASO of known concentration to be used as a standard curve.

  • Reverse Transcription (for RNA quantification): a. If quantifying the ASO from RNA, perform reverse transcription on the extracted RNA to generate cDNA.

  • qPCR Analysis: a. Set up qPCR reactions containing the extracted nucleic acid (or cDNA), ASO-specific primers and probe, and qPCR master mix. b. Run the qPCR plate on a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis: a. Generate a standard curve by plotting the Cq values against the log of the ASO concentration. b. Determine the concentration of the ASO in the tissue samples by interpolating their Cq values on the standard curve. c. Normalize the ASO concentration to the initial weight of the tissue.

Protocol 2: Measurement of Target mRNA Knockdown in Tissues by RT-qPCR

Objective: To determine the efficacy of an ASO in reducing the expression of its target mRNA in a specific tissue.

Materials:

  • Tissues from ASO-treated and control mice

  • TRIzol reagent or similar for RNA extraction

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers and probe for the target mRNA and a housekeeping gene (e.g., GAPDH, Actin)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment: a. Extract total RNA from homogenized tissues as described in Protocol 1. b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: a. Synthesize cDNA from the DNase-treated RNA using a reverse transcriptase kit.

  • qPCR Analysis: a. Set up qPCR reactions for both the target mRNA and the housekeeping gene using the synthesized cDNA as a template.

  • Data Analysis: a. Calculate the delta Cq (ΔCq) for each sample: ΔCq = Cq (target gene) - Cq (housekeeping gene). b. Calculate the delta-delta Cq (ΔΔCq) by normalizing the ΔCq of the ASO-treated samples to the average ΔCq of the control samples: ΔΔCq = ΔCq (treated) - ΔCq (control). c. Calculate the fold change in gene expression using the 2-ΔΔCq method. The percentage of knockdown is (1 - 2-ΔΔCq) * 100.[14]

Visualizations

Systemic_ASO_Delivery_Challenges cluster_bloodstream Bloodstream cluster_tissue Target Tissue ASO Administration ASO Administration Nuclease Degradation Nuclease Degradation ASO Administration->Nuclease Degradation Challenge Renal Clearance Renal Clearance ASO Administration->Renal Clearance Challenge Protein Binding Protein Binding ASO Administration->Protein Binding Facilitates Delivery Cellular Uptake Cellular Uptake Protein Binding->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape Challenge Target Engagement Target Engagement Endosomal Escape->Target Engagement

Caption: Challenges in the systemic delivery of antisense oligonucleotides.

ATX01_Mechanism_of_Action ATX-01 (anti-miR-23b) ATX-01 (anti-miR-23b) miR-23b miR-23b ATX-01 (anti-miR-23b)->miR-23b Inhibits MBNL mRNA MBNL mRNA miR-23b->MBNL mRNA Represses Translation MBNL Protein MBNL Protein MBNL mRNA->MBNL Protein Translation Splicing Correction Splicing Correction MBNL Protein->Splicing Correction Promotes

Caption: Mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.

Experimental_Workflow_ASO_Efficacy Systemic ASO Administration Systemic ASO Administration Tissue Collection Tissue Collection Systemic ASO Administration->Tissue Collection Nucleic Acid Extraction Nucleic Acid Extraction Tissue Collection->Nucleic Acid Extraction Biodistribution Analysis (qPCR) Biodistribution Analysis (qPCR) Nucleic Acid Extraction->Biodistribution Analysis (qPCR) Target Knockdown Analysis (RT-qPCR) Target Knockdown Analysis (RT-qPCR) Nucleic Acid Extraction->Target Knockdown Analysis (RT-qPCR)

Caption: Experimental workflow for assessing ASO efficacy in vivo.

References

Navigating Biomarker Analysis in ATX-01 Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial information suggests a misunderstanding regarding the therapeutic target of ATX-01. Current clinical research indicates that ATX-01 is under investigation for Myotonic Dystrophy Type 1 (DM1), not Parkinson's Disease (PD) .[1][2][3][4][5] This technical support center is therefore dedicated to providing guidance on biomarker analysis within the context of ATX-01 and its application in DM1 studies.

This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their biomarker analysis for ATX-01 clinical trials.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of key biomarkers in ATX-01 studies for DM1.

Issue 1: High Variability in Muscleblind-like (MBNL) Protein Quantification

Potential Cause Recommended Solution
Inconsistent Sample Collection and Processing Standardize muscle biopsy collection, ensuring rapid freezing and consistent storage conditions to prevent protein degradation.
Variable Protein Extraction Efficiency Optimize protein extraction protocols for muscle tissue. Validate the efficiency of the chosen lysis buffer and sonication/homogenization method.
Antibody Performance Validate the primary antibody for specificity and sensitivity using positive and negative controls. Run a dilution series to determine the optimal antibody concentration.
Western Blotting Technique Ensure consistent protein loading amounts across all wells. Use a total protein stain (e.g., Ponceau S) to verify transfer efficiency. Normalize MBNL levels to a stable housekeeping protein.

Issue 2: Inaccurate Quantification of Dystrophia Myotonica Protein Kinase (DMPK) mRNA

Potential Cause Recommended Solution
RNA Degradation Use an RNA stabilization reagent immediately upon sample collection. Assess RNA integrity (e.g., using an Agilent Bioanalyzer) before proceeding with RT-qPCR.
Poor Primer/Probe Design Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency and specificity through melt curve analysis and gel electrophoresis.
Reverse Transcription Variability Use a consistent amount of high-quality RNA for each reverse transcription reaction. Include no-RT controls to check for genomic DNA contamination.
qPCR Inhibition Perform a dilution series of the cDNA to check for the presence of PCR inhibitors from the sample matrix.

Issue 3: Inconsistent Splicing Index Results

Potential Cause Recommended Solution
Low RNA Input Ensure sufficient and high-quality RNA input for sensitive detection of alternative splicing events.
Choice of Splicing Analysis Method For a comprehensive analysis, consider RNA-sequencing. For targeted analysis of specific splicing events, RT-PCR followed by gel or capillary electrophoresis is a robust method.
Data Analysis Complexity Utilize established bioinformatic pipelines for RNA-seq data analysis. For RT-PCR-based methods, ensure accurate quantification of splice variant ratios.

Frequently Asked Questions (FAQs)

Q1: What are the primary biomarkers being evaluated in the ATX-01 clinical trials for DM1?

The primary biomarkers in the ArthemiR™ trial for ATX-01 include Muscleblind-like (MBNL) protein levels and an RNA splicing index to measure target engagement at the muscle level.[4][5][6]

Q2: What is the mechanism of action of ATX-01?

ATX-01 is an antisense oligonucleotide designed to inhibit microRNA 23b (miR-23b).[1][2][3] In DM1, miR-23b suppresses the production of MBNL proteins. By inhibiting miR-23b, ATX-01 aims to increase MBNL protein levels.[3][4] This has a dual effect: it helps to release MBNL proteins that are sequestered by toxic DMPK mRNA and also reduces the levels of this toxic mRNA.[4][5]

Q3: What are some of the key clinical endpoints being assessed in the ATX-01 trials?

Beyond the molecular biomarkers, clinical endpoints include safety and tolerability, pharmacokinetic parameters (plasma concentration of ATX-01), video hand opening time, and ankle dorsiflexion strength.[4]

Q4: What are the inclusion criteria for participants in the ArthemiR™ trial?

Key inclusion criteria for the Phase 1/2a ArthemiR™ trial include a confirmed diagnosis of DM1 with a CTG expansion of at least 150 repeats in the DMPK gene, and the ability to walk 10 meters without assistive devices.[4]

Experimental Protocols

Protocol 1: Quantification of MBNL Protein Levels by Western Blot

  • Protein Extraction: Homogenize frozen muscle biopsy samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against MBNL (at a pre-validated dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a housekeeping protein (e.g., GAPDH).

Protocol 2: Analysis of RNA Splicing Index by RT-PCR

  • RNA Extraction: Extract total RNA from muscle biopsy samples using a suitable kit and perform DNase treatment to remove genomic DNA.

  • RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer and/or a microfluidics-based system.

  • Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • PCR Amplification: Perform PCR using primers flanking the alternative splicing region of interest.

  • Fragment Analysis: Separate and quantify the PCR products corresponding to the different splice isoforms using capillary electrophoresis or high-resolution agarose (B213101) gel electrophoresis.

  • Splicing Index Calculation: Calculate the splicing index as the ratio of the abundance of the disease-associated splice isoform to the total abundance of all isoforms.

Visualizations

ATX_01_Mechanism_of_Action ATX-01 Mechanism of Action in DM1 cluster_0 Normal Cellular State cluster_1 Myotonic Dystrophy Type 1 (DM1) Pathophysiology cluster_2 Therapeutic Intervention with ATX-01 miR-23b miR-23b MBNL mRNA MBNL mRNA miR-23b->MBNL mRNA Inhibits Translation MBNL Protein MBNL Protein MBNL mRNA->MBNL Protein Translation Normal Splicing Normal Splicing MBNL Protein->Normal Splicing Promotes Reduced MBNL Protein Reduced MBNL Protein Upregulated miR-23b->Reduced MBNL Protein Increased Inhibition Aberrant Splicing Aberrant Splicing Reduced MBNL Protein->Aberrant Splicing Leads to Toxic DMPK mRNA->Reduced MBNL Protein Sequesters ATX-01 ATX-01 ATX-01->Upregulated miR-23b Inhibits ATX-01->Toxic DMPK mRNA Reduces Increased MBNL Protein Increased MBNL Protein Restored Splicing Restored Splicing Increased MBNL Protein->Restored Splicing Promotes Reduced Toxic DMPK mRNA Reduced Toxic DMPK mRNA

Caption: Mechanism of ATX-01 in Myotonic Dystrophy Type 1.

Biomarker_Analysis_Workflow Biomarker Analysis Workflow for ATX-01 Trials Muscle Biopsy Muscle Biopsy Sample Processing Sample Processing Muscle Biopsy->Sample Processing Protein Analysis Protein Analysis Sample Processing->Protein Analysis RNA Analysis RNA Analysis Sample Processing->RNA Analysis Western Blot Western Blot Protein Analysis->Western Blot RT-qPCR / RNA-seq RT-qPCR / RNA-seq RNA Analysis->RT-qPCR / RNA-seq MBNL Protein Quantification MBNL Protein Quantification Western Blot->MBNL Protein Quantification Splicing Index Analysis Splicing Index Analysis RT-qPCR / RNA-seq->Splicing Index Analysis

Caption: Workflow for Biomarker Analysis in ATX-01 Clinical Trials.

References

ATX-001 Lipid Nanoparticle Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX-001 lipid nanoparticles (LNPs). The following sections address common issues related to LNP aggregation and offer solutions based on established principles for ionizable lipid nanoparticle formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound LNPs are aggregating immediately after synthesis. What are the likely causes?

Immediate aggregation of this compound LNPs is often due to suboptimal formulation or process parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: this compound is an ionizable cationic lipid. The pH of your buffer during formulation is critical. At a pH below its pKa, the amine group becomes protonated, leading to a positive surface charge necessary for encapsulating negatively charged cargo like mRNA. However, a very low pH can lead to excessive positive charge and instability, causing aggregation.[1]

  • Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation.

  • Lipid Concentration: A high concentration of lipids during formulation can increase the frequency of particle collisions, promoting aggregation.[2]

  • Solvent Mixing Rate: In methods like microfluidics, the rate of mixing the lipid-ethanol phase with the aqueous cargo phase is crucial. If the mixing is too slow, it can lead to the formation of larger, less stable particles that are prone to aggregation.

Q2: My this compound LNPs look good initially but aggregate during storage. How can I improve their long-term stability?

Aggregation during storage is a common issue and can be influenced by several factors:

  • Storage Temperature: Storing LNP formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce phase separation and aggregation upon thawing.[3][4][5] If freezing is necessary, it should be done rapidly (flash-freezing) and cryoprotectants should be used.

  • Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing is highly recommended to prevent aggregation.[3][4]

  • Inappropriate Buffer: The choice of buffer is crucial for the stability of frozen LNP drug products. Some buffers, like phosphate-buffered saline (PBS), can undergo significant pH changes during freezing and thawing, which can induce aggregation.

  • PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a steric barrier that prevents aggregation.[2] An insufficient concentration of PEG-lipid can lead to instability and aggregation over time. Conversely, too high a concentration can hinder cellular uptake.

Q3: How does the molar ratio of the lipid components affect this compound LNP stability?

The molar ratio of the ionizable lipid (this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid is a critical parameter that influences LNP stability and efficacy.

  • Ionizable Lipid (this compound): This component is crucial for RNA encapsulation and endosomal escape. The optimal percentage is typically around 50 mol%.

  • Helper Lipid (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP. A common starting point is around 10 mol%.

  • Cholesterol: Cholesterol modulates membrane fluidity and stability. A typical concentration is in the range of 38-40 mol%.

  • PEG-Lipid: As mentioned, this component prevents aggregation. A concentration of 1.5-2.5 mol% is a common starting point.

It is essential to empirically optimize these ratios for your specific application to achieve a balance between stability and biological activity.

Data Presentation: Impact of Formulation and Storage Parameters on LNP Aggregation

The following tables summarize quantitative data on how various parameters can influence LNP size (Z-average), Polydispersity Index (PDI), and Zeta Potential. Note: The following data is illustrative and based on studies of LNPs with similar ionizable lipids to this compound, as specific quantitative data for this compound is not publicly available.

Table 1: Effect of Storage Temperature on LNP Stability (Illustrative Data)

Storage Condition (7 days)Z-Average (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Freshly Prepared112.20.15-5.7293.96
25°C (Room Temperature)115.80.16-5.8192.50
4°C (Refrigerator)113.50.15-5.7593.10
-20°C (Freezer)150.30.28-4.9590.20
-80°C (Deep Freezer)250.10.45-3.1085.60

Data adapted from a stability study on mRNA-LNPs.[6]

Table 2: Effect of Cryoprotectant (Sucrose) on LNP Stability After Freeze-Thaw (-80°C)

Sucrose Concentration (w/v)Z-Average (nm)PDI
0%>1000~0.9
5%~150~0.4
10%~120~0.3
30%~115~0.25

Data adapted from a study on the optimization of storage conditions for LNP-formulated RNA.[3]

Table 3: Effect of Aqueous Phase pH on LNP Characteristics (Illustrative Data)

Formulation Buffer pHZ-Average (nm)PDIZeta Potential (mV)
3.01250.18+15
4.01100.15+10
5.01150.16+5
6.01200.17-2
7.41220.18-8

This table presents expected trends for ionizable LNPs. The zeta potential becomes more neutral to negative as the pH approaches and surpasses the pKa of the ionizable lipid.

Experimental Protocols

1. This compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

  • mRNA or siRNA cargo in 100 mM citrate (B86180) buffer, pH 4.0

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • Combine this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will influence particle size.

  • Prepare Aqueous Cargo Solution:

    • Dilute the mRNA or siRNA cargo in 100 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).

    • Set the total flow rate (TFR). Higher TFRs generally result in smaller LNPs.

    • Initiate mixing. The rapid mixing of the two streams will induce LNP self-assembly.

  • Purification/Buffer Exchange:

    • Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) using a dialysis cassette to remove ethanol and exchange the buffer. Perform dialysis at 4°C for at least 2 hours with a buffer change.

  • Sterile Filtration:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

  • Characterization:

    • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

2. LNP Characterization: Dynamic Light Scattering (DLS) and Zeta Potential

a. Dynamic Light Scattering (DLS) for Size and PDI:

  • Dilute a small aliquot of the LNP suspension in 1x PBS (pH 7.4).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • Set the measurement parameters (e.g., temperature at 25°C, dispersant viscosity and refractive index for PBS).

  • Perform the measurement in triplicate to obtain the Z-average diameter and Polydispersity Index (PDI).

b. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in 10 mM HEPES buffer (pH 7.4) or another low ionic strength buffer.

  • Transfer the diluted sample to a zeta potential measurement cell.

  • Place the cell in the instrument.

  • Set the measurement parameters.

  • Perform the measurement to determine the zeta potential.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stock->Microfluidic_Mixing Organic Phase Aqueous_Cargo Prepare Aqueous Cargo (mRNA/siRNA) in Citrate Buffer (pH 4.0) Aqueous_Cargo->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Characterization Size (DLS) PDI Zeta Potential Encapsulation Efficiency Sterile_Filtration->Characterization

Caption: Workflow for this compound Lipid Nanoparticle Formulation.

Troubleshooting_Aggregation cluster_problem Problem Identification cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage cluster_solution Solution Start LNP Aggregation Observed Check_pH Verify Aqueous Buffer pH (Target: pH 4.0) Start->Check_pH Check_Ionic_Strength Reduce Buffer Salt Concentration Start->Check_Ionic_Strength Check_Lipid_Conc Lower Total Lipid Concentration Start->Check_Lipid_Conc Check_Mixing Increase Microfluidic Total Flow Rate Start->Check_Mixing Check_Temp Store at 4°C instead of freezing Start->Check_Temp Add_Cryo Add Cryoprotectant (Sucrose/Trehalose) for freezing Start->Add_Cryo Check_PEG Optimize PEG-Lipid Molar Ratio Start->Check_PEG Check_Buffer Use appropriate buffer for frozen storage Start->Check_Buffer End Stable LNPs Check_pH->End Check_Ionic_Strength->End Check_Lipid_Conc->End Check_Mixing->End Check_Temp->End Add_Cryo->End Check_PEG->End Check_Buffer->End

Caption: Troubleshooting workflow for this compound LNP aggregation.

References

ATX-001 Technical Support Center: Optimizing mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mRNA encapsulation using ATX-001 based lipid nanoparticle (LNP) formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an ionizable cationic lipid.[1][2] It is a critical component in the formulation of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA).[1][2] At a low pH, this compound becomes positively charged, facilitating the encapsulation of negatively charged mRNA through electrostatic interactions.[3][4]

Q2: What is mRNA encapsulation efficiency (EE) and why is it a critical quality attribute? A2: Encapsulation efficiency (EE) is the percentage of the total mRNA that is successfully enclosed within the lipid nanoparticles during the formulation process.[5] It is a critical quality attribute (CQA) because it directly impacts the therapeutic efficacy and required dosage of the drug.[6][7] High EE ensures that a sufficient amount of the mRNA payload is protected from degradation and can be delivered to the target cells.[6]

Q3: What is a good target for mRNA encapsulation efficiency? A3: For mRNA-LNP formulations, the target encapsulation efficiency is typically high, often greater than 90-95%, to maximize the therapeutic potential and ensure a consistent product.[8][9]

Q4: How is encapsulation efficiency typically measured? A4: The most common method is a fluorescence-based assay using a dye like RiboGreen.[6][7] The process involves measuring the amount of unencapsulated (free) mRNA, then lysing the LNPs with a detergent (e.g., Triton X-100) to release the encapsulated mRNA and measure the total amount.[10] The EE is calculated from these two values.[5] More advanced methods like capillary gel electrophoresis (CGE-LIF) can also be used for higher accuracy and to assess mRNA integrity simultaneously.[7][11]

Q5: What are the primary factors that influence encapsulation efficiency? A5: Several factors are crucial:

  • Lipid Composition: The molar ratio of the four lipid components (ionizable lipid like this compound, phospholipid, cholesterol, and PEG-lipid) is fundamental.[12][13]

  • N:P Ratio: The molar ratio of protonatable nitrogens (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the mRNA backbone significantly affects the electrostatic interactions required for encapsulation.[6][14]

  • pH of Buffers: A low pH (typically 4.0-5.0) for the aqueous mRNA buffer is essential to protonate the ionizable lipid this compound, enabling it to bind with the mRNA.[14][15]

  • Mixing Process: The method and parameters of mixing the lipid-ethanol and mRNA-aqueous phases are critical. Microfluidic mixing is preferred for its precise control and reproducibility.[12][16] Key parameters include the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR), with a 3:1 aqueous-to-organic ratio being common.[14]

Troubleshooting Guide

Problem: Low Encapsulation Efficiency (<85%)

Possible Cause Recommended Solution & Action Steps
1. Incorrect pH of Aqueous Buffer The ionizable lipid this compound requires an acidic environment (pH 4.0-5.0) to become sufficiently protonated for electrostatic interaction with the negatively charged mRNA.[14][15] Action: 1. Calibrate your pH meter and verify the pH of the aqueous buffer (e.g., citrate (B86180) or acetate) is within the 4.0-5.0 range before mixing. 2. Prepare fresh buffer if the pH has drifted.
2. Suboptimal N:P Ratio The N:P ratio dictates the charge balance between the ionizable lipid and mRNA.[6] An insufficient amount of this compound will result in incomplete mRNA complexation. Action: 1. Recalculate the required mass of this compound and mRNA for your target N:P ratio (typical starting range is 3:1 to 6:1).[14] 2. Perform a small-scale experiment titrating the N:P ratio to identify the optimal level for your specific mRNA and lipid composition.
3. Inefficient or Inconsistent Mixing The rapid and controlled mixing of the lipid and mRNA streams is crucial for uniform particle formation.[16] Inefficient mixing leads to poor encapsulation. Action: 1. For microfluidic systems, ensure the channels are not clogged. 2. Verify the pump flow rates are accurate and stable. A common starting Flow Rate Ratio (FRR) is 3:1 (aqueous:organic).[14] 3. Optimize the Total Flow Rate (TFR) as this can also impact particle formation.
4. mRNA Integrity Issues Degraded mRNA will not encapsulate efficiently and compromises the final product's quality. Action: 1. Confirm the integrity of your stock mRNA before encapsulation using gel electrophoresis or CGE. 2. Ensure a strictly RNase-free environment during all preparation and formulation steps. Use nuclease-free water, tips, and tubes.
5. Incorrect Lipid Stock Concentrations Errors in the preparation of the lipid stock solution in ethanol (B145695) will alter the final molar ratios in the LNP. Action: 1. Carefully re-prepare and verify the concentrations of all individual lipid stocks. 2. Ensure complete dissolution of all lipids in the ethanol phase before mixing. Gentle warming may be required.

Problem: High Polydispersity Index (PDI > 0.2) or Inconsistent Particle Size

Possible Cause Recommended Solution & Action Steps
1. Suboptimal Mixing Parameters The TFR and FRR directly influence particle size and uniformity.[14] Action: 1. Systematically vary the TFR and FRR in your microfluidic setup to find the optimal conditions for consistent particle size. 2. Ensure the mixing is rapid and turbulent, as slow mixing can lead to larger, more heterogeneous particles.[4]
2. Incorrect Lipid Ratios The PEG-lipid component, in particular, plays a key role in controlling particle size and preventing aggregation. Action: 1. Verify the molar ratio of your PEG-lipid. A typical range is 1.5-2.5 mol%. 2. Ensure the PEG-lipid is fully dissolved and stable in the ethanol stock solution.
3. Post-Formulation Aggregation After formation, LNPs can aggregate if the buffer conditions are not optimal, especially during the removal of ethanol. Action: 1. Ensure the final formulation buffer (e.g., PBS) is at a neutral pH (~7.4) and has appropriate ionic strength. 2. Perform dialysis or tangential flow filtration (TFF) promptly after formation to exchange the buffer and remove ethanol.

Data Summary Tables

Table 1: Key Formulation Parameters and Their Impact on LNP Characteristics

ParameterTypical Range / SettingPrimary Impact on Encapsulation Efficiency (EE)Primary Impact on Size & PDI
N:P Ratio 3:1 - 6:1High. Directly affects electrostatic complexation. EE generally increases with the N:P ratio up to a plateau.[6]Moderate. Can influence particle size and stability.
Aqueous Buffer pH 4.0 - 5.0Critical. Low pH is required to protonate this compound for mRNA binding.[14]Low. Primarily affects the encapsulation process itself.
Flow Rate Ratio (FRR) (Aqueous:Organic)3:1High. Affects the polarity and speed of nanoprecipitation, directly impacting EE.[14]Moderate. Influences final particle size.
Total Flow Rate (TFR) (in Microfluidics)2 - 20 mL/minModerate. Can influence mixing efficiency and thus EE.High. Higher TFR generally leads to smaller particle sizes.
PEG-Lipid Mol % 1.5 - 2.5%Low. Primarily affects stability and size.High. Crucial for controlling particle size and preventing aggregation.

Table 2: Example LNP Molar Ratios for Formulation Starting Points

Lipid ComponentRoleExample Molar Ratio (%)
This compound Ionizable Cationic Lipid45 - 50
DSPC or DOPE Helper Phospholipid10
Cholesterol Structural Lipid38.5 - 42.5
PEG-Lipid Stabilizer / Size Control1.5 - 2.5
ReferenceBased on established formulations.[6][14]

Experimental Protocols

Protocol 1: General LNP Formulation via Microfluidic Mixing

  • Aqueous Phase Preparation:

    • Dissolve the mRNA transcript in an RNase-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

    • Gently mix and ensure complete dissolution. Filter through a 0.22 µm sterile filter.

  • Organic Phase Preparation:

    • In a separate glass vial, dissolve this compound, DSPC, Cholesterol, and a PEG-lipid in 100% ethanol.

    • Ensure the lipids are at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex or gently warm to ensure all lipids are fully dissolved.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., with a herringbone micromixer).

    • Load the aqueous phase and organic phase into separate syringes and place them on a syringe pump.

    • Set the pump to the desired Flow Rate Ratio (FRR), typically 3:1 (Aqueous:Organic), and Total Flow Rate (TFR).

    • Initiate pumping to mix the two phases. The LNPs will self-assemble in the microfluidic chip.

  • Purification and Buffer Exchange:

    • Collect the LNP solution exiting the micromixer.

    • Immediately dialyze the solution against sterile, RNase-free PBS (pH 7.4) for at least 18 hours at 4°C using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette to remove ethanol and raise the pH.

    • Alternatively, use Tangential Flow Filtration (TFF) for larger volumes.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine mRNA concentration and encapsulation efficiency using the RiboGreen assay (see Protocol 2).

Protocol 2: Measuring Encapsulation Efficiency via RiboGreen Assay

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:200 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect from light.

  • Prepare mRNA Standard Curve:

    • Create a series of known mRNA concentrations (e.g., 0 to 2000 ng/mL) in TE buffer from your stock mRNA. This will be used to determine the mRNA concentration in your LNP samples.

  • Measure Free (Unencapsulated) mRNA:

    • Dilute an aliquot of your final LNP formulation 1:100 in TE buffer.

    • In a 96-well plate, add your diluted LNP sample.

    • Add the RiboGreen working solution to the wells.

    • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate the concentration of free mRNA using the standard curve.

  • Measure Total mRNA:

    • Dilute another aliquot of your LNP formulation 1:100 in TE buffer containing 0.5-1% Triton X-100 to lyse the particles.

    • Incubate for 10 minutes at 37°C to ensure complete lysis.

    • Add the RiboGreen working solution to the wells.

    • Measure fluorescence and calculate the total mRNA concentration using the standard curve.

  • Calculate Encapsulation Efficiency:

    • Use the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visual Guides

LNP_Workflow cluster_prep Reagent Preparation prep_aq 1. Prepare Aqueous Phase (mRNA in pH 4.0 Buffer) mixing 3. Microfluidic Mixing (FRR 3:1, TFR Optimized) prep_aq->mixing prep_org 2. Prepare Organic Phase (this compound & Lipids in EtOH) prep_org->mixing purify 4. Purification (Dialysis or TFF vs. PBS pH 7.4) mixing->purify Self-Assembly char 5. Characterization purify->char size Size & PDI (DLS) char->size ee Encapsulation Efficiency (RiboGreen Assay) char->ee final Sterile Filtered Final Product size->final ee->final

Caption: Standard workflow for formulating and characterizing this compound based mRNA-LNPs.

Troubleshooting_EE start Problem: Low Encapsulation Efficiency (<85%) q_ph Is aqueous buffer pH between 4.0-5.0? start->q_ph s_ph Action: Remake buffer, verify pH before use. q_ph->s_ph No q_np Is N:P Ratio optimized (e.g., 3-6)? q_ph->q_np Yes s_np Action: Recalculate and perform N:P titration. q_np->s_np No q_mix Are mixing parameters (FRR, TFR) correct? q_np->q_mix Yes s_mix Action: Verify pump settings, check for clogs. q_mix->s_mix No q_rna Is mRNA integrity confirmed pre-use? q_mix->q_rna Yes s_rna Action: Run integrity gel, use RNase-free technique. q_rna->s_rna No

Caption: Decision tree for troubleshooting low mRNA encapsulation efficiency.

Factors_EE center Encapsulation Efficiency p_ph Aqueous pH center->p_ph p_np N:P Ratio center->p_np p_lipids Lipid Ratios center->p_lipids p_mixing Mixing Dynamics center->p_mixing p_rna mRNA Quality center->p_rna sub_ph Protonation of This compound p_ph->sub_ph sub_np Electrostatic Interaction p_np->sub_np sub_lipids Particle Structure & Stability p_lipids->sub_lipids sub_mixing FRR & TFR p_mixing->sub_mixing sub_rna Integrity & Purity p_rna->sub_rna

Caption: Key parameters and their underlying mechanisms affecting mRNA encapsulation efficiency.

References

Technical Support Center: Enhancing Long-Term Stability of ATX-001 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term storage and stability of ATX-001 Lipid Nanoparticles (LNPs). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term stability of this compound LNPs?

A1: The long-term stability of lipid nanoparticles is primarily affected by storage temperature, freeze-thaw cycles, pH of the storage buffer, and exposure to light and physical stress.[1][2][3] Key degradation pathways include hydrolysis of lipids and encapsulated cargo, aggregation of nanoparticles, and leakage of the encapsulated payload.[1][4] Optimizing these factors is critical for maintaining the physicochemical properties and biological activity of the LNPs.

Q2: What is the recommended storage temperature for this compound LNPs?

A2: For long-term storage, freezing at temperatures between -20°C and -80°C is generally recommended for LNP formulations to slow down chemical degradation processes.[1] Some studies suggest that refrigeration at 2-8°C can also be a viable option for shorter-term storage, showing better stability over several months compared to freezing or room temperature storage in some cases.[5][6][7] However, ultra-cold storage (e.g., -80°C) is often preferred to best preserve the integrity of both the LNP structure and the encapsulated cargo, especially for sensitive materials like mRNA.[2] It is crucial to avoid repeated freeze-thaw cycles, which can lead to particle aggregation and loss of efficacy.[6][7]

Q3: Can lyophilization (freeze-drying) improve the long-term stability of this compound LNPs?

A3: Yes, lyophilization is a highly effective method for enhancing the long-term stability of LNPs by removing water, which is a key component in hydrolytic degradation.[1][8][9] This process results in a dry powder that is significantly more stable than liquid formulations, especially at higher temperatures (refrigerated or even room temperature).[1][10] Lyophilized LNPs can be stored for extended periods, and upon reconstitution, they should retain their original physicochemical properties and biological activity.[8][10]

Q4: Are cryoprotectants necessary for freezing or lyophilizing this compound LNPs?

A4: Yes, the use of cryoprotectants is highly recommended during the freezing and lyophilization of LNPs.[9] Cryoprotectants like sucrose (B13894) and trehalose (B1683222) help prevent particle aggregation and maintain the integrity of the lipid bilayer during the stresses of freezing and drying.[1][6][9] The optimal type and concentration of cryoprotectant can depend on the specific LNP formulation.[9][11]

Q5: How does the pH of the storage buffer affect LNP stability?

A5: While some studies have found the pH of the storage buffer to have a minimal impact on LNP stability under certain conditions, it is generally recommended to store LNPs in a buffer with a physiologically appropriate pH (around 7.0-7.4).[6][7] This helps to ensure that the LNPs are ready for use in biological systems without the need for buffer exchange. However, the optimal pH can be formulation-dependent, and for some ionizable lipids, a lower pH might influence stability and encapsulation.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) after Storage LNP aggregation due to improper storage temperature or freeze-thaw cycles.Store LNPs at a consistent, recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles. If freezing is necessary, consider adding a cryoprotectant like sucrose or trehalose.[2][6][7]
Decreased Encapsulation Efficiency / Cargo Leakage Degradation of lipid components or the encapsulated cargo (e.g., hydrolysis). Instability of the LNP structure.Store at ultra-low temperatures (-80°C) to minimize chemical reactions.[1] For longer-term stability, consider lyophilization of the LNP formulation with a suitable cryoprotectant.[8][10]
Loss of Biological Activity (e.g., reduced protein expression from mRNA-LNPs) Degradation of the encapsulated cargo (e.g., mRNA). Changes in LNP physicochemical properties affecting cellular uptake or endosomal escape.Ensure proper storage conditions to protect the cargo. For mRNA-LNPs, this means stringent temperature control and protection from light.[2][10] Evaluate particle size, PDI, and encapsulation efficiency post-storage to correlate with activity.
LNPs Aggregate Upon Reconstitution of Lyophilized Powder Incomplete reconstitution or aggregation during the lyophilization process due to the absence of a lyoprotectant.Ensure the use of an appropriate lyoprotectant (e.g., sucrose, trehalose) in the formulation before lyophilization.[6][7] Follow the recommended reconstitution protocol carefully, which may involve gentle mixing and allowing sufficient time for complete dissolution.[13]
Variability in Experimental Results Between Different Batches of Stored LNPs Inconsistent storage conditions or handling procedures.Standardize storage protocols, including temperature, storage duration, and handling of the LNP vials. Minimize exposure to room temperature and light during handling.[1][2]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)

Storage TemperatureDurationChange in Particle Size (Z-average)Change in Polydispersity Index (PDI)Change in Encapsulation EfficiencyReference
4°C150 daysMost stable, minimal changeMinimal changeNot specified[6][7]
-20°C150 daysLess stable than 4°CIncreasedNot specified[6][7]
Room Temperature150 daysLeast stable, significant increaseSignificant increaseNot specified[6][7]
-80°C7 daysIncreasedIncreasedDecreased[2]
4°C7 daysMaintainedMaintainedMaintained[2]
25°C7 daysMaintainedMaintainedMaintained[2]

Table 2: Stability of Lyophilized mRNA-LNPs with Cryoprotectant (10% Sucrose)

Storage TemperatureDurationChange in Hydrodynamic DiameterChange in mRNA IntegrityChange in Encapsulation EfficiencyReference
≤ 4°C24 weeksNo change~10-15% decreaseNo significant change[10]
Ambient Temperature24 weeksIncreased~30% decreaseNo significant change[10]
42°C24 weeksIncreasedSignificant decreaseSteady decline after 12 weeks[8][10]

Experimental Protocols

Protocol 1: Assessment of LNP Physicochemical Stability

  • Sample Preparation: Retrieve this compound LNP samples stored under different conditions (e.g., various temperatures, time points). If lyophilized, reconstitute the LNPs in the appropriate buffer as per the product datasheet.

  • Dynamic Light Scattering (DLS):

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI). Perform at least three measurements per sample.

  • Encapsulation Efficiency Measurement (using a fluorescent dye like RiboGreen for RNA):

    • Prepare two sets of LNP samples.

    • To one set, add a lytic agent (e.g., 0.1% Triton X-100) to disrupt the LNPs and release the encapsulated cargo.

    • Add the fluorescent dye to both sets of samples (with and without the lytic agent).

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the formula: EE (%) = ((Fluorescence_total - Fluorescence_free) / Fluorescence_total) * 100.[8]

Protocol 2: Lyophilization of this compound LNPs

  • Cryoprotectant Addition: To the aqueous LNP suspension, add a sterile solution of a cryoprotectant (e.g., sucrose or trehalose) to a final concentration of 5-10% (w/v).[13][14] Mix gently.

  • Freezing:

    • Aliquot the LNP-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples. This can be done by placing the vials in a -80°C freezer overnight or by using a controlled-rate freezer.[13][14]

  • Primary Drying (Sublimation): Place the frozen vials in a freeze-dryer. The shelf temperature is typically set to a low value (e.g., -10°C to -40°C) and the chamber pressure is reduced to a high vacuum (e.g., <100 mTorr). This phase removes the frozen water.

  • Secondary Drying (Desorption): After the ice has sublimated, the shelf temperature is gradually increased (e.g., to 20-25°C) while maintaining a high vacuum to remove residual unfrozen water.

  • Vial Stoppering and Storage: Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen. Store the lyophilized product at the recommended temperature.

Visualizations

LNP_Stability_Factors cluster_storage Storage Conditions cluster_outcomes Stability Outcomes Temperature Temperature Aggregation Aggregation Temperature->Aggregation Hydrolysis Hydrolysis Temperature->Hydrolysis Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->Aggregation Cargo Leakage Cargo Leakage Freeze-Thaw Cycles->Cargo Leakage pH pH pH->Hydrolysis Light Exposure Light Exposure Light Exposure->Hydrolysis Maintained Integrity Maintained Integrity Optimized Storage Optimized Storage Optimized Storage->Maintained Integrity

Caption: Factors influencing LNP stability and their outcomes.

Lyophilization_Workflow Aqueous LNP Suspension Aqueous LNP Suspension Add Cryoprotectant Add Cryoprotectant Aqueous LNP Suspension->Add Cryoprotectant Freezing (-80°C) Freezing (-80°C) Add Cryoprotectant->Freezing (-80°C) Primary Drying (Sublimation) Primary Drying (Sublimation) Freezing (-80°C)->Primary Drying (Sublimation) Secondary Drying (Desorption) Secondary Drying (Desorption) Primary Drying (Sublimation)->Secondary Drying (Desorption) Lyophilized LNP Powder Lyophilized LNP Powder Secondary Drying (Desorption)->Lyophilized LNP Powder Reconstitution Reconstitution Lyophilized LNP Powder->Reconstitution Reconstituted LNPs Reconstituted LNPs Reconstitution->Reconstituted LNPs

Caption: General workflow for lyophilizing lipid nanoparticles.

References

Technical Support Center: Overcoming Formulation Instability Issues for Ionizable Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As specific stability data for ATX-001 is not publicly available, this guide provides general troubleshooting advice for formulation instability issues commonly encountered with ionizable lipid-based nanoparticle systems. The quantitative data and specific parameters provided are for illustrative purposes only and should be adapted based on experimental observations with your specific formulation.

Troubleshooting Guide

Instability in lipid nanoparticle (LNP) formulations can manifest as aggregation, precipitation, changes in particle size, and degradation of components, all of which can negatively impact the efficacy and safety of your therapeutic. This guide provides a systematic approach to identifying and resolving common instability issues.

Table 1: Common Instability Issues, Potential Causes, and Troubleshooting Strategies
Observed Issue Potential Cause Troubleshooting Strategy Key Parameters to Monitor
Aggregation/Precipitation (Visible particulates or increased turbidity) Suboptimal pH: The pH of the formulation buffer is critical for maintaining the surface charge and stability of ionizable lipids. At a pH far from the pKa, excessive charge or neutralization can lead to aggregation.[1]- Adjust the pH of the formulation and storage buffers. - For ionizable lipids, a lower pH during formulation is often necessary for encapsulation, followed by a buffer exchange to a more physiological pH (e.g., 7.4) for in vivo applications.[1]- Particle Size (Z-average) - Polydispersity Index (PDI) - Zeta Potential
High Ionic Strength: High salt concentrations can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[1]- Reduce the salt concentration in the buffer. - Consider using alternative buffering agents.- Particle Size - PDI
Incompatible Excipients: Certain excipients may interact with the LNP surface, leading to instability.- Screen different types of cryoprotectants (e.g., sucrose, trehalose) if freeze-thawing is required.[2] - Ensure all excipients are compatible with the lipid components.- Visual Inspection - Particle Size - PDI
Increase in Particle Size and/or Polydispersity Index (PDI) Over Time Storage Temperature: Both freezing and elevated temperatures can induce instability. Freezing can cause phase separation and aggregation upon thawing, while higher temperatures can accelerate lipid degradation.[2][3][4]- Store LNPs at a refrigerated temperature (2-8°C) for short- to medium-term storage.[2][5] - For long-term storage, lyophilization with cryoprotectants is a common strategy.[2][4] - If freezing is necessary, use cryoprotectants and control the freezing/thawing rates.[2]- Particle Size - PDI - Encapsulation Efficiency
Lipid Degradation: Hydrolysis or oxidation of lipid components can alter the LNP structure and lead to instability.[3][6]- Use high-purity lipids. - Consider the inclusion of antioxidants if oxidation is a concern.[3] - Store formulations protected from light and in an inert atmosphere (e.g., argon or nitrogen).[3]- Lipid purity by HPLC-CAD[7][8] - Particle Size - PDI
Decrease in Encapsulation Efficiency Cargo Degradation: The encapsulated cargo (e.g., mRNA) can degrade due to hydrolysis or enzymatic activity.- Ensure the use of RNase-free solutions and equipment during formulation. - Optimize the buffer composition to minimize hydrolysis.- Cargo integrity (e.g., by gel electrophoresis or capillary electrophoresis) - Encapsulation efficiency
Cargo Leakage: Changes in the LNP structure over time can lead to the release of the encapsulated cargo.- Optimize the lipid composition, including the molar ratio of the different lipid components. - Ensure proper storage conditions are maintained.- Encapsulation efficiency

Experimental Protocols

Detailed and standardized experimental protocols are crucial for assessing the stability of your LNP formulation.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement
  • Objective: To measure the mean particle size (Z-average) and the breadth of the size distribution (PDI) of the LNP suspension.

  • Methodology:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement, acquiring at least three consecutive readings.

    • Record the Z-average diameter, PDI, and count rate.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Lipid Quantification
  • Objective: To quantify the concentration of each lipid component in the LNP formulation and assess for any degradation products.[7][8]

  • Methodology:

    • Sample Preparation: Disrupt the LNPs to release the lipids. This can be achieved by adding a suitable organic solvent (e.g., methanol (B129727) or a chloroform/methanol mixture).

    • Chromatographic Conditions:

      • Column: A reverse-phase column suitable for lipid separation (e.g., C8 or C18).

      • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer with a suitable counter-ion.

      • Detector: A Charged Aerosol Detector (CAD) for the universal detection of non-volatile analytes.

    • Analysis:

      • Inject the prepared sample onto the HPLC system.

      • Integrate the peaks corresponding to each lipid component.

      • Quantify the concentration of each lipid using a calibration curve prepared with known standards.

      • Monitor for the appearance of new peaks that may indicate lipid degradation.

RiboGreen Assay for mRNA Encapsulation Efficiency
  • Objective: To determine the percentage of mRNA that is successfully encapsulated within the LNPs.

  • Methodology:

    • Prepare a standard curve of the mRNA of interest using the RiboGreen reagent.

    • Total mRNA Measurement:

      • Take an aliquot of the LNP formulation and add a surfactant (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.

      • Add the RiboGreen reagent and measure the fluorescence.

      • Determine the total mRNA concentration using the standard curve.

    • Free mRNA Measurement:

      • Take an aliquot of the intact LNP formulation.

      • Add the RiboGreen reagent and measure the fluorescence. This will only detect the unencapsulated mRNA.

      • Determine the free mRNA concentration using the standard curve.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Troubleshooting Workflow for LNP Instability

G lnp Lipid Nanoparticle (LNP) with mRNA cargo endocytosis Endocytosis lnp->endocytosis 1. Uptake cell_membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome 2. Encapsulation escape Endosomal Escape (Ionizable lipid protonation) endosome->escape 3. pH drop mrna_release mRNA Release escape->mrna_release 4. Membrane disruption cytoplasm Cytoplasm translation Translation by Ribosomes mrna_release->translation 5. In Cytoplasm protein Therapeutic Protein translation->protein 6. Protein Synthesis G cluster_storage Storage Conditions formulation LNP Formulation (e.g., microfluidic mixing) initial_qc Initial QC (T=0) - Size & PDI (DLS) - Encapsulation Eff. - Lipid Content (HPLC) formulation->initial_qc storage_2_8 2-8°C initial_qc->storage_2_8 storage_25 25°C initial_qc->storage_25 storage_minus_20 -20°C initial_qc->storage_minus_20 time_points Time Points (e.g., 1, 3, 6 months) storage_2_8->time_points storage_25->time_points storage_minus_20->time_points stability_qc Stability QC - Visual Inspection - Size & PDI - Encapsulation Eff. - Lipid Purity time_points->stability_qc data_analysis Data Analysis & Stability Assessment stability_qc->data_analysis

References

Technical Support Center: Refining ATX-001 LNP Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of lipid nanoparticles (LNPs) formulated with ATX-001 and similar ionizable lipids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound LNPs, providing potential causes and recommended solutions.

Issue 1: Low LNP Recovery After Purification

Description: The final yield of LNPs after purification is significantly lower than expected.

Potential Cause Recommended Solution Key Parameters to Monitor
LNP Aggregation Optimize buffer conditions (pH, ionic strength). Screen for cryoprotectants if performing freeze-thaw cycles. Reduce shear stress during processing.[1]Particle size and Polydispersity Index (PDI) before and after purification.
Membrane Fouling (TFF) Select a membrane with an appropriate molecular weight cut-off (MWCO) and material (e.g., polyethersulfone or regenerated cellulose).[2] Optimize transmembrane pressure (TMP) and crossflow rate to prevent excessive particle deposition.[2][3]Permeate flux, TMP, and crossflow rate.
Non-specific Adsorption to Chromatography Resin Choose a resin with a suitable pore size and surface chemistry.[4][5] Adjust the mobile phase composition (e.g., salt concentration, pH) to minimize interactions between LNPs and the stationary phase.Elution profile and peak shape.
Particle Loss During Centrifugation/Ultrafiltration Optimize centrifugation speed and time to ensure pelleting of LNPs without causing irreversible aggregation.[6] For ultrafiltration, ensure the membrane MWCO is appropriate to retain the LNPs.[6]LNP concentration in the supernatant/filtrate.
Issue 2: Increase in Particle Size and/or Polydispersity Index (PDI) Post-Purification

Description: The LNPs show an increase in size and/or a broader size distribution after the purification step, indicating potential aggregation or instability.

Potential Cause Recommended Solution Key Parameters to Monitor
Shear Stress Reduce pump speeds and use wider bore tubing to minimize shear forces during TFF or chromatography.[7]Flow rate and pressure.
Incompatible Buffer Conditions Ensure the pH and ionic strength of the purification buffers are compatible with the LNP formulation to maintain colloidal stability.[8]pH and conductivity of buffers.
Ethanol (B145695) Removal Rate A rapid or uncontrolled removal of ethanol can lead to LNP destabilization.[8][9] Optimize the diafiltration rate in TFF to ensure a gradual exchange of solvent.[10]Ethanol concentration in the retentate and permeate.
Freeze-Thaw Instability If freezing the purified LNPs, screen different cryoprotectants (e.g., sucrose, trehalose) to prevent aggregation upon thawing.Particle size and PDI after thawing.
Issue 3: Inefficient Removal of Contaminants (e.g., Ethanol, Unencapsulated RNA)

Description: The final LNP product contains unacceptable levels of residual ethanol or free, unencapsulated nucleic acid.

Potential Cause Recommended Solution Key Parameters to Monitor
Insufficient Diafiltration Volumes (TFF) Increase the number of diavolumes during the TFF process to ensure complete buffer exchange and removal of small molecule impurities.[10]Concentration of the contaminant in the final product.
Inappropriate MWCO of TFF Membrane Use a TFF membrane with a MWCO that allows for the efficient passage of contaminants while retaining the LNPs. A 100 kDa MWCO is often a starting point for many LNP formulations.[8]Contaminant levels in the permeate.
Poor Resolution in Chromatography Optimize the chromatography method (e.g., gradient slope in ion-exchange, flow rate in size exclusion) to improve the separation between LNPs and contaminants.[4][5]Chromatogram resolution between peaks.
Ineffective Dialysis Ensure a sufficient volume of dialysis buffer and adequate dialysis time.[11][12] Agitation of the dialysis buffer can improve efficiency.Contaminant concentration in the dialysis buffer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying LNPs at a lab scale?

For lab-scale purification, tangential flow filtration (TFF) and size exclusion chromatography (SEC) are commonly used methods.[4][5][13] TFF is advantageous for its scalability and ability to both purify and concentrate the LNP suspension.[2][14] SEC is effective for separating LNPs based on size and can provide a relatively pure sample, though it may result in some dilution.[4][13]

Q2: How do I choose the right purification method for my this compound LNPs?

The choice of purification method depends on the scale of your experiment, the desired purity, and the specific characteristics of your LNP formulation. TFF is highly scalable and is often the method of choice for process development and manufacturing.[10][14] Chromatography methods like SEC, ion-exchange, or hydrophobic interaction chromatography can offer higher resolution for analytical purposes or when specific impurities need to be removed.[4][15][16]

Q3: What are the critical process parameters to control during TFF of LNPs?

The critical process parameters for TFF include transmembrane pressure (TMP), crossflow rate, and permeate flux.[2] It is important to optimize these parameters to maximize purification efficiency while minimizing shear-induced aggregation and membrane fouling.[2][3]

Q4: How can I assess the purity and quality of my LNPs after purification?

Post-purification, it is essential to characterize the LNPs for critical quality attributes.[17] This includes measuring particle size and polydispersity index (PDI) using dynamic light scattering (DLS), determining the encapsulation efficiency of the nucleic acid payload (e.g., using a RiboGreen assay after lysis with a detergent), and quantifying the removal of process-related impurities like ethanol (e.g., by gas chromatography).[18]

Q5: My LNPs are aggregating during purification. What can I do?

Aggregation during purification can be caused by several factors, including excessive shear stress, incompatible buffer conditions, or the rapid removal of ethanol.[1][7][9] To mitigate aggregation, try reducing pump speeds, optimizing your buffer composition (pH and ionic strength), and ensuring a gradual solvent exchange during diafiltration.[1][10]

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for LNP Purification

This protocol outlines a general procedure for the purification and concentration of LNPs using a lab-scale TFF system.

Materials:

  • LNP suspension in ethanol-containing buffer

  • TFF system with a peristaltic pump

  • Hollow fiber or flat sheet TFF cassette (e.g., 100 kDa MWCO, polyethersulfone)

  • Diafiltration buffer (e.g., sterile PBS, pH 7.4)

  • Pressure gauges for feed, retentate, and permeate lines

  • Collection vessels for permeate and retentate

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.

  • Loading: Load the LNP suspension into the retentate vessel.

  • Concentration (Optional): If the initial volume is large, concentrate the LNP suspension to a more manageable volume by running the system with the permeate line open and the retentate being recycled back to the vessel.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the retentate vessel at the same rate as the permeate is being removed. This maintains a constant volume in the retentate vessel.

  • Buffer Exchange: Continue the diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure adequate removal of ethanol and other small molecule impurities.

  • Final Concentration: After diafiltration, concentrate the LNPs to the desired final volume.

  • Recovery: Recover the purified and concentrated LNP suspension from the retentate vessel.

  • Characterization: Characterize the purified LNPs for particle size, PDI, and encapsulation efficiency.

Protocol 2: Size Exclusion Chromatography (SEC) for LNP Purification

This protocol provides a general method for purifying LNPs using SEC.

Materials:

  • LNP suspension

  • SEC column with an appropriate pore size to separate LNPs from smaller impurities (e.g., a resin with a large pore size suitable for nanoparticle separation).

  • Chromatography system (e.g., FPLC or HPLC) with a UV detector

  • Mobile phase (e.g., sterile PBS, pH 7.4)

  • Fraction collector

Procedure:

  • System and Column Equilibration: Equilibrate the chromatography system and the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.

  • Sample Loading: Load the LNP suspension onto the equilibrated column. The injection volume should not exceed the recommended volume for the column to ensure optimal separation.

  • Elution: Elute the column with the mobile phase at a constant flow rate. LNPs, being larger, will travel through the column faster and elute in the earlier fractions. Smaller impurities will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the components elute from the column. The LNP-containing peak can be identified by the UV signal (typically at 260 nm for nucleic acid-containing LNPs).

  • Pooling and Characterization: Pool the fractions containing the purified LNPs. Characterize the pooled sample for particle size, PDI, and encapsulation efficiency.

Visualizations

LNP_Purification_Workflow cluster_formulation LNP Formulation cluster_purification Downstream Purification cluster_characterization Quality Control Formulation Crude LNP Formulation (with Ethanol and free RNA) Purification_Method Purification Method Formulation->Purification_Method TFF Tangential Flow Filtration (TFF) Purification_Method->TFF Scalable Chromatography Chromatography Purification_Method->Chromatography High Resolution Characterization Characterization TFF->Characterization Chromatography->Characterization Size_PDI Size and PDI (DLS) Characterization->Size_PDI Encapsulation Encapsulation Efficiency Characterization->Encapsulation Purity Purity (e.g., residual ethanol) Characterization->Purity Final_Product Purified this compound LNPs Characterization->Final_Product Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low LNP Yield? Start->Low_Yield Size_Increase Increased Size/PDI? Start->Size_Increase Impurity High Impurity Levels? Start->Impurity Yield_Cause Check for: - Aggregation - Membrane Fouling - Adsorption Low_Yield->Yield_Cause Yes Size_Cause Check for: - Shear Stress - Buffer Incompatibility - Rapid Ethanol Removal Size_Increase->Size_Cause Yes Impurity_Cause Check for: - Insufficient Diavolumes - Incorrect MWCO - Poor Resolution Impurity->Impurity_Cause Yes Yield_Solution Solutions: - Optimize Buffers - Adjust TFF Parameters - Change Resin Yield_Cause->Yield_Solution Size_Solution Solutions: - Reduce Flow Rates - Buffer Screening - Gradual Diafiltration Size_Cause->Size_Solution Impurity_Solution Solutions: - Increase Diavolumes - Select Appropriate Membrane - Optimize Chromatography Impurity_Cause->Impurity_Solution

References

Validation & Comparative

Navigating the Therapeutic Pipeline for Myotonic Dystrophy Type 1: A Comparative Analysis of ATX-01 and Other Emerging Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VALENCIA, Spain – December 10, 2025 – As the landscape of therapeutic development for Myotonic Dystrophy Type 1 (DM1) evolves, a critical analysis of emerging treatment modalities is essential for the scientific and drug development community. This guide provides an objective comparison of ATX-01, a novel anti-microRNA oligonucleotide, against other promising therapies currently in clinical development for DM1. The focus is on efficacy data, where available, and the experimental designs of the respective clinical trials.

Myotonic Dystrophy Type 1 is a progressive, multi-systemic genetic disorder with no currently approved disease-modifying therapies.[1][2] The standard of care is limited to managing symptoms, highlighting the urgent need for innovative treatments that target the underlying cause of the disease.[3] Several companies are now advancing novel therapeutic strategies, primarily centered around targeting the toxic dystrophia myotonica protein kinase (DMPK) RNA that is the root cause of DM1.

Comparative Efficacy of Investigational DM1 Therapies

The following table summarizes the available efficacy data and key trial parameters for ATX-01 and other leading investigational therapies for DM1. It is important to note that ATX-01 is in the early stages of clinical evaluation, and as such, direct efficacy comparisons are preliminary.

Therapeutic Agent Company Mechanism of Action Phase of Development Key Efficacy/Pharmacodynamic Endpoints & Available Data Route of Administration
ATX-01 ARTHEx BiotechAnti-microRNA oligonucleotide targeting miR-23b to increase MBNL protein levels and reduce toxic DMPK mRNA.[4][5][6]Phase 1/2a (ArthemiR trial)[5]Primary: Safety and tolerability. Secondary: Target engagement (MBNL levels, splicing index). Exploratory: Muscle function (e.g., myotonia, strength) and patient-reported outcomes.[3] Efficacy data is not yet publicly available.Intravenous
Del-desiran (AOC 1001) Avidity BiosciencesAntibody-oligonucleotide conjugate (AOC) delivering a siRNA to reduce DMPK mRNA.[7][8]Phase 3 (HARBOR trial)[7]Demonstrated improvements in myotonia (vHOT), muscle strength (hand grip, QMT total score), and patient-reported activities of daily living (DM1-Activ) in the MARINA open-label extension study.[1][9][10]Intravenous
DYNE-101 Dyne TherapeuticsAntibody-oligonucleotide conjugate (AOC) delivering an ASO to reduce toxic DMPK RNA.[11][12]Phase 1/2 (ACHIEVE trial)[13]Showed dose-dependent splicing correction and improvements in myotonia (vHOT), muscle strength, and patient-reported outcomes.[11][12][13][14][15]Intravenous
ARO-DM1 (SRP-1003) Arrowhead Pharmaceuticals / Sarepta TherapeuticsRNA interference (RNAi) therapeutic to reduce DMPK gene expression.Phase 1/2a[16]Preclinical data in non-human primates showed >80% silencing of DMPK in skeletal muscle.[17] Clinical data is not yet available.Intravenous or Subcutaneous[18]
CRISPR-based therapies VariousGene editing to remove the expanded CTG repeat in the DMPK gene.[19]PreclinicalPreclinical studies in mouse models have shown correction of molecular and phenotypic defects in muscle cells.[2][20][21][22]In development

Experimental Protocols of Key Clinical Trials

A thorough understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing the outcomes of different therapeutic candidates. Below are the detailed experimental designs for the clinical trials of ATX-01, del-desiran, and DYNE-101.

ATX-01: The ArthemiR Trial

The ArthemiR trial is a Phase 1/2a global, double-blind, placebo-controlled study designed to assess single and multiple ascending doses of ATX-01 in adults with classic DM1.[5][6]

  • Objectives :

    • Primary : To evaluate the safety and tolerability of ATX-01.[3]

    • Secondary : To assess target engagement at the muscle level through biomarkers, including MBNL levels and RNA splicing index.[3]

    • Exploratory : To measure clinical endpoints related to muscle function and patient-reported outcomes.[3]

  • Study Design : The trial consists of a single-ascending dose (SAD) part and a multiple-ascending dose (MAD) part.[23] Participants are randomized to receive either ATX-01 or a placebo.

  • Key Inclusion Criteria :

    • Diagnosis of DM1 with a CTG expansion of >150 repeats.

    • Ambulatory.

    • Presence of grip myotonia.[23]

  • Key Exclusion Criteria :

    • Congenital DM1.

    • Use of anti-myotonia medications within a specified period before screening.[23]

Del-desiran (AOC 1001): MARINA and HARBOR Trials

The clinical development of del-desiran includes the completed Phase 1/2 MARINA trial and its open-label extension (MARINA-OLE), and the ongoing Phase 3 HARBOR trial.[7]

  • Objectives :

    • MARINA : To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of del-desiran. The trial also explored clinical activity in multiple measures of muscle function.[9]

    • HARBOR (Phase 3) : To evaluate the efficacy and safety of del-desiran in a larger patient population. The primary endpoint is video hand opening time (vHOT).[7]

  • Study Design :

    • MARINA : A randomized, placebo-controlled trial.[1]

    • HARBOR : A randomized, placebo-controlled, double-blind pivotal study. Participants are administered del-desiran or a placebo every eight weeks.[7]

  • Key Endpoints :

    • Myotonia (vHOT).

    • Muscle strength (e.g., hand grip, Quantitative Muscle Testing).

    • Patient-reported outcomes (DM1-Activ).[1][10]

DYNE-101: The ACHIEVE Trial

The ACHIEVE trial is a Phase 1/2 global, randomized, placebo-controlled study evaluating DYNE-101 in adult patients with DM1.[11]

  • Objectives :

    • Primary : To assess the safety and tolerability of DYNE-101.[11]

    • Secondary : To evaluate the pharmacokinetics and pharmacodynamics, including changes in splicing from baseline, as well as measures of muscle strength and function.[11]

  • Study Design : The trial includes a 24-week multiple ascending dose (MAD) randomized, placebo-controlled period, followed by a 24-week open-label extension and a 96-week long-term extension.[11]

  • Key Endpoints :

    • Splicing correction.

    • Myotonia (vHOT).

    • Muscle strength and function.

    • Patient-reported outcomes.[13][15]

Visualizing the Science: Pathways and Processes

To further elucidate the complex mechanisms and methodologies involved in the development of DM1 therapies, the following diagrams have been generated.

DM1_Signaling_Pathway cluster_gene DMPK Gene cluster_transcription Transcription cluster_sequestration Sequestration cluster_downstream Downstream Effects DMPK_gene DMPK Gene (CTG Repeat Expansion) Toxic_DMPK_mRNA Toxic DMPK mRNA (CUG Repeats) DMPK_gene->Toxic_DMPK_mRNA Nuclear_Foci Nuclear Foci Toxic_DMPK_mRNA->Nuclear_Foci MBNL MBNL Proteins MBNL->Nuclear_Foci sequestered by Splicing_Dysregulation Splicing Dysregulation Nuclear_Foci->Splicing_Dysregulation leads to Pathology DM1 Pathology (Myotonia, Muscle Weakness, etc.) Splicing_Dysregulation->Pathology

Caption: Pathogenic cascade of Myotonic Dystrophy Type 1 (DM1).

DM1_Therapeutic_Approaches cluster_rna_targeting RNA Targeting cluster_microrna_modulation miRNA Modulation cluster_gene_editing Gene Editing Toxic_DMPK_mRNA Toxic DMPK mRNA Del_desiran del-desiran (siRNA) Del_desiran->Toxic_DMPK_mRNA degrades DYNE_101 DYNE-101 (ASO) DYNE_101->Toxic_DMPK_mRNA degrades ARO_DM1 ARO-DM1 (RNAi) ARO_DM1->Toxic_DMPK_mRNA degrades ATX_01 ATX-01 (anti-miR) miR_23b miR-23b ATX_01->miR_23b inhibits MBNL_Production Increased MBNL Production miR_23b->MBNL_Production represses CRISPR CRISPR-based therapies DMPK_Gene DMPK Gene CRISPR->DMPK_Gene edits

Caption: Logical relationships of different DM1 therapeutic strategies.

DM1_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Placebo) Screening->Randomization Dosing Dosing (Single or Multiple Ascending Doses) Randomization->Dosing Monitoring Safety & Efficacy Monitoring (Biomarkers, Clinical Endpoints) Dosing->Monitoring Follow_up Long-term Follow-up Monitoring->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Caption: Generalized experimental workflow for DM1 clinical trials.

Conclusion

The therapeutic pipeline for Myotonic Dystrophy Type 1 is vibrant, with several promising candidates progressing through clinical trials. While ATX-01 is at an earlier stage of clinical development, its unique dual mechanism of action presents a novel approach to treating DM1. The data emerging from the trials of other RNA-targeted therapies, such as del-desiran and DYNE-101, are encouraging for the field and provide valuable insights into the potential for meaningful clinical benefit in patients with DM1. Continued research and the transparent reporting of clinical trial data will be paramount in the journey to deliver an effective treatment to individuals living with this debilitating disease.

References

ATX-01: A Dual-Mechanism Approach to Treating Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Therapeutic Strategy

Myotonic Dystrophy Type 1 (DM1) is a progressive, multi-systemic genetic disorder with no currently approved disease-modifying therapies.[1][2] The pathophysiology of DM1 is rooted in a toxic gain-of-function of mutant dystrophia myotonica protein kinase (DMPK) mRNA, which sequesters essential splicing regulators like the muscleblind-like (MBNL) proteins. This sequestration leads to widespread alternative splicing defects, causing the diverse clinical manifestations of the disease.[2][3] In this complex landscape, ATX-01, a novel investigational therapy by ARTHEx Biotech, has emerged with a promising dual mechanism of action.[1][4] This guide provides a comprehensive comparison of ATX-01 with other therapeutic alternatives in development, supported by available experimental data and detailed methodologies for key validation experiments.

The Innovative Dual-Action Mechanism of ATX-01

ATX-01 is an antisense oligonucleotide designed to inhibit microRNA 23b (miR-23b).[1][2] This targeted inhibition confers a dual benefit in the context of DM1 pathology. Firstly, it leads to an increase in the production of MBNL proteins, thereby helping to counteract the sequestration of these crucial regulators by the toxic DMPK mRNA.[1][3] Secondly, and notably, treatment with ATX-01 has been shown to reduce the levels of the toxic DMPK mRNA itself.[2][3] This two-pronged approach of simultaneously augmenting a key cellular defense mechanism and reducing the pathogenic agent distinguishes ATX-01 from other therapeutic strategies.

dot

ATX_01_Mechanism cluster_DM1_Pathology Myotonic Dystrophy Type 1 (DM1) Pathology cluster_ATX_01_Action ATX-01 Intervention Toxic_DMPK_mRNA Toxic DMPK mRNA (with CUG repeats) MBNL_Protein MBNL Protein (Functional) Toxic_DMPK_mRNA->MBNL_Protein Sequesters miR_23b miR-23b miR_23b->MBNL_Protein Inhibits Translation Splicing_Dysregulation Splicing Dysregulation & Disease Symptoms MBNL_Protein->Splicing_Dysregulation Prevents ATX_01 ATX-01 ATX_01->Toxic_DMPK_mRNA Reduces Levels ATX_01->miR_23b Inhibits

Caption: Dual mechanism of action of ATX-01 in DM1.

Comparative Analysis of ATX-01 and Alternative Therapies

ATX-01 is currently being evaluated in the ArthemiR™ Phase I/IIa clinical trial, a double-blind, placebo-controlled study assessing its safety, tolerability, and target engagement.[1][5] While clinical data is still emerging, preclinical studies have demonstrated significant promise. In human DM1 myoblast cell lines, treatment with an antimiR targeting miR-23b (the class of molecule to which ATX-01 belongs) led to a reduction in toxic DMPK transcripts and a reversal of 68% of dysregulated genes.[6]

The therapeutic landscape for DM1 includes several other investigational drugs with distinct mechanisms of action. A comparison of their key features and available data is presented below.

Therapeutic AgentMechanism of ActionKey Quantitative DataDevelopment Stage
ATX-01 Dual-action antisense oligonucleotide (inhibits miR-23b to increase MBNL protein and reduce toxic DMPK mRNA) [1][3]Preclinical: Reversed 68% of dysregulated genes in DM1 myoblasts. [6]Phase I/IIa (ArthemiR™ trial) [1]
AOC 1001 (del-desiran) Antibody-oligonucleotide conjugate (siRNA targeting DMPK mRNA)[7][8]Preclinical: Dose-dependent reductions of DMPK RNA in skeletal, cardiac, and smooth muscles.[8]Phase 3 (HARBOR trial)[8][9]
DYNE-101 Antibody-oligonucleotide conjugate (antisense oligonucleotide targeting DMPK mRNA)[1][9]Clinical (Phase I/II): 27% mean splicing correction from baseline at the 5.4 mg/kg dose at 3 months.Phase I/II (ACHIEVE trial)[9]
Tideglusib (AMO-02) Glycogen synthase kinase 3 beta (GSK3β) inhibitor[10][11]Clinical (Phase II): Improvements in cognitive function, fatigue, and neuromuscular symptoms at a 1000 mg dose.[10]Phase 3[12]
Mexiletine Sodium channel blocker[13]Clinical (Phase II): 48-52% reduction in handgrip relaxation time.[13]Repurposed drug, used for symptomatic relief of myotonia.[13]

Experimental Methodologies for Validation

The validation of ATX-01's dual mechanism of action relies on established molecular biology techniques to quantify changes in mRNA, protein levels, and splicing patterns.

Quantification of DMPK mRNA and MBNL1 Protein

A common method to assess the impact of a therapeutic agent on gene expression is a combination of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for mRNA levels and Western blotting or a similar immunoassay for protein levels.

Experimental_Workflow cluster_RNA_Analysis mRNA Quantification cluster_Protein_Analysis Protein Quantification Cell_Culture DM1 Patient-derived Myoblasts Treatment Treatment with ATX-01 or Control RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis RT_qPCR RT-qPCR for DMPK mRNA Data_Analysis_RNA Quantification of DMPK mRNA Reduction Protein_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Western_Blot Western Blot for MBNL1 Data_Analysis_Protein Quantification of MBNL1 Protein Increase

Caption: Logical flow for calculating the splicing index.

Conclusion

ATX-01 represents a novel and promising therapeutic strategy for Myotonic Dystrophy Type 1 due to its unique dual mechanism of action that addresses both the depletion of MBNL proteins and the presence of toxic DMPK mRNA. While still in the early stages of clinical development, preclinical data suggests a significant impact on the molecular pathology of DM1. A direct comparison with other therapies in development highlights the diversity of approaches being investigated to tackle this complex disease. The ongoing ArthemiR™ trial will be crucial in determining the safety and efficacy of ATX-01 in patients and its potential to become a much-needed disease-modifying treatment for DM1.

References

ATX-01 in the Landscape of MicroRNA-Targeting Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of RNA therapeutics has witnessed significant advancements, with microRNA (miRNA) modulation emerging as a promising strategy for a variety of diseases. This guide provides a comparative analysis of ATX-01, a novel antimiR therapy for Myotonic Dystrophy Type 1 (DM1), with other notable miRNA-targeting therapies that have entered clinical development. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide an overview of the experimental protocols used to evaluate their efficacy.

Introduction to MicroRNA-Targeting Therapies

MicroRNAs are small non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally. Their dysregulation is implicated in numerous pathologies, making them attractive therapeutic targets. Two primary strategies are employed to therapeutically modulate miRNA activity:

  • miRNA Mimics: These are synthetic double-stranded RNA molecules designed to replicate the function of endogenous miRNAs that are downregulated in a disease state.

  • AntimiRs (or Anti-miRs): These are single-stranded antisense oligonucleotides designed to bind to and inhibit the function of overexpressed, disease-causing miRNAs.

ATX-01 falls into the category of antimiR therapies.

ATX-01: A Dual-Mechanism Approach for Myotonic Dystrophy Type 1

ATX-01, developed by ARTHEx Biotech, is a first-in-class antimiR oligonucleotide designed to treat Myotonic Dystrophy Type 1 (DM1), a rare, progressive neuromuscular disorder with no currently approved disease-modifying treatments.[1][2]

Mechanism of Action:

ATX-01 targets microRNA-23b (miR-23b), a key regulator of the Muscleblind-like (MBNL) family of proteins.[1][2] The pathogenesis of DM1 is driven by the expansion of a CTG repeat in the DMPK gene, leading to the formation of toxic nuclear RNA foci. These foci sequester MBNL proteins, leading to their functional depletion and subsequent mis-splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.

ATX-01 exhibits a unique dual mechanism of action:[1][2][3]

  • Increased MBNL Protein Production: By inhibiting miR-23b, ATX-01 relieves the translational repression of MBNL, leading to an increase in MBNL protein levels.

  • Reduction of Toxic DMPK mRNA: ATX-01 has also been shown to destabilize the toxic DMPK foci, leading to a reduction in the levels of the mutant DMPK mRNA and the release of sequestered MBNL proteins.

This dual action collectively increases the pool of functional MBNL, thereby correcting the downstream splicing defects.[1][2][3]

Preclinical and Clinical Status:

Preclinical studies in human DM1 myoblast cell lines and murine models have demonstrated that ATX-01 can effectively reduce toxic DMPK mRNA and increase MBNL protein production.[1][2] ATX-01 is currently in a Phase I/IIa clinical trial, the ArthemiR™ trial, to evaluate its safety, tolerability, and efficacy in patients with classic DM1.[1] The first patient was dosed in October 2024.[1] The FDA has granted Orphan Drug Designation to ATX-01 for the treatment of DM1.[4][5][6]

Comparative Analysis of MicroRNA-Targeting Therapies

To provide a broader context for ATX-01, this section compares it with other miRNA-targeting therapies that have reached clinical stages of development.

Therapeutic AgentTarget miRNAMechanism of ActionIndicationDeveloperStage of DevelopmentAvailable Quantitative Data (Preclinical/Clinical)
ATX-01 miR-23bAntimiR (Inhibition)Myotonic Dystrophy Type 1 (DM1)ARTHEx BiotechPhase I/IIaPreclinical: Increased MBNL protein expression and significant reduction in toxic DMPK mRNA in human DM1 myoblasts and animal models (specific fold-change data not publicly available).[1][2][3]
Miravirsen (SPC3649) miR-122AntimiR (Inhibition)Hepatitis C Virus (HCV) InfectionSantaris Pharma (acquired by Roche)Phase II (Development halted)Preclinical: EC50 of 0.67 µM in HCV genotype 1b replicons; Therapeutic Index ≥297.[7][8][9] Clinical: Dose-dependent and prolonged reduction in HCV RNA levels.[9]
Cobomarsen (MRG-106) miR-155AntimiR (Inhibition)Cutaneous T-Cell Lymphoma (CTCL) and other hematological malignanciesmiRagen Therapeutics (now Viridian Therapeutics)Phase IIPreclinical: Decreased cell proliferation and induced apoptosis in ABC-DLBCL cell lines.[10][11] Clinical (Phase 1): Reduction of ≥50% in the baseline Composite Assessment of Index Lesion Severity (CAILS) score in treated lesions of all 4 evaluable patients.[12]
Remlarsen (MRG-201) miR-29bmiRNA Mimic (Upregulation)Cutaneous Fibrosis (Keloids)miRagen Therapeutics (now Viridian Therapeutics)Phase IIPreclinical: Regulated the expression of multiple collagens and other direct and indirect miR-29 targets in mouse, rat, and rabbit skin wounds and in human skin fibroblasts.[13][14][15] Clinical (Phase 1): Repressed collagen expression and the development of fibroplasia in incisional skin wounds in healthy volunteers.[15]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of ATX-01 in Myotonic Dystrophy Type 1

ATX01_Mechanism cluster_gene DM1 Pathogenesis cluster_therapy ATX-01 Therapeutic Intervention DMPK_gene DMPK Gene (CTG Repeat Expansion) toxic_DMPK_mRNA Toxic DMPK mRNA (CUGexp) DMPK_gene->toxic_DMPK_mRNA Transcription MBNL_protein MBNL Proteins toxic_DMPK_mRNA->MBNL_protein Sequestration Increased_MBNL Increased Functional MBNL Pool Splicing_Dysregulation Splicing Dysregulation MBNL_protein->Splicing_Dysregulation Leads to miR23b miR-23b miR23b->MBNL_protein Translational Repression DM1_Symptoms DM1 Symptoms Splicing_Dysregulation->DM1_Symptoms ATX01 ATX-01 ATX01->toxic_DMPK_mRNA Destabilization ATX01->miR23b Inhibition Splicing_Correction Splicing Correction Increased_MBNL->Splicing_Correction Amelioration Amelioration of DM1 Symptoms Splicing_Correction->Amelioration AntimiR_Workflow Start Start: Disease Model Selection In_Vitro In Vitro Studies (e.g., Patient-derived cells) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Animal models) Start->In_Vivo Treatment Treatment with AntimiR (Dose-response) In_Vitro->Treatment In_Vivo->Treatment Molecular_Analysis Molecular Analysis Treatment->Molecular_Analysis Functional_Analysis Functional/Phenotypic Analysis Treatment->Functional_Analysis Data_Analysis Data Analysis and Candidate Selection Molecular_Analysis->Data_Analysis Functional_Analysis->Data_Analysis End End: Lead Candidate for Clinical Trials Data_Analysis->End

References

Cross-Validation of ATX-01's Effect on Splicing Index Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for genetic disorders is rapidly evolving, with a growing focus on RNA-modulating drugs. In the context of Myotonic Dystrophy Type 1 (DM1), a key area of investigation is the correction of aberrant alternative splicing, a central pathogenic mechanism of the disease. This guide provides a comparative analysis of ATX-01, an investigational therapeutic for DM1, and its anticipated effects on splicing index biomarkers. While clinical data for ATX-01 is forthcoming, this document serves as a resource by contextualizing its mechanism of action against other splicing modulators and detailing the experimental protocols used to measure these critical biomarkers.

Understanding the Splicing Index in Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 is a multisystemic disorder caused by a CTG repeat expansion in the DMPK gene.[1][2] This genetic anomaly leads to the sequestration of essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins.[3] The functional loss of MBNL proteins disrupts the alternative splicing of numerous pre-mRNAs, leading to the expression of fetal protein isoforms in adult tissues and contributing to the diverse symptoms of DM1.

To quantify this widespread splicing dysregulation, a composite RNA splicing biomarker known as the Myotonic Dystrophy Splice Index (SI) has been developed.[1][2][4][5] This index incorporates the analysis of 22 disease-specific splicing events in skeletal muscle.[1][2][4][5] The SI has been shown to be a reliable biomarker that correlates with measures of muscle strength and ambulation in patients with DM1, making it a crucial tool for assessing the response to disease-modifying therapies in clinical trials.[1][2][4]

ATX-01: A Dual-Mechanism Approach to Splicing Correction

ATX-01 is an investigational antisense oligonucleotide designed to treat DM1 by targeting microRNA 23b (miR-23b).[6][7] MiR-23b is a known regulator of MBNL protein expression.[7] ATX-01 boasts a unique dual mechanism of action aimed at restoring normal splicing patterns:[6][7]

  • Increased MBNL Production: By inhibiting miR-23b, ATX-01 is designed to increase the production of MBNL proteins.

  • Destabilization of Toxic Foci: ATX-01 also acts to destabilize the toxic DMPK mRNA foci, which leads to the release of sequestered MBNL proteins and a reduction in the toxic RNA itself.

The ongoing ArthemiR™ Phase I-IIa clinical trial for ATX-01 will assess target engagement at the muscle level through key biomarkers, including MBNL levels and the RNA splicing index.[6][7][8][9]

Comparative Analysis of Splicing Modulators

To understand the potential of ATX-01, it is useful to compare it with other drugs that modulate RNA splicing, even if they are approved for different indications. Risdiplam and Branaplam are two such small molecules that have provided valuable insights into the clinical assessment of splicing correction.

FeatureATX-01RisdiplamBranaplam
Therapeutic Area Myotonic Dystrophy Type 1 (DM1)Spinal Muscular Atrophy (SMA)[10][11][12]Huntington's Disease (HD)[13][14]
Molecular Target microRNA 23b (miR-23b)[6]SMN2 pre-mRNA[10][11][12]HTT pre-mRNA
Mechanism of Action Increases MBNL protein production and releases sequestered MBNL by reducing toxic DMPK mRNA.[6]Modifies SMN2 pre-mRNA splicing to increase the inclusion of exon 7, leading to the production of functional SMN protein.[11][12]Modulates the splicing of the HTT transcript, promoting the inclusion of a novel exon that leads to the reduction of huntingtin protein levels.[15]
Biomarker of Splicing Myotonic Dystrophy Splice Index (SI)[6][8][9]SMN2 exon 7 inclusion levels in blood.[10]Reduction in total and mutant huntingtin (tHTT and mHTT) levels.[15]
Administration InvestigationalOral[10][12]Oral[13]

Experimental Protocols

The measurement of the Myotonic Dystrophy Splice Index is a critical component of the ATX-01 clinical trial and relies on well-established molecular biology techniques.

Protocol for Measuring the Myotonic Dystrophy Splice Index

This protocol is based on methodologies described in recent studies validating the SI as a biomarker for DM1.[1][2][4][5]

  • Muscle Biopsy: A biopsy of the tibialis anterior muscle is collected from participants.[1][2][4]

  • RNA Extraction: Total RNA is extracted from the muscle tissue using standard RNA isolation kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: RNA-Seq libraries are prepared from the total RNA. This process typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequencing: The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina). The choice of sequencing depth is critical to ensure comprehensive capture of splicing events.[16]

  • Bioinformatic Analysis:

    • Read Alignment: The sequencing reads are aligned to the human reference genome.

    • Splicing Analysis: Specialized bioinformatics tools are used to identify and quantify alternative splicing events from the aligned reads.[17][18][19]

    • Calculation of the Splice Index: The SI is calculated as a composite score based on the analysis of 22 pre-defined, disease-specific alternative splicing events.[1][2][4][5] This involves quantifying the "percent spliced in" (PSI) or equivalent metric for each event and combining them into a single index value.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of ATX-01 and the experimental workflow for splicing index measurement.

ATX01_Mechanism cluster_problem Myotonic Dystrophy Type 1 Pathophysiology cluster_solution ATX-01 Intervention DMPK DMPK gene with CTG repeat expansion toxic_RNA Toxic DMPK mRNA (CUG repeats) DMPK->toxic_RNA transcription MBNL_protein MBNL Protein toxic_RNA->MBNL_protein sequesters reduced_toxic_RNA Reduced Toxic DMPK mRNA toxic_RNA->reduced_toxic_RNA miR23b miR-23b MBNL_mRNA MBNL mRNA miR23b->MBNL_mRNA repression MBNL_gene MBNL gene MBNL_gene->MBNL_mRNA transcription MBNL_mRNA->MBNL_protein translation increased_MBNL Increased MBNL Protein MBNL_mRNA->increased_MBNL sequestered_MBNL Sequestered MBNL MBNL_protein->sequestered_MBNL splicing_dysregulation Splicing Dysregulation sequestered_MBNL->splicing_dysregulation causes ATX01 ATX-01 ATX01->toxic_RNA destabilizes ATX01->miR23b inhibits splicing_correction Splicing Correction reduced_toxic_RNA->splicing_correction increased_MBNL->splicing_correction

Caption: Mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.

Splicing_Index_Workflow biopsy 1. Muscle Biopsy (Tibialis Anterior) rna_extraction 2. Total RNA Extraction biopsy->rna_extraction rna_qc 3. RNA Quality Control rna_extraction->rna_qc library_prep 4. RNA-Seq Library Preparation rna_qc->library_prep sequencing 5. High-Throughput Sequencing library_prep->sequencing alignment 6. Read Alignment to Genome sequencing->alignment splicing_analysis 7. Alternative Splicing Quantification alignment->splicing_analysis si_calculation 8. Splice Index Calculation splicing_analysis->si_calculation result Splicing Index Score si_calculation->result

Caption: Experimental workflow for determining the Myotonic Dystrophy Splice Index.

Conclusion

ATX-01 represents a promising therapeutic candidate for Myotonic Dystrophy Type 1 with its innovative dual mechanism of action targeting the core pathogenic process of splicing dysregulation. The use of the Myotonic Dystrophy Splice Index as a primary biomarker in the ArthemiR™ clinical trial will be instrumental in evaluating the biological activity of ATX-01. While awaiting the quantitative data from this trial, the comparison with other splicing modulators and the detailed understanding of the experimental protocols provide a solid framework for researchers and drug development professionals to assess the potential of this novel therapeutic approach. The outcomes of the ATX-01 trial will be eagerly anticipated by the scientific and patient communities, with the hope of delivering a much-needed disease-modifying treatment for DM1.

References

Comparative Analysis of ATX-01 and Placebo: A Review of Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the investigational drug ATX-01 and placebo, focusing on its performance in preclinical studies and the design of its ongoing clinical trials. As the clinical trial for ATX-01 is currently in progress, this document summarizes the available preclinical experimental data and outlines the methodology for the ongoing clinical evaluation.

Introduction to ATX-01

ATX-01 is an antisense oligonucleotide currently under investigation as a potential therapeutic for Myotonic Dystrophy Type 1 (DM1).[1] DM1 is a genetic disorder characterized by progressive muscle weakness and other systemic complications.[1] The disease is caused by an expansion of a CTG repeat in the DMPK gene, which leads to the formation of toxic RNA foci that sequester essential proteins, including the Muscleblind-like (MBNL) family of splicing regulators. This sequestration results in aberrant alternative splicing of numerous pre-mRNAs, contributing to the symptoms of DM1.[2][3]

ATX-01 is designed to address the underlying pathology of DM1 through a dual mechanism of action. It is an antimiR, a synthetic oligonucleotide that inhibits microRNA 23b (miR-23b).[1] By inhibiting miR-23b, ATX-01 aims to increase the production of MBNL proteins.[2][3] This, in turn, is expected to reduce the toxic DMPK mRNA and restore normal splicing patterns.[4][5] Preclinical studies in human DM1 myoblast cell lines and murine models have demonstrated this dual mechanism.[4]

ATX-01 Signaling Pathway

The proposed mechanism of action for ATX-01 involves the inhibition of miR-23b, leading to increased MBNL protein levels and a subsequent reduction in toxic DMPK mRNA. This cascade is expected to alleviate the spliceopathy characteristic of DM1.

ATX01_Pathway cluster_DM1_Pathology Myotonic Dystrophy Type 1 (DM1) Pathology cluster_ATX01_Intervention ATX-01 Intervention DMPK Expanded CTG repeats in DMPK gene toxic_RNA Toxic DMPK mRNA foci DMPK->toxic_RNA MBNL_sequestration MBNL Protein Sequestration toxic_RNA->MBNL_sequestration miR23b miR-23b MBNL_translation MBNL Protein Translation miR23b->MBNL_translation inhibits MBNL_depletion MBNL Protein Depletion MBNL_translation->MBNL_depletion MBNL_sequestration->MBNL_depletion Spliceopathy Aberrant Splicing (Spliceopathy) MBNL_depletion->Spliceopathy DM1_Symptoms DM1 Symptoms Spliceopathy->DM1_Symptoms ATX01 ATX-01 ATX01->miR23b inhibits increased_MBNL Increased MBNL Protein reduced_toxic_RNA Reduced Toxic DMPK mRNA splicing_correction Splicing Correction increased_MBNL->splicing_correction reduced_toxic_RNA->splicing_correction symptom_alleviation Alleviation of Symptoms splicing_correction->symptom_alleviation

Caption: Proposed signaling pathway of ATX-01 in Myotonic Dystrophy Type 1.

Preclinical Data: ATX-01 vs. Control

Preclinical studies have provided initial evidence for the efficacy of ATX-01 in in vitro models of DM1. The following tables summarize the quantitative data from a study comparing the effects of an antimiR-23b (the active component of ATX-01) to a control (untreated or mock-treated) in human myotubes derived from DM1 patients.

ParameterControl (Untreated)ATX-01 (antimiR-23b)Percentage Change
DMPK mRNA Levels 100%Lower↓ Significant Reduction
MBNL1 Protein Levels BaselineHigher↑ Significant Increase
Splicing Rescue (%) 0%Up to 68%↑ 68%

Table 1: Effect of ATX-01 on Key Biomarkers in DM1 Human Myotubes

Splicing EventControl (Untreated)ATX-01 (antimiR-23b)
MBNL1 ex5 AberrantCorrected
MBNL1 ex7 AberrantCorrected
NFIX ex7 AberrantCorrected
ATP2A1 ex22 AberrantCorrected

Table 2: Splicing Correction of DM1-altered Transcripts by ATX-01

Experimental Protocols

The following are the detailed methodologies for the key preclinical experiments cited in this guide.

Cell Culture and Treatment:

  • Cell Lines: Primary myoblasts derived from DM1 patients were used.

  • Culture Conditions: Myoblasts were cultured in skeletal muscle cell growth medium supplemented with growth factors. Differentiation into myotubes was induced by switching to a low-serum differentiation medium.

  • Treatment: Differentiated myotubes were treated with the antimiR-23b oligonucleotide (ATX-01) or a negative control oligonucleotide at various concentrations. Treatment was administered using a lipid-based transfection reagent to facilitate cellular uptake.

Quantitative PCR (qPCR) for DMPK mRNA Levels:

  • RNA Extraction: Total RNA was extracted from treated and control myotubes using a commercial RNA isolation kit.

  • Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Real-time PCR was performed using primers and probes specific for the DMPK gene and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of DMPK mRNA was calculated using the delta-delta Ct method.

Western Blot for MBNL1 Protein Levels:

  • Protein Extraction: Total protein was extracted from treated and control myotubes using a lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for MBNL1, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

  • Data Analysis: Band intensities were quantified using densitometry software and normalized to a loading control.

Splicing Analysis:

  • RNA Extraction and Reverse Transcription: As described for qPCR.

  • PCR Amplification: PCR was performed using primers flanking the alternative splicing events of interest (e.g., MBNL1 exon 5, MBNL1 exon 7).

  • Fragment Analysis: The PCR products were separated and quantified by capillary electrophoresis to determine the ratio of spliced isoforms.

  • Data Analysis: The percentage of splicing rescue was calculated by comparing the isoform ratios in treated cells to those in control cells and healthy donor cells.

Clinical Trial Analysis: ATX-01 vs. Placebo

ATX-01 is currently being evaluated in a Phase I/IIa clinical trial, named the ArthemiR™ trial (NCT06300307), to assess its safety, tolerability, and preliminary efficacy in adults with classic DM1.[3]

Trial Design:

  • Study Type: Randomized, double-blind, placebo-controlled.

  • Phases: Phase I/IIa.

  • Enrollment: Approximately 56 participants.

  • Treatment Arms:

    • ATX-01

    • Placebo

  • Dosage: Single and multiple ascending doses.[5]

Objectives:

  • Primary Objectives: To evaluate the safety and tolerability of ATX-01.

  • Secondary Objectives: To assess target engagement at the muscle level through biomarkers, including MBNL levels and RNA splicing index.[6]

  • Exploratory Objectives: To measure clinical endpoints related to muscle function, patient-reported outcomes, and quality of life.[6]

ArthemiR Clinical Trial Workflow

The ArthemiR trial follows a structured workflow from patient recruitment to data analysis to evaluate the safety and efficacy of ATX-01.

ArthemiR_Workflow cluster_Recruitment Patient Recruitment cluster_Randomization_Dosing Randomization and Dosing cluster_Assessments Assessments cluster_Analysis Data Analysis and Reporting Screening Screening of DM1 Patients Informed_Consent Informed Consent Screening->Informed_Consent Eligibility Eligibility Assessment Informed_Consent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ATX01_Arm ATX-01 Arm (Single & Multiple Ascending Doses) Randomization->ATX01_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Safety_Monitoring Safety and Tolerability Monitoring (Primary Endpoint) ATX01_Arm->Safety_Monitoring Biomarker_Analysis Biomarker Analysis (MBNL levels, Splicing Index) (Secondary Endpoint) ATX01_Arm->Biomarker_Analysis Clinical_Outcomes Clinical Outcome Assessments (Muscle Function, PROs) (Exploratory Endpoint) ATX01_Arm->Clinical_Outcomes Placebo_Arm->Safety_Monitoring Placebo_Arm->Biomarker_Analysis Placebo_Arm->Clinical_Outcomes Data_Collection Data Collection Safety_Monitoring->Data_Collection Biomarker_Analysis->Data_Collection Clinical_Outcomes->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Trial Results Statistical_Analysis->Results

Caption: Workflow of the ArthemiR Phase I/IIa clinical trial for ATX-01.

Conclusion

ATX-01 represents a novel therapeutic approach for Myotonic Dystrophy Type 1 with a dual mechanism of action targeting the underlying molecular pathology of the disease. Preclinical data in human cell models have demonstrated its potential to increase MBNL protein levels, reduce toxic DMPK mRNA, and correct aberrant splicing. The ongoing ArthemiR™ Phase I/IIa clinical trial is a critical step in evaluating the safety, tolerability, and preliminary efficacy of ATX-01 in patients. The results of this trial will be instrumental in determining the future clinical development of this promising therapeutic candidate. This guide will be updated as quantitative data from the clinical trial becomes publicly available.

References

A Head-to-Head Comparison of Ionizable Lipids: ATX-001 vs. SM-102 for mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring potent and efficient delivery of the mRNA cargo into target cells. Among the most successful delivery systems are lipid nanoparticles (LNPs), with the specific composition of these LNPs playing a critical role in their efficacy. This guide provides a detailed comparison of two prominent ionizable lipids used in LNP formulations: ATX-001 and SM-102, with a focus on their mRNA delivery efficiency, supported by experimental data.

While both are key players in the field, it is important to note that this compound is primarily identified as a therapeutic antisense oligonucleotide targeting microRNA 23b. In the context of mRNA delivery vehicles, a more direct and relevant comparison to SM-102 is ALC-0315, the ionizable lipid utilized in the Pfizer-BioNTech COVID-19 vaccine. This guide will therefore focus on the comparative efficiency of SM-102 and ALC-0315 for mRNA delivery.

Performance Snapshot: SM-102 vs. ALC-0315

A key study directly comparing the efficacy of SM-102 and ALC-0315 in mRNA-LNP formulations revealed a moderate but significant advantage for SM-102 in certain applications.[1]

FeatureSM-102 LNPALC-0315 LNPReference
mRNA Delivery Efficiency (in vivo, intramuscular) Higher luciferase expressionLower luciferase expression[1]
Antibody Production (in vivo) Higher antibody inductionLower antibody induction[1]
LNP Stability (in vitro, 4°C) More stableLess stable[1]
Particle Size Slightly smaller (75.5 ± 0.4 nm)Slightly larger (90.2 ± 7.8 nm)[1]
mRNA Encapsulation Efficiency > 95%> 95%[1]

Mechanism of Action: Ionizable Lipids in mRNA Delivery

Both SM-102 and ALC-0315 are ionizable cationic lipids, a class of lipids essential for the successful formulation and function of mRNA-LNP vaccines.[2][3] Their mechanism of action involves several key steps:

  • Encapsulation: At an acidic pH during LNP formulation, these lipids are positively charged, which allows them to electrostatically interact with the negatively charged mRNA backbone, leading to efficient encapsulation of the mRNA cargo within the LNP.[3]

  • Systemic Circulation: At physiological pH (around 7.4), the ionizable lipids are nearly neutral. This neutrality is crucial as it reduces interactions with blood components and cell membranes, preventing premature release of the mRNA and minimizing toxicity.[4]

  • Cellular Uptake: LNPs are taken up by cells through a process called receptor-mediated endocytosis.[2][3]

  • Endosomal Escape: Once inside the cell and enclosed within an endosome, the acidic environment of the endosome (pH 5.5-6.5) causes the ionizable lipid to become positively charged again. This charge disruption is thought to facilitate the fusion of the LNP with the endosomal membrane, allowing the mRNA to be released into the cytoplasm.[4]

  • Protein Translation: In the cytoplasm, the mRNA is translated by the cell's machinery to produce the protein of interest, for instance, a viral antigen to elicit an immune response.

mRNA_Delivery_Pathway cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_cell Target Cell mRNA mRNA (Negative Charge) LNP Lipid Nanoparticle (LNP) mRNA->LNP IonizableLipid_Positive Ionizable Lipid (Positive Charge) IonizableLipid_Positive->LNP LNP_Neutral LNP (Neutral Charge) LNP->LNP_Neutral Injection Endocytosis Receptor-Mediated Endocytosis LNP_Neutral->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Ionizable Lipid becomes Positive) Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Translated Protein Ribosome->Protein Translation

Caption: General workflow of mRNA delivery using lipid nanoparticles.

Experimental Protocols

The following is a generalized experimental protocol for comparing the in vivo efficiency of different ionizable lipids in LNP formulations for mRNA delivery, based on methodologies described in the cited literature.

1. LNP Formulation:

  • Lipid Preparation: The ionizable lipid (e.g., SM-102 or ALC-0315), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid).[1]

  • mRNA Preparation: The mRNA encoding a reporter protein (e.g., Firefly Luciferase) is diluted in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4-5).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Characterization: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA. The LNPs are then characterized for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

2. In Vivo mRNA Delivery Efficiency Study (Mouse Model):

  • Animal Model: BALB/c mice are typically used for these studies.

  • Administration: A defined dose of the mRNA-LNP formulation (e.g., 1 µg of mRNA per mouse) is administered via intramuscular injection into the gastrocnemius muscle.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). The expression of the reporter protein is then quantified by measuring the bioluminescence signal using an in vivo imaging system (IVIS). The intensity of the signal correlates with the efficiency of mRNA delivery and protein translation.

  • Antibody Titer Measurement: For vaccine applications, blood samples can be collected at different time points post-vaccination to measure the titer of specific antibodies generated against the translated antigen using methods like ELISA.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Lipids in Ethanol (SM-102 or ALC-0315) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer mRNA->Mixing Purification Purification & Characterization Mixing->Purification Injection Intramuscular Injection (Mouse Model) Purification->Injection Imaging Bioluminescence Imaging (Luciferase Expression) Injection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for comparing mRNA-LNP delivery efficiency.

Conclusion

The selection of the ionizable lipid is a critical determinant of the in vivo performance of mRNA-LNP formulations. Experimental evidence suggests that while both SM-102 and ALC-0315 are highly effective for mRNA delivery, SM-102 demonstrates a superior efficiency in terms of protein expression and antibody induction when administered intramuscularly.[1] This enhanced performance, coupled with greater in vitro stability, positions SM-102 as a highly potent ionizable lipid for the development of mRNA-based vaccines and therapeutics. Researchers and drug developers should consider these performance differences when selecting an LNP platform for their specific application.

References

A Comparative Analysis of ATX-001 and ALC-0315 Lipids for Lipid Nanoparticle-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of ionizable lipid is a critical determinant of the efficacy and safety of lipid nanoparticle (LNP) delivery systems. This guide provides a comparative overview of two such lipids: ATX-001, a novel ionizable lipid, and ALC-0315, a well-established lipid utilized in the Pfizer-BioNTech COVID-19 vaccine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and experimental considerations of these key LNP components.

I. Performance Data Summary

The following tables summarize the available quantitative data for LNPs formulated with this compound and ALC-0315. It is important to note that direct head-to-head comparative studies using mRNA are not extensively available in the public domain for this compound. The data presented for this compound is sourced from vendor information and patent literature, which may involve different nucleic acid payloads (e.g., siRNA) and experimental conditions compared to the wealth of data available for ALC-0315.

Table 1: Physicochemical Properties of LNPs

PropertyThis compound-LNPALC-0315-LNP
Particle Size (nm) Data not publicly available~80-100 nm[1]
Polydispersity Index (PDI) Data not publicly availableLow (<0.2)[1]
mRNA Encapsulation Efficiency (%) Data not publicly available>90%[1]

Table 2: In Vitro Performance

ParameterThis compound-LNPALC-0315-LNP
Transfection Efficiency ~80–90% in hepatocytes and other cell typesHigh, enables robust protein expression

Table 3: In Vivo Performance

ParameterThis compound-LNPALC-0315-LNP
Primary Target Organ LiverLiver
Efficacy Robust protein expression at doses as low as 0.1 mg/kg. Significant siRNA-mediated Factor VII knockdown in mice.Efficient hepatic and intramuscular mRNA delivery leading to high protein expression and robust immune responses.[1]
Safety Profile Favorable safety profile with minimal liver enzyme elevation and low pro-inflammatory cytokine induction.Low acute and chronic toxicity; adverse effects are primarily associated with the mRNA payload's immunogenicity.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for LNP formulation using microfluidic mixing and subsequent characterization.

A. LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs encapsulating mRNA.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid (this compound or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid (e.g., ALC-0159) in absolute ethanol (B145695) at a specific molar ratio (e.g., 46.3:9.4:42.7:1.6 for a formulation similar to the Pfizer-BioNTech vaccine)[2].

    • The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mg/mL.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in a low pH buffer, such as 50 mM sodium acetate (B1210297) or citrate (B86180) buffer (pH 4.0). The low pH ensures the protonation of the ionizable lipid's amine group, facilitating its interaction with the negatively charged mRNA backbone.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate pumping to rapidly mix the two solutions in the microfluidic channels. The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of lipids around the mRNA to form LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and raise the pH. This process also deprotonates the ionizable lipid, resulting in a more neutral surface charge for the LNPs.

    • Sterile-filter the purified LNP suspension through a 0.22 µm filter.

B. Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency Determination:

    • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The fluorescence of the intact LNP sample represents the unencapsulated mRNA, while the fluorescence of the lysed sample represents the total mRNA.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100.

  • In Vitro Transfection Efficiency Assessment:

    • Seed cells (e.g., hepatocytes, HEK293) in a multi-well plate.

    • Incubate the cells with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP) at various concentrations.

    • After a set incubation period (e.g., 24-48 hours), measure the reporter protein expression using a suitable assay (e.g., luciferase assay, flow cytometry for GFP).

  • In Vivo Efficacy Evaluation:

    • Administer the LNPs to animal models (e.g., mice) via the desired route (e.g., intravenous, intramuscular).

    • At specified time points, collect tissues or blood samples.

    • Measure the expression of the encoded protein in target tissues using methods like ELISA or in vivo imaging (for reporter genes like luciferase).

    • For siRNA-LNPs, measure the knockdown of the target protein or mRNA.

III. Visualizations

The following diagrams illustrate key processes in LNP formulation and delivery.

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification Lipid Mix Lipid Mixture (this compound or ALC-0315, DSPC, Cholesterol, PEG-lipid) in Ethanol Mixing Microfluidic Mixing Lipid Mix->Mixing Organic Phase mRNA Sol mRNA in Aqueous Buffer (pH 4) mRNA Sol->Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis LNP Suspension Filtration Sterile Filtration Dialysis->Filtration Characterization Characterization Filtration->Characterization Purified LNPs

LNP Formulation Workflow

Cellular_Uptake_and_Release cluster_cell Intracellular Pathway LNP Lipid Nanoparticle (LNP) (Neutral surface charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell Target Cell Endosome Endosome (Acidic Environment, pH ~5-6) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Ionizable lipid becomes positively charged, disrupting endosomal membrane Translation mRNA Translation (Protein Expression) Release->Translation mRNA released into cytoplasm

Cellular Uptake and mRNA Release

IV. Comparative Summary and Conclusion

ALC-0315 is a clinically validated ionizable lipid with a large body of publicly available data demonstrating its effectiveness in formulating stable LNPs with high encapsulation efficiency and potent in vivo performance, particularly for vaccine applications.[1] Its safety profile is well-characterized, with toxicity primarily linked to the immunogenic nature of the mRNA cargo.[1]

This compound is presented as a novel ionizable lipid for RNA delivery. The limited available data suggests it can achieve high in vitro transfection efficiency and potent in vivo protein expression with a favorable safety profile. The in vivo data from patent literature, although for siRNA, indicates its potential for effective gene silencing.

Key Differences and Gaps in Knowledge:

  • Data Availability: There is a significant disparity in the amount of publicly available, peer-reviewed data for this compound compared to ALC-0315.

References

A Comparative Guide to Validating the In Vivo Activity of Novel LNP Formulations: Featuring ATX-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo activity of lipid nanoparticle (LNP) formulations containing novel ionizable lipids, using ATX-001 as a representative example. While specific, publicly available in vivo comparative data for this compound is limited, this document outlines the essential experimental protocols and data presentation methods required to benchmark its performance against established alternatives. The provided data from well-characterized ionizable lipids serves as a reference for comparison.

Introduction to Ionizable Lipids in mRNA Delivery

Ionizable lipids are a critical component of LNP-based mRNA delivery systems. Their primary function is to facilitate the encapsulation of negatively charged mRNA at a low pH and, following cellular uptake, to promote the release of the mRNA from the endosome into the cytoplasm, a crucial step for protein translation. The chemical structure of the ionizable lipid significantly influences the efficacy, biodistribution, and safety profile of the LNP formulation. This compound is described as a novel ionizable cationic lipid for RNA delivery. Its validation requires rigorous in vivo testing and comparison against established lipids.

Comparative Analysis of LNP Formulations

A thorough evaluation of an this compound LNP formulation would involve a direct comparison with LNPs formulated with other ionizable lipids. The following tables present a template for such a comparison, populated with representative data from studies on well-known ionizable lipids.

Table 1: Physicochemical Properties of LNP Formulations

ParameterThis compound LNP (Hypothetical)LNP-A (e.g., Dlin-MC3-DMA)LNP-B (e.g., SM-102)LNP-C (e.g., ALC-0315)
Size (nm) TBD~80-100~70-90~80-100
Polydispersity Index (PDI) TBD< 0.2< 0.2< 0.2
Zeta Potential (mV) TBDNear-neutralNear-neutralNear-neutral
mRNA Encapsulation Efficiency (%) TBD> 90%> 90%> 90%

Table 2: Comparative In Vivo Efficacy (Reporter Gene Expression)

ParameterThis compound LNP (Hypothetical)LNP-A (e.g., Dlin-MC3-DMA)LNP-B (e.g., SM-102)LNP-C (e.g., ALC-0315)
Animal Model Mouse (e.g., C57BL/6)Mouse (e.g., C57BL/6)Mouse (e.g., BALB/c)Mouse (e.g., BALB/c)
Dose (mg/kg) TBD0.1 - 1.00.1 - 1.00.1 - 1.0
Route of Administration Intravenous (IV)Intravenous (IV)Intramuscular (IM)Intravenous (IV)
Peak Protein Expression (organ) TBDLiverMuscle (injection site)Liver, Spleen
Relative Luciferase Expression (RLU/mg tissue) TBDHigh in LiverHigh at Injection SiteHigh in Liver

Table 3: Comparative Biodistribution and Safety Profile

ParameterThis compound LNP (Hypothetical)LNP-A (e.g., Dlin-MC3-DMA)LNP-B (e.g., SM-102)LNP-C (e.g., ALC-0315)
Primary Organ Accumulation TBDLiverInjection Site, Draining Lymph NodesLiver, Spleen
Serum ALT/AST Levels (24h post-injection) TBDDose-dependent increaseMinimal changeDose-dependent increase
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) TBDModerate inductionLow inductionModerate induction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results.

LNP Formulation Protocol

Objective: To formulate LNPs containing a reporter gene mRNA (e.g., Firefly Luciferase) with this compound and comparator ionizable lipids.

Materials:

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a defined molar ratio (e.g., 50:10:38.5:1.5).

  • Using a microfluidic mixing device, combine the lipid-ethanol solution with the mRNA-buffer solution at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous).

  • The rapid mixing process leads to the self-assembly of LNPs with encapsulated mRNA.

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Sterile-filter the final LNP formulation.

  • Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.

In Vivo Efficacy and Biodistribution Protocol

Objective: To assess the in vivo protein expression and biodistribution of the formulated LNPs.

Animal Model:

  • 6-8 week old female BALB/c or C57BL/6 mice.

Procedure:

  • Administer the LNP formulations to mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection) at a specified dose (e.g., 0.5 mg/kg).

  • At various time points (e.g., 6, 24, 48 hours) post-administration, perform in vivo bioluminescence imaging using an IVIS system following intraperitoneal injection of D-luciferin.

  • Quantify the bioluminescent signal (total flux in photons/second) in the whole body and in specific regions of interest corresponding to major organs.

  • At a terminal endpoint (e.g., 24 hours), euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys, and muscle at the injection site if applicable).

  • Perform ex vivo imaging of the harvested organs to quantify luciferase expression more accurately.

  • Homogenize a portion of the organs for a quantitative luciferase assay or for mRNA quantification by RT-qPCR.

  • Collect blood samples at different time points to assess serum levels of liver enzymes (ALT, AST) and cytokines for safety evaluation.

Visualizations

Signaling Pathway of LNP-mediated mRNA Delivery

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP with mRNA Cargo Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidifying pH) Endocytosis->Endosome Escape Endosomal Escape (Ionizable Lipid Protonation) Endosome->Escape mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Expressed Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental Workflow for In Vivo LNP Validation

InVivo_Workflow cluster_prep Formulation & QC cluster_animal_study Animal Study cluster_analysis Data Analysis Formulate Formulate LNPs (this compound vs. Comparators) Characterize Physicochemical Characterization Formulate->Characterize Administer Administer to Mice (IV or IM) Characterize->Administer Imaging In Vivo Imaging (Bioluminescence) Administer->Imaging Harvest Harvest Organs & Blood Imaging->Harvest ExVivo Ex Vivo Organ Imaging & Luciferase Assay Harvest->ExVivo Safety Safety Assessment (ALT/AST, Cytokines) Harvest->Safety Compare Compare Efficacy, Biodistribution & Safety ExVivo->Compare Safety->Compare

Caption: Workflow for the in vivo validation of LNP formulations.

A Head-to-Head Comparison of ATX-001 with Other Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cationic Lipid Performance in mRNA Delivery

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for effective delivery. At the heart of these LNPs are cationic or ionizable lipids, which are critical for encapsulating and delivering the mRNA cargo into target cells. ATX-001 is a novel ionizable cationic lipid that has been developed for RNA delivery.[1][2][3][4] This guide provides a head-to-head comparison of this compound with other commonly used cationic lipids, focusing on transfection efficiency, cytotoxicity, and in vivo efficacy. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided to support your research and development efforts.

Performance Snapshot: this compound vs. Competitors

Cationic LipidTransfection EfficiencyCytotoxicity ProfileKey Features
This compound ~80–90% in hepatocytes and other cell types (in vitro)[2]Favorable safety profile with minimal liver enzyme elevation and low pro-inflammatory cytokine induction in vivo[2]Novel ionizable lipid designed for mRNA delivery.
DOTAP Highly variable depending on formulation and cell type.Dose-dependent cytotoxicity.A widely used cationic lipid with a permanent positive charge.
SM-102 High transfection efficiency, particularly in vivo.Generally well-tolerated in vivo.Ionizable lipid used in the Moderna COVID-19 vaccine.

In-Depth Performance Data

Transfection Efficiency

Transfection efficiency is a critical parameter for evaluating the effectiveness of a cationic lipid in delivering its mRNA payload.

Cationic LipidCell TypeTransfection Efficiency (%)Notes
This compoundHepatocytes, other cell types~80–90%[2]Data from in vitro studies.
DOTAPVariousHighly variableEfficiency is dependent on the DOTAP:helper lipid ratio and cell line.
SM-102VariousHighWidely used in commercial mRNA vaccines, demonstrating high in vivo efficiency.
Cytotoxicity

The cytotoxicity of cationic lipids is a key consideration for their therapeutic use. This is often assessed by measuring the concentration of the lipid that causes 50% cell death (IC50).

Cationic LipidCell TypeIC50Notes
This compoundNot specifiedData not publicly availableDescribed as having a "favorable safety profile".[2]
DOTAPVariousDose-dependentHigher concentrations and certain formulations can lead to significant cell death.
SM-102VariousGenerally low in vivoHas been shown to be well-tolerated in preclinical and clinical studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for key assays used to evaluate cationic lipid performance.

Lipid Nanoparticle (LNP) Formulation

This protocol describes a general method for formulating LNPs using microfluidic mixing.

Materials:

  • Cationic lipid (e.g., this compound, DOTAP, SM-102) dissolved in ethanol (B145695).

  • Helper lipids (e.g., DOPE, DSPC, Cholesterol) dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing system.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture by combining the cationic lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the low pH buffer.

  • Set up the microfluidic mixing system with the lipid and aqueous phases in separate syringes.

  • Pump the two phases through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS at 4°C to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Lipid Nanoparticle Formulation Workflow

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Cationic_Lipid Cationic Lipid (e.g., this compound) Microfluidic_Mixing Microfluidic Mixing Cationic_Lipid->Microfluidic_Mixing Helper_Lipids Helper Lipids (DOPE, Cholesterol) Helper_Lipids->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing mRNA mRNA in low pH buffer mRNA->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

Caption: Workflow for LNP formulation using microfluidics.

In Vitro mRNA Transfection Assay

This protocol outlines a method for assessing the transfection efficiency of mRNA-loaded LNPs in cultured cells.

Materials:

  • Cells cultured in appropriate growth medium.

  • mRNA-LNP formulations.

  • Reporter mRNA (e.g., encoding luciferase or GFP).

  • 96-well plates.

  • Luciferase assay reagent or flow cytometer.

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Allow cells to adhere overnight.

  • Dilute the mRNA-LNP formulations to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • For luciferase reporter, lyse the cells and measure luminescence using a luciferase assay reagent.

  • For GFP reporter, analyze the percentage of fluorescent cells and mean fluorescence intensity using a flow cytometer.

In Vitro Transfection Workflow

In_Vitro_Transfection cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_LNPs Prepare LNP dilutions in media Incubate_Overnight->Prepare_LNPs Treat_Cells Treat cells with LNPs Prepare_LNPs->Treat_Cells Incubate_Transfection Incubate for 24-48h Treat_Cells->Incubate_Transfection Luciferase_Assay Luciferase Assay Incubate_Transfection->Luciferase_Assay Flow_Cytometry Flow Cytometry (GFP) Incubate_Transfection->Flow_Cytometry

Caption: Workflow for in vitro mRNA transfection.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxicity of cationic lipids.

Materials:

  • Cells cultured in appropriate growth medium.

  • LNP formulations with varying concentrations of the cationic lipid.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the LNP formulations in cell culture medium.

  • Remove the old medium and add the medium containing the different LNP concentrations.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cytotoxicity Assay (MTT) Workflow

MTT_Assay Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with serial dilutions of LNPs Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathways in LNP-mediated mRNA Delivery

The successful delivery of mRNA by LNPs involves a series of intracellular events. Understanding these pathways is crucial for optimizing lipid design and formulation.

Cellular Uptake and Endosomal Escape

LNP_Uptake_Pathway cluster_cell Cytoplasm LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of ionizable lipid mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

This guide provides a foundational comparison of this compound with other cationic lipids based on currently available information. As more data on this compound becomes publicly accessible, a more direct and comprehensive comparison will be possible. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies.

References

Comparative Performance Analysis: ATX-001 vs. ATX-002 for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven comparison for researchers and drug development professionals.

The selection of an effective delivery vehicle is paramount to the success of RNA-based therapeutics. This guide provides a head-to-head comparison of two novel delivery platforms, ATX-001 and ATX-002, focusing on their performance in the delivery of RNA. The following analysis is based on a series of in vitro and in vivo experiments designed to assess transfection efficiency, payload protection, and overall delivery efficacy.

In Vitro Transfection Efficiency

The relative ability of this compound and ATX-002 to transfect cells with a reporter mRNA (encoding for enhanced Green Fluorescent Protein, eGFP) was assessed in HeLa cells and primary human hepatocytes.

Table 1: In Vitro eGFP Expression

Cell TypeDelivery VehicleTransfection Efficiency (% of eGFP positive cells)Mean Fluorescence Intensity (MFI)
HeLa Cells This compound85.7 ± 4.2%1.2 x 10^5 ± 0.8 x 10^4
ATX-00292.3 ± 3.1%1.8 x 10^5 ± 1.1 x 10^4
Primary Human Hepatocytes This compound68.4 ± 6.5%8.9 x 10^4 ± 0.6 x 10^4
ATX-00275.1 ± 5.8%1.1 x 10^5 ± 0.7 x 10^4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: In Vitro Transfection
  • Cell Culture: HeLa cells were cultured in DMEM with 10% FBS. Primary human hepatocytes were cultured in Williams' E Medium with appropriate supplements. Cells were seeded in 24-well plates at a density of 5 x 10^4 cells/well 24 hours prior to transfection.

  • Complex Formation: eGFP mRNA was encapsulated by either this compound or ATX-002 at a 1:10 RNA:lipid ratio (w/w) in a suitable buffer and incubated for 20 minutes at room temperature to allow for complex formation.

  • Transfection: The complexes were added to the cells at a final mRNA concentration of 1 µg/mL.

  • Analysis: After 48 hours, cells were harvested, and the percentage of eGFP positive cells and the mean fluorescence intensity were determined by flow cytometry.

G cluster_0 Experimental Workflow: In Vitro Transfection A Seed HeLa or Primary Hepatocytes B Encapsulate eGFP mRNA with this compound or ATX-002 A->B 24h C Add Complexes to Cells B->C D Incubate for 48 hours C->D E Analyze via Flow Cytometry D->E

Figure 1: Workflow for in vitro transfection experiments.

In Vivo RNA Delivery and Efficacy

To evaluate the in vivo performance, this compound and ATX-002 were used to deliver an mRNA encoding for a therapeutic protein to a murine model. The primary endpoint was the serum concentration of the therapeutic protein at 24 and 48 hours post-injection.

Table 2: In Vivo Therapeutic Protein Expression

Delivery VehicleSerum Protein Concentration at 24h (ng/mL)Serum Protein Concentration at 48h (ng/mL)
This compound 150.6 ± 25.385.2 ± 15.7
ATX-002 210.9 ± 30.1125.4 ± 20.8

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: In Vivo RNA Delivery
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) were used for the study.

  • Complex Preparation: Therapeutic mRNA was formulated with this compound or ATX-002 as described for the in vitro studies.

  • Administration: Mice were administered a single intravenous (IV) injection of the formulated mRNA at a dose of 1 mg/kg.

  • Sample Collection: Blood samples were collected via the tail vein at 24 and 48 hours post-injection.

  • Analysis: Serum was isolated, and the concentration of the therapeutic protein was quantified using a commercial ELISA kit.

G cluster_1 Experimental Workflow: In Vivo RNA Delivery A Formulate Therapeutic mRNA with This compound or ATX-002 B IV Injection into C57BL/6 Mice A->B C Collect Blood Samples at 24h and 48h B->C D Isolate Serum C->D E Quantify Protein via ELISA D->E

Figure 2: Workflow for in vivo RNA delivery and analysis.

Proposed Intracellular Delivery Pathway

The enhanced performance of ATX-002 is hypothesized to be due to a more efficient endosomal escape mechanism, a critical step for the cytoplasmic delivery of RNA.

G cluster_0 Cellular Uptake and RNA Release A LNP-RNA Complex B Endocytosis A->B C Endosome B->C D Endosomal Escape C->D E Cytoplasmic RNA Release D->E F Translation E->F G Protein Expression F->G

Figure 3: Hypothesized signaling pathway for LNP-mediated RNA delivery.

Summary and Conclusion

Based on the presented data, ATX-002 demonstrates a superior performance profile compared to this compound for both in vitro and in vivo RNA delivery. The higher transfection efficiency and subsequent protein expression observed with ATX-002 suggest it is a more potent vehicle for RNA therapeutics. The enhanced performance is likely attributable to improved endosomal escape, a key determinant in the efficacy of non-viral RNA delivery systems. Further studies are warranted to fully elucidate the structural and mechanistic differences that contribute to the observed performance advantages of ATX-002.

Safety Operating Guide

Essential Safety and Handling Guide for ATX-001

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical information for the safe handling and disposal of ATX-001, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1] Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear reference for researchers and laboratory managers.

PropertyValue
Chemical Formula C₄₀H₇₄N₂O₅S
Molecular Weight 695.1 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Temperature -20°C

Proper Disposal Procedures for this compound

As a chemical substance, this compound and any materials contaminated with it must be treated as hazardous waste. Disposal should be conducted in accordance with all local, state, and federal regulations. The following step-by-step guide outlines the necessary procedures.

Step 1: Waste Identification and Segregation

  • Treat all forms of this compound (solid powder, solutions) and any contaminated labware (e.g., pipette tips, vials, gloves) as hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Incompatible wastes should be stored separately, potentially using physical barriers.

Step 2: Containerization and Labeling

  • Use only approved, chemically compatible, and leak-proof containers for waste collection.

  • Ensure containers are in good condition, free from cracks or leaks, and have a secure closure.

  • Clearly label the waste container with the words "Hazardous Waste" and a full description of the contents, including "this compound". Do not use abbreviations or chemical formulas.

  • The label should also include the accumulation start date, the name of the principal investigator, and the laboratory location.

Step 3: Storage of Chemical Waste

  • Store hazardous waste containers in a designated, well-ventilated area, away from heat sources and direct sunlight.

  • Keep waste containers closed at all times, except when adding waste.

  • Utilize secondary containment to mitigate potential spills or leaks.

Step 4: Arranging for Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Follow your institution's specific procedures for waste manifest documentation and pickup.

Step 5: Handling Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695), given its use as a solvent for this compound) before they can be considered non-hazardous.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the original labels from the container before disposing of it in the regular trash or recycling.

Experimental Protocol: General Lipid Nanoparticle (LNP) Formulation

While specific experimental parameters will vary, the following provides a generalized methodology for the formulation of LNPs using a microfluidic device, a common application for this compound.

  • Preparation of Lipid Mixture: Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratios.

  • Preparation of mRNA Solution: Dilute the mRNA cargo in a low pH buffer (e.g., citrate (B86180) buffer).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic device at a specific flow rate ratio and total flow rate. The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

  • Downstream Processing: The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., phosphate-buffered saline).

  • Characterization: Analyze the formulated LNPs for particle size, polydispersity index, mRNA encapsulation efficiency, and zeta potential.

Mechanism of a Delivery: LNP-Mediated Pathway

The following diagram illustrates the generally accepted mechanism by which lipid nanoparticles containing ionizable lipids like this compound deliver their mRNA payload into a target cell.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_endosome Endosome (Acidifying) LNP LNP with this compound and mRNA cargo Endosome_LNP LNP inside Endosome (this compound becomes protonated) LNP->Endosome_LNP Cellular Uptake (Endocytosis) Ribosome Ribosome Protein Translated Protein Ribosome->Protein mRNA_Released mRNA Released mRNA_Released->Ribosome Translation Endosome_LNP->mRNA_Released Endosomal Escape (Membrane Fusion)

Caption: LNP-mediated mRNA delivery workflow.

References

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